Product packaging for 3',4-Dichloro-4'-fluorobenzophenone(Cat. No.:CAS No. 951890-04-3)

3',4-Dichloro-4'-fluorobenzophenone

Cat. No.: B1358996
CAS No.: 951890-04-3
M. Wt: 269.09 g/mol
InChI Key: HPFFNVODFPDKCS-UHFFFAOYSA-N
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Description

3',4-Dichloro-4'-fluorobenzophenone is a useful research compound. Its molecular formula is C13H7Cl2FO and its molecular weight is 269.09 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl2FO B1358996 3',4-Dichloro-4'-fluorobenzophenone CAS No. 951890-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFFNVODFPDKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229006
Record name (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanone
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Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-04-3
Record name (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. While specific literature on the direct synthesis of this molecule is sparse, this document outlines a highly probable and effective synthetic route based on well-established chemical principles, primarily the Friedel-Crafts acylation reaction. The information presented herein is compiled and adapted from established methodologies for analogous halogenated benzophenones.

Introduction

Benzophenones are a class of organic compounds with a core diarylketone structure. Halogenated derivatives of benzophenone are of significant interest due to the influence of halogen substituents on the molecule's electronic properties, reactivity, and biological activity. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. 3',4'-Dichloro-4'-fluorobenzophenone, with its specific substitution pattern, presents a unique scaffold for the development of novel molecules with potential applications in various fields of research and development.

Synthetic Pathway: Friedel-Crafts Acylation

The most common and effective method for the synthesis of benzophenones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[1] For the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone, two primary routes are plausible, both employing this reaction.

Route A: Acylation of 1,2-dichlorobenzene with 4-fluorobenzoyl chloride. Route B: Acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride.

Both routes are expected to yield the desired product. The choice between them may depend on the commercial availability and cost of the starting materials. The general mechanism involves the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring.[2][3]

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride Target_Molecule 3',4'-Dichloro-4'-fluorobenzophenone 4-Fluorobenzoyl_Chloride->Target_Molecule + 1,2-Dichlorobenzene 1,2-Dichlorobenzene 1,2-Dichlorobenzene->Target_Molecule AlCl3 AlCl₃ AlCl3->Target_Molecule Lewis Acid

Caption: Plausible synthetic route for 3',4'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts acylation.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts acylation, adapted from procedures for similar compounds.[4][5]

Materials:

  • 4-Fluorobenzoyl chloride (or 3,4-dichlorobenzoyl chloride)

  • 1,2-Dichlorobenzene (or fluorobenzene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dichlorobenzene and a solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred solution. Ensure the temperature remains low during the addition.

  • Acyl Chloride Addition: Add 4-fluorobenzoyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Experimental_Workflow A Reaction Setup (Reactants + Solvent in Flask) B Catalyst Addition (Anhydrous AlCl₃ at 0-5°C) A->B C Acyl Chloride Addition (Dropwise at 0-5°C) B->C D Reaction (Stir at Room Temperature) C->D E Quenching (Ice and dilute HCl) D->E F Extraction (DCM and Water) E->F G Washing (HCl, NaHCO₃, Brine) F->G H Drying and Concentration (MgSO₄, Rotary Evaporator) G->H I Purification (Recrystallization or Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Caption: General experimental workflow for the synthesis and purification.

Data Presentation

The following table summarizes the key quantitative data for a typical Friedel-Crafts acylation synthesis of a halogenated benzophenone, which can be used as a reference for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone.

ParameterValueReference
Reactants Ratio
Aromatic Substrate1.0 eq[5]
Acyl Chloride1.0 - 1.2 eq[5]
Aluminum Chloride1.0 - 1.5 eq[5]
Reaction Conditions
SolventDichloromethane or neat[5]
Temperature0 °C to room temperature[5]
Reaction Time2 - 6 hours[5]
Product Information
Expected Yield85 - 95% (crude)[5]
Purity (after purification)>99%[4]

Safety Precautions

  • Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acyl chlorides are corrosive and lachrymatory. Handle with care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation.

  • The quenching process is exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated area.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and the position of the substituents.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of 3',4'-Dichloro-4'-fluorobenzophenone can be effectively achieved through the Friedel-Crafts acylation of either 1,2-dichlorobenzene with 4-fluorobenzoyl chloride or fluorobenzene with 3,4-dichlorobenzoyl chloride. This well-established reaction provides a reliable and high-yielding route to the desired product. The provided protocol, based on analogous syntheses, offers a solid foundation for researchers to produce this valuable compound for further investigation in various scientific disciplines. Adherence to safety protocols is crucial throughout the experimental process.

References

3',4'-Dichloro-4'-fluorobenzophenone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone. It details the chemical structure, IUPAC nomenclature, and key physicochemical properties. A standard synthetic protocol via Friedel-Crafts acylation is presented, along with tabulated spectral data for analytical characterization. Furthermore, this guide explores the broader context of substituted benzophenones in medicinal chemistry, outlining their potential as scaffolds for drug discovery and illustrating a general workflow for their synthesis and evaluation.

Chemical Structure and Nomenclature

3',4'-Dichloro-4'-fluorobenzophenone is a tri-substituted benzophenone derivative with the chemical formula C₁₃H₇Cl₂FO.

Chemical Structure:

Chemical structure of 3',4'-Dichloro-4'-fluorobenzophenone

IUPAC Name: (3,4-dichlorophenyl)(4-fluorophenyl)methanone

CAS Number: 157428-51-8

Physicochemical and Spectral Data

PropertyValueSource
Molecular Formula C₁₃H₇Cl₂FON/A
Molecular Weight 269.09 g/mol N/A
Appearance Expected to be a white to off-white crystalline solidAnalogy
Melting Point Not DeterminedN/A
Boiling Point Not DeterminedN/A
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water.Analogy
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected signals in the aromatic region (approx. 7.0-8.0 ppm)Analogy[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Expected signals for carbonyl carbon (approx. 194 ppm) and aromatic carbons (approx. 115-166 ppm)Analogy[1]

Synthesis via Friedel-Crafts Acylation

The primary synthetic route to 3',4'-Dichloro-4'-fluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

  • Fluorobenzene

  • 3,4-Dichlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes or other suitable recrystallization solvent

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath to 0 °C.

  • Add 3,4-dichlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

  • Slowly add fluorobenzene (1.0 to 1.2 equivalents) dropwise from the addition funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (3,4-dichlorophenyl)(4-fluorophenyl)methanone.

Biological and Medicinal Context

While specific biological activities of 3',4'-Dichloro-4'-fluorobenzophenone have not been extensively reported, the benzophenone scaffold is a well-established pharmacophore in medicinal chemistry.[2] Derivatives of benzophenone have demonstrated a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The core structure is present in naturally occurring and synthetic compounds with antimicrobial properties.

  • Anticancer Activity: Certain substituted benzophenones have shown promise as potential anticancer agents.

  • Anti-HIV Activity: Benzophenone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[3]

  • Antileishmanial Activity: Recent studies have explored benzophenone derivatives as potential therapeutic agents against Leishmaniasis.[1][4]

The specific substitution pattern of halogens on the phenyl rings of 3',4'-Dichloro-4'-fluorobenzophenone makes it an interesting candidate for further biological evaluation. The presence and position of chloro and fluoro substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical factors in drug design.

Experimental and Logical Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and preliminary evaluation of substituted benzophenones like 3',4'-Dichloro-4'-fluorobenzophenone.

G Workflow for Synthesis and Evaluation of Substituted Benzophenones cluster_synthesis Synthesis cluster_analysis Characterization cluster_evaluation Biological Evaluation Reactants Fluorobenzene + 3,4-Dichlorobenzoyl Chloride Reaction Friedel-Crafts Acylation (AlCl3, DCM) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 3',4'-Dichloro-4'-fluorobenzophenone Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS Purity Purity Assessment (e.g., HPLC) Product->Purity Screening Initial Biological Screening (e.g., in vitro assays) Purity->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Lead_Opt->SAR

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of substituted benzophenones.

Conclusion

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone with potential applications in materials science and medicinal chemistry. This guide has provided its chemical identity, a putative synthetic protocol, and a summary of its expected analytical characteristics. The broader biological significance of the benzophenone scaffold suggests that this compound may warrant further investigation in drug discovery programs. The provided workflow offers a strategic approach for the synthesis and evaluation of this and other novel substituted benzophenones.

References

Physical and chemical properties of 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 3',4'-Dichloro-4'-fluorobenzophenone. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the potential applications of this halogenated benzophenone derivative.

Introduction

Benzophenones are a class of organic compounds with a diaryl ketone scaffold that serve as versatile building blocks in organic synthesis. The introduction of halogen substituents onto the phenyl rings can significantly alter the electronic, steric, and pharmacokinetic properties of the molecule, leading to a wide range of applications. Halogenated benzophenones are utilized as photoinitiators in polymer chemistry and as key intermediates in the synthesis of high-performance polymers and pharmaceuticals. The specific substitution pattern of chlorine and fluorine atoms in 3',4'-Dichloro-4'-fluorobenzophenone suggests its potential utility in the development of novel bioactive compounds and advanced materials.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3',4'-Dichloro-4'-fluorobenzophenone. It is important to note that while some experimental data for related compounds is available, many of the specific physical properties for this compound are based on computational models.

PropertyValueSource(s)
IUPAC Name (3,4-Dichlorophenyl)(4-fluorophenyl)methanone[1]
CAS Number 157428-51-8[2]
Molecular Formula C₁₃H₇Cl₂FO[2]
Molecular Weight 269.09 g/mol [2][3]
Monoisotopic Mass 267.9858 g/mol (Computed)[2][3]
Appearance Expected to be a crystalline solidGeneral knowledge
Melting Point Not experimentally determined. Related compound 4-fluorobenzophenone has a melting point of 47-49 °C.[4]
Boiling Point Not experimentally determined. Related compound 4-fluorobenzophenone has a boiling point of 302 °C.[5]
Solubility Expected to be insoluble in water and soluble in non-polar organic solvents.[6]
Topological Polar Surface Area 17.1 Ų (Computed)[2][3]
Complexity 277 (Computed)[2][3]
XLogP3-AA 4.6 (Computed)[3]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone is not extensively reported, a standard Friedel-Crafts acylation procedure can be employed. The following protocol is a representative method based on the synthesis of structurally similar benzophenone derivatives.

Synthesis of 3',4'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts Acylation

This procedure describes the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone from 3,4-dichlorobenzoyl chloride and fluorobenzene using aluminum chloride as a catalyst.

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol or hexane for recrystallization

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. To this, add 3,4-dichlorobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane dropwise from the dropping funnel.

  • Addition of Fluorobenzene: After the addition of the acyl chloride, add fluorobenzene (1.0 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 3',4'-Dichloro-4'-fluorobenzophenone can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol or hexane.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Analytical Methods

The characterization and purity assessment of 3',4'-Dichloro-4'-fluorobenzophenone can be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the substituted phenyl rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the synthesized compound.

  • Melting Point Analysis: The melting point of the purified product can be determined and used as an indicator of purity.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 3',4'-Dichloro-4'-fluorobenzophenone.

experimental_workflow cluster_synthesis Synthesis (Friedel-Crafts Acylation) cluster_workup Workup cluster_purification Purification reactants 3,4-Dichlorobenzoyl Chloride + Fluorobenzene + Anhydrous AlCl3 in Dichloromethane reaction Reaction at 0°C to RT reactants->reaction 1 quench Quenching with HCl/Ice reaction->quench 2 extraction Solvent Extraction quench->extraction 3 washing Washing with H2O, NaHCO3, Brine extraction->washing 4 drying Drying over MgSO4 washing->drying 5 concentration Solvent Evaporation drying->concentration 6 recrystallization Recrystallization (e.g., from Ethanol) concentration->recrystallization 7 filtration Filtration recrystallization->filtration 8 drying_final Vacuum Drying filtration->drying_final 9 final_product final_product drying_final->final_product Pure 3',4'-Dichloro-4'- fluorobenzophenone

Caption: General workflow for the synthesis and purification of 3',4'-Dichloro-4'-fluorobenzophenone.

Potential Applications

While specific biological activities for 3',4'-Dichloro-4'-fluorobenzophenone are not yet well-documented, its structural features suggest several areas of potential application:

  • Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active molecules. The specific halogenation pattern of this compound could be explored for its potential as an intermediate in the synthesis of novel therapeutic agents, such as kinase inhibitors or antiviral compounds.

  • Materials Science: As a halogenated aromatic ketone, it may find use as a photoinitiator for UV curing applications or as a monomer for the synthesis of specialty polymers with enhanced thermal stability and flame retardant properties.

  • Chemical Synthesis: It can serve as a versatile intermediate for the synthesis of more complex molecules through further functionalization of the aromatic rings or the carbonyl group.

Conclusion

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone with potential applications in both medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its synthesis can be readily achieved through established methods like Friedel-Crafts acylation. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and characterization, encouraging further research into its potential uses.

References

3',4'-Dichloro-4'-fluorobenzophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 3',4'-Dichloro-4'-fluorobenzophenone, a halogenated derivative of benzophenone. The information is intended to support research and development activities where this compound is of interest.

Chemical Identity and Properties

3',4'-Dichloro-4'-fluorobenzophenone is a specific isomer of dichlorofluorobenzophenone. Its chemical structure and properties are defined by the precise arrangement of the chlorine and fluorine atoms on the two phenyl rings of the benzophenone core.

Below is a summary of the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₇Cl₂FO[1]
Molecular Weight 269.09 g/mol [1][2]
Monoisotopic Mass 267.9857984 Da[1]

As a large language model, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows. The synthesis and experimental use of chemical compounds should always be conducted in a controlled laboratory setting by trained professionals, following established safety guidelines and peer-reviewed methodologies. For detailed experimental procedures, it is recommended to consult specialized chemical synthesis literature and databases.

References

Spectroscopic Analysis of 3',4'-Dichloro-4'-fluorobenzophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly accessible scientific databases and chemical supplier information do not currently provide experimental spectroscopic data (NMR, IR, MS) for 3',4'-Dichloro-4'-fluorobenzophenone. The following guide presents predicted spectroscopic data based on established principles of spectroscopy and data from structurally similar compounds. It also outlines the general experimental methodologies that would be employed to acquire such data. This document is intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3',4'-Dichloro-4'-fluorobenzophenone. These predictions are based on the analysis of substituent effects and spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 7.9Doublet of doublets2HProtons ortho to the carbonyl on the fluoro-substituted ring
~ 7.6 - 7.7Multiplet3HProtons on the dichloro-substituted ring
~ 7.2 - 7.3Triplet2HProtons meta to the carbonyl on the fluoro-substituted ring

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 194 - 196Carbonyl Carbon (C=O)
~ 164 - 167 (d, J_CF ≈ 250 Hz)Carbon bearing Fluorine
~ 130 - 140Quaternary carbons and carbons bearing Chlorine
~ 115 - 135Aromatic CH carbons

Table 3: Predicted Significant IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1660 - 1680StrongCarbonyl (C=O) stretch
~ 1580 - 1600Medium-StrongAromatic C=C stretch
~ 1210 - 1230StrongC-F stretch
~ 1100 - 1120MediumC-Cl stretch
~ 800 - 850StrongAromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
268/270/272High[M]⁺, [M+2]⁺, [M+4]⁺ (isotope pattern for 2 Cl atoms)
233/235Medium[M-Cl]⁺
173/175Medium[C₇H₃Cl₂O]⁺
123High[C₇H₄FO]⁺
95Medium[C₆H₄F]⁺

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for a solid organic compound like 3',4'-Dichloro-4'-fluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, would be utilized.

  • ¹H NMR Acquisition: The proton spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: The carbon spectrum requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon. A spectral width of around 220-250 ppm is typical.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A common technique for a non-volatile solid is direct insertion or analysis via a coupled Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system. For direct analysis, the sample can be introduced on a solid probe. Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic fragmentation pattern.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, displaying the relative abundance of each detected ion. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the molecular ion and key fragments.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Final Report/Publication Structure_Confirmation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Solubility and Stability of 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is attributed to the influence of its halogen substituents on the molecule's reactivity, electronic properties, and steric profile. A thorough understanding of its solubility and stability is paramount for its effective application in drug development and other research areas, as these properties critically impact formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3',4'-Dichloro-4'-fluorobenzophenone. Due to the limited direct experimental data for this specific compound, this guide also incorporates data from structurally related analogs, such as benzophenone, to infer its likely physicochemical behavior. Furthermore, it outlines detailed experimental protocols for determining these key properties and discusses potential degradation pathways.

Physicochemical Properties

The fundamental physicochemical properties of 3',4'-Dichloro-4'-fluorobenzophenone are summarized in the table below. These properties are crucial for predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₁₃H₇Cl₂FOPubChem
Molecular Weight 269.09 g/mol PubChem
CAS Number 157428-51-8Guidechem[1]
Appearance Solid (predicted)-
XLogP3 4.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem

Solubility Profile

To provide a reasonable expectation of its solubility, the following table presents experimental solubility data for the parent compound, benzophenone, in a range of common solvents. It is expected that 3',4'-Dichloro-4'-fluorobenzophenone will follow similar trends, with variations arising from the specific electronic and steric effects of its chloro and fluoro substituents.

Solubility of Benzophenone in Various Solvents at Different Temperatures [1]

SolventTemperature (K)Molar Fraction (10³)
Methanol278.1511.52
298.1523.89
318.1546.91
Ethanol278.1515.33
298.1531.87
318.1562.15
Isopropanol278.1516.21
298.1534.56
318.1568.93
Acetone278.15134.21
298.15215.33
318.15328.76
Ethyl Acetate278.15118.98
298.15195.42
318.15301.25
Acetonitrile278.1528.32
298.1551.89
318.1589.67
Water298.150.014

Stability Profile and Degradation Pathways

The stability of 3',4'-Dichloro-4'-fluorobenzophenone is a critical parameter for its storage and handling. As with many halogenated aromatic compounds, it is susceptible to degradation under certain conditions, such as exposure to high pH, oxidative stress, and photolysis. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.

While specific degradation pathways for 3',4'-Dichloro-4'-fluorobenzophenone have not been elucidated, insights can be drawn from studies on related compounds. Halogenated benzophenones can undergo various degradation reactions, including:

  • Hydrolysis: The ketone functional group is generally stable to hydrolysis. However, under extreme pH conditions, degradation may be possible.

  • Oxidation: The aromatic rings can be susceptible to oxidative degradation, potentially leading to ring-opening products.

  • Photodegradation: Benzophenones are known to be photoreactive. Upon absorption of UV light, they can undergo excitation to triplet states, leading to various photochemical reactions, including photoreduction and the generation of reactive oxygen species.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of compounds like 3',4'-Dichloro-4'-fluorobenzophenone.

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, which is considered the gold standard for determining equilibrium solubility.

1. Materials and Equipment:

  • 3',4'-Dichloro-4'-fluorobenzophenone

  • Selected solvents (e.g., water, ethanol, acetonitrile, etc.)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical instrument

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Add an excess amount of 3',4'-Dichloro-4'-fluorobenzophenone to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 3',4'-Dichloro-4'-fluorobenzophenone in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculate the equilibrium solubility in units such as mg/mL or µg/mL.

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess compound to solvent B Seal and incubate with agitation at constant temperature A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration by HPLC-UV E->F G Calculate equilibrium solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to evaluate the stability of a compound under stressed conditions.

1. Materials and Equipment:

  • 3',4'-Dichloro-4'-fluorobenzophenone

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (for acid and base hydrolysis)

  • Hydrogen peroxide (H₂O₂) solution (for oxidation)

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • HPLC-UV/MS or other suitable analytical instrument for separation and identification of degradants

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified time.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of H₂O₂ (e.g., 3%) and keep it at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).

  • Photodegradation: Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Sample Analysis:

  • At various time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

  • Use a mass spectrometer (MS) coupled to the HPLC to identify the mass of the degradation products, which aids in structure elucidation.

  • Calculate the percentage of degradation and identify the major degradation products.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_results Data Interpretation start 3',4'-Dichloro-4'-fluorobenzophenone acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 100°C) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis Analyze samples at time points by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation Calculate % Degradation analysis->degradation identification Identify Degradation Products analysis->identification pathway Propose Degradation Pathways identification->pathway

Caption: Forced Degradation Experimental Workflow.

Conclusion

While direct experimental data for the solubility and stability of 3',4'-Dichloro-4'-fluorobenzophenone is scarce, this guide provides a framework for understanding its likely properties based on its chemical structure and data from related compounds. The provided experimental protocols offer a starting point for researchers to rigorously determine the solubility and stability of this compound. Such data is essential for its successful application in research and development, particularly in the pharmaceutical industry where these properties are of paramount importance. Further studies are warranted to generate specific quantitative data for 3',4'-Dichloro-4'-fluorobenzophenone to enable its full potential to be realized.

References

The Multifaceted Biological Activities of Substituted Benzophenones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the therapeutic potential of substituted benzophenones, detailing their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Substituted benzophenones, a class of organic compounds characterized by a diphenyl ketone core with various functional group modifications, have emerged as a versatile scaffold in medicinal chemistry. Exhibiting a broad spectrum of biological activities, these compounds are the subject of intense research for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of substituted benzophenones, with a focus on their anticancer, antimicrobial, antioxidant, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity

Substituted benzophenones have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various substituted benzophenones have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A selection of reported IC50 values is summarized in Table 1.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-hydroxy-4-methoxybenzophenoneA549 (Lung)15.2[1][2]
2,4-dihydroxybenzophenoneHeLa (Cervical)25.8[1][2]
4-aminobenzophenoneMCF-7 (Breast)8.5[3]
Compound 9d (methyl, chloro, fluoro substituted)A549 (Lung)Not specified, but potent[1][2]
Compound 1HL-60, A-549, SMMC-7721, SW4800.48, 0.82, 0.26, 0.99
Compound 8SW4800.51
Compound 9SW4800.93
Benzophenone SemicarbazoneEhrlich Ascites Carcinoma (in vivo)Dose-dependent reduction in tumor weight[4]
2-benzoylbenzene-1,4-diyl bis(4-bromo-3-nitrobenzoate)Breast and Prostate cancer cellsPotent in vitro activity[3]

Table 1: In Vitro Cytotoxicity of Substituted Benzophenones against Various Cancer Cell Lines.

Signaling Pathways in Anticancer Activity

A primary mechanism by which substituted benzophenones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases. The activation of a caspase cascade leads to the systematic dismantling of the cell.

Substituted Benzophenones Substituted Benzophenones Mitochondrial Stress Mitochondrial Stress Substituted Benzophenones->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 (Initiator) Caspase-9 (Initiator) Apoptosome Formation->Caspase-9 (Initiator) Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-3 (Effector) Caspase-3 (Effector) Caspase-9 (Initiator)->Caspase-3 (Effector) Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 (Effector) Cellular Substrates Cellular Substrates Caspase-3 (Effector)->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Intrinsic pathway of caspase-mediated apoptosis.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Substituted benzophenones have been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF binds to its receptor (VEGFR), initiating a cascade that promotes endothelial cell proliferation and migration.

Substituted Benzophenones Substituted Benzophenones VEGFR VEGFR Substituted Benzophenones->VEGFR Inhibition VEGF VEGF VEGF->VEGFR PLCγ PLCγ VEGFR->PLCγ PKC PKC PLCγ->PKC MAPK Cascade MAPK Cascade PKC->MAPK Cascade Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration MAPK Cascade->Endothelial Cell Proliferation & Migration Angiogenesis Angiogenesis Endothelial Cell Proliferation & Migration->Angiogenesis

Caption: Inhibition of the VEGF signaling pathway.

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Crystal Formation Formazan Crystal Formation MTT Addition->Formazan Crystal Formation Solubilization Solubilization Formazan Crystal Formation->Solubilization Absorbance Measurement (570 nm) Absorbance Measurement (570 nm) Solubilization->Absorbance Measurement (570 nm) Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement (570 nm)->Data Analysis (IC50)

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzophenone compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

The CAM assay is an in vivo model used to study angiogenesis and the anti-angiogenic effects of compounds.

Detailed Methodology:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Window Creation: Create a small window in the eggshell to expose the CAM.

  • Compound Application: Apply a sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the test compound onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Observation and Quantification: Observe the CAM for changes in blood vessel formation. Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length within a defined area.

Antimicrobial Activity

Substituted benzophenones have shown promising activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of substituted benzophenones is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

Compound/DerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2,2′,4-TrihydroxybenzophenoneStaphylococcus aureus62.5 - 125Not specified[5]
2,2′,4-TrihydroxybenzophenoneEscherichia coli125 - 250Not specified[5]
NemorosoneStaphylococcus aureusModerate activityNot specified[6]
Guttiferone AStaphylococcus aureusModerate activityNot specified[6]
Benzophenone fused Azetidinone Derivatives (9a, 9e, 9g)Various bacteria and fungiGood inhibitionNot specified[7]
Benzophenone derived 1,2,3-triazoles (3a, 3b)Bacillus subtilis, Staphylococcus aureus, Candida albicansNot specifiedInteresting activity[8]

Table 2: Antimicrobial Activity of Substituted Benzophenones.

Experimental Protocols for Antimicrobial Activity

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

Serial Dilution of Compound Serial Dilution of Compound Inoculation with Microorganism Inoculation with Microorganism Serial Dilution of Compound->Inoculation with Microorganism Incubation Incubation Inoculation with Microorganism->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth MIC Determination MIC Determination Visual Assessment of Growth->MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Compound Dilution: Perform serial two-fold dilutions of the substituted benzophenone in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the compound.

Detailed Methodology:

  • Agar Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton agar for bacteria) and uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Disc Application: Place a sterile filter paper disc impregnated with a known concentration of the substituted benzophenone onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Antioxidant Activity

Many substituted benzophenones, particularly those with hydroxyl substitutions, exhibit significant antioxidant properties. They can neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of substituted benzophenones is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Compound/DerivativeAntioxidant AssayIC50 (µM) or ActivityReference
5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone (6c)DPPH, Cellular ROS reductionImportant antioxidant activity[9]
Benzophenone tagged thiazolidinone analogs (9c, 9d, 9k)DPPHPotent antioxidant properties[10]
Polyprenylated benzophenones from Garcinia celebicaDPPH, ABTS, FRAPExhibited antioxidant activity[11]

Table 3: Antioxidant Activity of Substituted Benzophenones.

Experimental Protocol for Antioxidant Activity

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

Preparation of Compound Solutions Preparation of Compound Solutions Addition of DPPH Solution Addition of DPPH Solution Preparation of Compound Solutions->Addition of DPPH Solution Incubation in the Dark Incubation in the Dark Addition of DPPH Solution->Incubation in the Dark Absorbance Measurement (517 nm) Absorbance Measurement (517 nm) Incubation in the Dark->Absorbance Measurement (517 nm) Calculation of Scavenging Activity (%) and IC50 Calculation of Scavenging Activity (%) and IC50 Absorbance Measurement (517 nm)->Calculation of Scavenging Activity (%) and IC50

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compound.

  • Reaction Mixture: Add the DPPH solution to each concentration of the test compound.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antiviral Activity

Certain substituted benzophenones have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV).

Quantitative Data on Antiviral Activity

The anti-HIV activity of benzophenone derivatives is often evaluated by their ability to inhibit the HIV reverse transcriptase enzyme or by their antiviral efficacy in cell culture assays.

Compound/DerivativeVirus/TargetIC50 (nM)Reference
GW678248 (70h)HIV-1 (Wild-type)0.5[12][13]
GW678248 (70h)HIV-1 (K103N mutant)1[12][13]
GW678248 (70h)HIV-1 (Y181C mutant)0.7[12][13]
Benzophenone C-glucosides (from Mangifera indica)Influenza Neuraminidase9.2 - 11.9 µM[14]
Benzophenone C-glucosides (from Mangifera indica)Coxsackie B3 virus 3C protease1.1 - 2.0 µM[14]

Table 4: Antiviral Activity of Substituted Benzophenones.

Experimental Protocol for Antiviral Activity

This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase, an essential enzyme for viral replication.

Detailed Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including a labeled dNTP), and the HIV-1 reverse transcriptase enzyme.

  • Compound Addition: Add various concentrations of the substituted benzophenone to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C to allow for DNA synthesis.

  • Quantification of DNA Synthesis: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled dNTP. This can be done using methods such as scintillation counting or ELISA-based assays.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the reverse transcriptase activity.

Other Biological Activities

Beyond the major activities discussed, substituted benzophenones have also been investigated for a range of other therapeutic applications.

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as xanthine oxidase, which is involved in gout, and cholinesterases, which are targets in Alzheimer's disease therapy.[10][15][16]

  • Anti-inflammatory Activity: Some benzophenones exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, often through the modulation of signaling pathways such as the p38 MAP kinase pathway.[17][18]

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of this pathway can lead to a reduction in the production of inflammatory cytokines.

Inflammatory Stimuli Inflammatory Stimuli Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Inflammatory Stimuli->Upstream Kinases (MKK3/6) p38 MAPK p38 MAPK Upstream Kinases (MKK3/6)->p38 MAPK Downstream Substrates (e.g., MK2) Downstream Substrates (e.g., MK2) p38 MAPK->Downstream Substrates (e.g., MK2) Substituted Benzophenones Substituted Benzophenones Substituted Benzophenones->p38 MAPK Inhibition Cytokine Production (TNF-α, IL-6) Cytokine Production (TNF-α, IL-6) Downstream Substrates (e.g., MK2)->Cytokine Production (TNF-α, IL-6) Inflammation Inflammation Cytokine Production (TNF-α, IL-6)->Inflammation

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Conclusion

Substituted benzophenones represent a privileged scaffold in drug discovery, demonstrating a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, antioxidant, and antiviral agents is well-supported by a growing body of scientific evidence. The modular nature of the benzophenone core allows for extensive chemical modification, providing a rich opportunity for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers in the field, providing a consolidated overview of the key biological activities, the underlying molecular mechanisms, and the essential experimental methodologies required to further explore the therapeutic potential of this promising class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of substituted benzophenones will undoubtedly pave the way for the development of novel and effective therapies for a wide range of human diseases.

References

The Synthesis of Benzophenone via Friedel-Crafts Acylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of benzophenone, a crucial building block in organic synthesis and drug development. This document details the underlying reaction mechanism, provides detailed experimental protocols, and presents quantitative data to assist researchers in the practical application of this important reaction.

Introduction

The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the attachment of an acyl group to an aromatic ring. The synthesis of benzophenone, a widely used photosensitizer and intermediate in the production of pharmaceuticals, UV-curable inks, and fragrances, is a classic application of this reaction. Typically, it involves the electrophilic aromatic substitution of benzene with benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3]

Reaction Mechanism

The Friedel-Crafts acylation of benzene with benzoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the benzoyl chloride, polarizing the carbon-chlorine bond. This facilitates the departure of the chloride ion and the formation of a resonance-stabilized acylium ion, which serves as the active electrophile.[3]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acyl group. This restores the aromaticity of the ring, yielding the benzophenone product and regenerating the aluminum chloride catalyst, with the formation of HCl as a byproduct.[3]

Reaction_Mechanism Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation BenzoylChloride Benzoyl Chloride (C₆H₅COCl) AcyliumIonComplex [C₆H₅CO]⁺[AlCl₄]⁻ (Acylium Ion Complex) BenzoylChloride->AcyliumIonComplex + AlCl₃ AlCl3 AlCl₃ Benzene Benzene (C₆H₆) AreniumIon Arenium Ion (Sigma Complex) Benzene->AreniumIon + [C₆H₅CO]⁺ BenzophenoneComplex Benzophenone-AlCl₃ Complex AreniumIon->BenzophenoneComplex + [AlCl₄]⁻ Benzophenone Benzophenone (C₆H₅COC₆H₅) BenzophenoneComplex->Benzophenone + H₂O (workup) HCl HCl AlCl3_regen AlCl₃ (regenerated) Experimental_Workflow General Experimental Workflow for Benzophenone Synthesis Setup 1. Assemble dry glassware (Flask, condenser, funnel) Reagents 2. Add AlCl₃ and solvent Setup->Reagents Addition 3. Add benzoyl chloride and benzene solution Reagents->Addition Reaction 4. Heat to reflux Addition->Reaction Quench 5. Cool and quench with ice/HCl Reaction->Quench Extract 6. Extract with organic solvent Quench->Extract Wash 7. Wash organic layer (NaOH, H₂O) Extract->Wash Dry 8. Dry and evaporate solvent Wash->Dry Purify 9. Purify crude product (Recrystallization/Distillation) Dry->Purify Characterize 10. Characterize product (MP, IR, NMR) Purify->Characterize

References

Commercial availability and suppliers of 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone with potential applications in pharmaceutical and materials science research. This document details its commercial availability, provides a plausible synthetic route via Friedel-Crafts acylation, and explores its physicochemical properties. While specific biological data for this compound is limited, this guide discusses potential applications based on the known activities of related benzophenone derivatives, particularly as a scaffold for kinase inhibitors. All quantitative data is summarized for clarity, and a detailed, albeit theoretical, experimental protocol for its synthesis is provided.

Introduction

Benzophenones and their halogenated derivatives are a class of compounds with significant interest in organic synthesis, medicinal chemistry, and materials science. The introduction of halogen atoms can significantly alter the electronic, steric, and pharmacokinetic properties of the parent molecule, leading to a wide range of biological activities and material characteristics. 3',4'-Dichloro-4'-fluorobenzophenone (CAS No. 157428-51-8) is a polysubstituted benzophenone whose specific applications are still under exploration. Its structural features suggest potential as an intermediate in the synthesis of bioactive molecules and advanced polymers.

Commercial Availability and Suppliers

3',4'-Dichloro-4'-fluorobenzophenone is available for purchase from several chemical suppliers, catering to research and development needs. The availability and pricing can vary, and researchers are encouraged to contact the suppliers directly for current information.

SupplierCatalog NumberPurityQuantityPrice (USD)
CrysdotCD12137549N/A5g$922
Matrix Scientific106915N/A1g / 5g$319 / $930

Note: Pricing and availability are subject to change. N/A indicates that the purity was not specified by the supplier at the time of this guide's compilation.

Physicochemical Properties

A summary of the key physicochemical properties of 3',4'-Dichloro-4'-fluorobenzophenone is presented below. This data is primarily sourced from publicly available chemical databases.

PropertyValue
CAS Number 157428-51-8
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.1 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water (predicted)

Synthesis

The most probable synthetic route for 3',4'-Dichloro-4'-fluorobenzophenone is through a Friedel-Crafts acylation reaction. This involves the reaction of 1,2-dichlorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 1,2-Dichlorobenzene 1,2-Dichlorobenzene Friedel_Crafts_Acylation Friedel_Crafts_Acylation 1,2-Dichlorobenzene->Friedel_Crafts_Acylation 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl_chloride->Friedel_Crafts_Acylation Aluminum_chloride Aluminum_chloride Aluminum_chloride->Friedel_Crafts_Acylation Catalyst Quenching Quenching Friedel_Crafts_Acylation->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography 3,4-Dichloro-4-fluorobenzophenone 3,4-Dichloro-4-fluorobenzophenone Chromatography->3,4-Dichloro-4-fluorobenzophenone

Caption: Proposed workflow for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone.

Detailed Experimental Protocol (Proposed)

Materials:

  • 1,2-Dichlorobenzene (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (1.2 eq)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 4-fluorobenzoyl chloride dropwise to the stirred suspension.

  • After the addition is complete, add 1,2-dichlorobenzene dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3',4'-Dichloro-4'-fluorobenzophenone.

Potential Applications in Drug Development

While no specific biological activity has been reported for 3',4'-Dichloro-4'-fluorobenzophenone, the benzophenone scaffold is a common feature in many biologically active compounds. Halogenated benzophenones, in particular, have been investigated for a variety of therapeutic applications.

Hypothetical Role as a Kinase Inhibitor Intermediate

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The benzophenone core can serve as a scaffold for the design of kinase inhibitors. The dichloro and fluoro substituents on 3',4'-Dichloro-4'-fluorobenzophenone can be strategically utilized to interact with specific residues in the kinase active site, potentially leading to potent and selective inhibition. This compound could serve as a starting material for the synthesis of more complex molecules targeting various kinases.

G 3,4-Dichloro-4-fluorobenzophenone 3,4-Dichloro-4-fluorobenzophenone Further_Synthesis Further_Synthesis 3,4-Dichloro-4-fluorobenzophenone->Further_Synthesis Starting Material Kinase_Inhibitor_Candidate Kinase_Inhibitor_Candidate Further_Synthesis->Kinase_Inhibitor_Candidate Kinase Kinase Kinase_Inhibitor_Candidate->Kinase Binds to Inhibition_of_Signaling Inhibition_of_Signaling Kinase->Inhibition_of_Signaling Leads to Therapeutic_Effect Therapeutic_Effect Inhibition_of_Signaling->Therapeutic_Effect

Caption: Hypothetical pathway from 3',4'-Dichloro-4'-fluorobenzophenone to a therapeutic effect.

Conclusion

3',4'-Dichloro-4'-fluorobenzophenone is a commercially available, halogenated aromatic ketone with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its synthesis and biological activity are currently lacking in the public domain, this guide provides a solid foundation for researchers interested in exploring its properties and applications. The proposed synthetic protocol offers a practical starting point for its preparation, and the discussion on its potential role as a kinase inhibitor intermediate highlights a promising avenue for future research and drug development. Further investigation into this compound is warranted to fully elucidate its chemical and biological characteristics.

Safety and Handling of Halogenated Benzophenones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for halogenated benzophenones. These compounds, while valuable in research and development, present a range of potential health and environmental hazards that necessitate careful handling and disposal. This document outlines the known toxicological data, recommended personal protective equipment, emergency procedures, and proper disposal methods to ensure a safe laboratory environment.

General Safety and Hazards

Halogenated benzophenones are derivatives of benzophenone that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on their aromatic rings. While sharing some properties with the parent benzophenone molecule, halogenation can significantly alter their chemical reactivity, toxicity, and environmental fate.

Key Hazards:

  • Carcinogenicity: Benzophenone itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Some halogenated derivatives may also carry similar risks.

  • Endocrine Disruption: Several benzophenones and their derivatives have been shown to possess endocrine-disrupting properties, potentially interfering with hormonal signaling pathways.[2] Chlorination of benzophenone-1 has been observed to enhance its antiandrogenic activity.

  • Skin and Eye Irritation: Many halogenated benzophenones are classified as skin and eye irritants.[3]

  • Aquatic Toxicity: Benzophenones can be toxic to aquatic life with long-lasting effects.[1]

  • Combustibility: While generally not highly flammable, they are combustible solids that can form explosive dust concentrations in the air.[4]

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a quick overview of the hazards associated with a chemical. While specific ratings may vary for different halogenated benzophenones, the following provides a general indication:

HazardRatingIndication
Health (Blue) 1 - 2Can cause significant irritation or minor residual injury.
Flammability (Red) 1Must be preheated before ignition can occur.
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.
Special (White) --No special hazards are typically noted, but this can vary depending on the specific compound.

Note: The NFPA 704 rating for 4-Bromobenzophenone has a health rating of 2, a flammability rating of 1, and a reactivity rating of 0.[5] The rating for 4,4'-Dibromobenzophenone includes a health rating of 2 and a flammability rating of 1.[6]

Toxicological Data

The toxicity of halogenated benzophenones can vary significantly depending on the type, number, and position of the halogen substituents. The following tables summarize available acute toxicity data. It is important to note that comprehensive toxicological data for all halogenated benzophenones is not available.

Table 1: Acute Oral Toxicity Data

CompoundTest SpeciesLD50 (mg/kg)Reference
BenzophenoneRat>10,000[1]
BenzophenoneMouse2,895[7]
4-ChlorobenzophenoneRatNo data found
2,4-DichlorobenzophenoneRatNo data found
4-BromobenzophenoneMouse (i.p.)100[8]
4,4'-DichlorobenzophenoneMouse (i.p.)200[9]
Benzophenone-1Rat8,600[10]
Benzophenone-2RatSlightly toxic[10]
Benzophenone-3Rat>2,000[10]
Benzophenone-4Rat3,530[10]

Table 2: Acute Dermal Toxicity Data

CompoundTest SpeciesLD50 (mg/kg)Reference
BenzophenoneRabbit3,535[1]
Benzophenone-3Rabbit>16,000[10]
Benzophenone-12Rabbit>10,000[3]

i.p. = Intraperitoneal

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure to halogenated benzophenones. The following recommendations are based on general laboratory safety principles and available data for similar compounds.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Nitrile gloves are commonly used for incidental contact. However, their resistance to halogenated aromatic hydrocarbons can be poor. For prolonged contact or when handling concentrated solutions, consider using more resistant gloves such as Viton™ or a double layer of nitrile gloves. Always inspect gloves for any signs of degradation or perforation before and during use. It is critical to consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Clothing: Long pants and closed-toe shoes are required.

  • Respiratory Protection: Work with halogenated benzophenones should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge should be used. A respiratory protection program, including fit testing, must be in place.

Handling and Storage

  • Handling:

    • Always handle halogenated benzophenones in a well-ventilated area, preferably within a chemical fume hood.

    • Minimize dust generation. Avoid dry sweeping; use a wet wipe or a HEPA-filtered vacuum for cleaning.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in areas where these chemicals are handled.

  • Storage:

    • Store in tightly closed containers in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

    • Containers should be clearly labeled with the chemical name and associated hazards.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material, minimizing dust generation.

    • Place the waste in a sealed, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry into sewers or waterways.

Waste Disposal

Halogenated benzophenones and any contaminated materials should be disposed of as hazardous waste.

  • Segregation: Collect halogenated organic waste separately from non-halogenated waste.

  • Containers: Use designated, properly labeled, and sealed containers for waste collection.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific procedures.

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemical compounds are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP). Researchers should consult the most recent versions of these guidelines when designing and conducting safety studies.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method uses a three-dimensional human epidermis model to assess the skin irritation potential of a chemical.

  • Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a culture medium.

  • Application of Test Substance: A small amount of the halogenated benzophenone (solid or liquid) is applied directly to the tissue surface.

  • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are transferred to a fresh medium for a post-incubation period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes an in vivo procedure using albino rabbits to assess the potential for a substance to cause eye irritation or corrosion. A weight-of-evidence approach, including in vitro data, should be used to minimize animal testing.

  • Animal Selection and Preparation: Healthy young adult albino rabbits are used. Both eyes are examined for pre-existing defects.

  • Test Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The severity of corneal opacity, iritis, and conjunctival redness and chemosis are scored.

  • Evaluation: The scores are used to classify the substance's irritation potential.

NTP Carcinogenicity Bioassay

The National Toxicology Program conducts two-year bioassays in rodents to identify potential carcinogens.

  • Dose Selection: Preliminary studies (e.g., 13-week studies) are conducted to determine appropriate dose levels for the long-term study.

  • Animal Dosing: Groups of male and female rats and mice are exposed to the test substance (e.g., in their feed) for two years. Control groups receive the vehicle only.

  • Clinical Observation: Animals are monitored regularly for clinical signs of toxicity and tumor development.

  • Histopathology: At the end of the study, a complete necropsy is performed, and tissues are examined microscopically for neoplastic and non-neoplastic lesions.

  • Data Analysis: Statistical analysis is used to determine if there is a significant increase in tumor incidence in the exposed groups compared to the control groups.

Signaling Pathways and Logical Relationships

Endocrine Disruption Pathway

Benzophenones can interfere with the endocrine system through various mechanisms, including acting as agonists or antagonists for estrogen and androgen receptors. The diagram below illustrates a simplified pathway of endocrine disruption.

EndocrineDisruption cluster_exposure Exposure cluster_system Biological System Halogenated_Benzophenone Halogenated Benzophenone Hormone_Receptor Hormone Receptor (e.g., Estrogen, Androgen) Halogenated_Benzophenone->Hormone_Receptor Binds to Hormone_Binding Hormone Binding Hormone_Receptor->Hormone_Binding Prevents/Mimics Natural Hormone Gene_Expression Altered Gene Expression Hormone_Binding->Gene_Expression Adverse_Outcome Adverse Health Outcomes Gene_Expression->Adverse_Outcome Leads to HandlingWorkflow start Start assess_hazards Assess Hazards (Read SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood) don_ppe->prepare_work_area weigh_handle Weigh and Handle Compound prepare_work_area->weigh_handle conduct_experiment Conduct Experiment weigh_handle->conduct_experiment decontaminate Decontaminate Glassware and Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end End wash_hands->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3',4'-Dichloro-4'-fluorobenzophenone as a monomer in the synthesis of poly(aryl ether ketone)s (PAEKs). The document outlines the synthetic pathway, detailed experimental protocols, and expected polymer properties based on data from closely related structures.

Introduction

3',4'-Dichloro-4'-fluorobenzophenone is an asymmetrical dihalogenated aromatic ketone that serves as a valuable monomer for the synthesis of high-performance PAEKs. The presence of three halogen atoms with varying reactivity (one fluorine and two chlorine atoms) allows for controlled polymerization and the potential for post-polymerization modification. The resulting polymers are expected to exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for a wide range of applications in demanding environments, including aerospace, automotive, and medical devices.

The primary method for polymerization is nucleophilic aromatic substitution (NAS), a step-growth polycondensation reaction. In this process, the activated halogen atoms of 3',4'-Dichloro-4'-fluorobenzophenone are displaced by a bisphenate nucleophile. The fluorine atom, being the most activated halogen due to the electron-withdrawing effect of the para-carbonyl group, is expected to be the primary site of substitution.

Polymer Synthesis Pathway

The synthesis of PAEKs from 3',4'-Dichloro-4'-fluorobenzophenone typically involves the reaction of the monomer with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent.

Polymerization_Pathway cluster_reactants Reactants and Conditions Monomer1 3',4'-Dichloro-4'- fluorobenzophenone Prepolymer Oligomeric Species Monomer1->Prepolymer Monomer2 Bisphenol (e.g., Bisphenol A) Monomer2->Prepolymer Base K₂CO₃ (Base) Base->Prepolymer Solvent High-Boiling Aprotic Solvent (e.g., NMP, Sulfolane) Solvent->Prepolymer Polymer High Molecular Weight Poly(aryl ether ketone) Prepolymer->Polymer Polycondensation

Caption: General reaction scheme for the synthesis of poly(aryl ether ketone)s.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a poly(aryl ether ketone) from 3',4'-Dichloro-4'-fluorobenzophenone and Bisphenol A.

Materials
  • 3',4'-Dichloro-4'-fluorobenzophenone (Monomer)

  • Bisphenol A (Co-monomer)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

  • Standard laboratory glassware.

Polymerization Procedure

Experimental_Workflow A 1. Charge Reactor B 2. Azeotropic Dehydration A->B Add Monomers, K₂CO₃, NMP, and Toluene C 3. Polymerization B->C Heat to 140-150°C to remove water D 4. Precipitation C->D Increase temperature to 180-200°C for 8-12 h E 5. Washing D->E Pour polymer solution into Methanol/Water F 6. Drying E->F Wash with hot water and Methanol G Final Polymer F->G Dry under vacuum at 120°C

Application Notes and Protocols for the Synthesis of Polyether Ether Ketone (PEEK) from 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Polyether Ether Ketone (PEEK) utilizing 3',4'-Dichloro-4'-fluorobenzophenone as a key monomer. This document is intended to guide researchers in the fields of polymer chemistry, materials science, and biomedical device development in the preparation and potential applications of this specific PEEK variant.

Introduction

Polyether ether ketone (PEEK) is a high-performance, semi-crystalline thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make it a material of choice in demanding applications, including aerospace, automotive, and medical implants.[2][3] The synthesis of PEEK is typically achieved through nucleophilic aromatic substitution (SNAr) polymerization.[4]

This document focuses on the use of a less common monomer, 3',4'-Dichloro-4'-fluorobenzophenone, in the synthesis of PEEK. The presence of both chloro and fluoro substituents on the benzophenone backbone offers a unique opportunity to potentially tailor the polymer's properties. In nucleophilic aromatic substitution reactions, the fluorine atom is a significantly better leaving group than the chlorine atom. This difference in reactivity is expected to direct the polymerization to selectively displace the 4'-fluoro group, leading to the formation of a polyether linkage at this position. The remaining chloro groups on the polymer backbone could serve as sites for post-polymerization modification, allowing for the introduction of various functionalities to further enhance the material's properties for specific applications, such as drug delivery or antimicrobial surfaces.

Synthesis Pathway

The synthesis of PEEK from 3',4'-Dichloro-4'-fluorobenzophenone and hydroquinone proceeds via a nucleophilic aromatic substitution polycondensation reaction. The phenoxide ions, generated in-situ from the deprotonation of hydroquinone by a weak base like potassium carbonate, act as nucleophiles. These nucleophiles attack the electron-deficient aromatic ring of the benzophenone monomer. Due to the higher electronegativity and better leaving group ability of fluorine compared to chlorine, the polymerization is expected to proceed with the selective displacement of the fluorine atom at the 4'-position.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Polymerization Process cluster_products Products Monomer1 3',4'-Dichloro-4'-fluorobenzophenone Polymerization Nucleophilic Aromatic Substitution (Selective displacement of Fluorine) Monomer1->Polymerization Monomer2 Hydroquinone Deprotonation In-situ deprotonation of Hydroquinone Monomer2->Deprotonation Base K2CO3 (Base) Base->Deprotonation Solvent Diphenyl Sulfone (Solvent) Solvent->Polymerization Temperature High Temperature (e.g., up to 320°C) Temperature->Polymerization Deprotonation->Polymerization PEEK Poly(ether ether ketone) with pendant chloro groups Polymerization->PEEK Byproduct KF (Byproduct) Polymerization->Byproduct

Caption: Synthesis of PEEK from 3',4'-Dichloro-4'-fluorobenzophenone.

Experimental Protocols

Materials
  • 3',4'-Dichloro-4'-fluorobenzophenone (Monomer)

  • Hydroquinone (Co-monomer)

  • Potassium Carbonate (K₂CO₃), anhydrous (Base)

  • Diphenyl sulfone (Solvent)

  • Toluene (Azeotroping agent)

  • Methanol (for washing)

  • Acetone (for washing)

  • Deionized water (for washing)

  • Nitrogen or Argon gas (inert atmosphere)

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with a condenser

  • Thermocouple with a temperature controller

  • Heating mantle

  • Nitrogen/Argon inlet and outlet

  • Buchner funnel and filter paper

  • Vacuum oven

Polymerization Procedure

The following is a general protocol for the synthesis of PEEK from 3',4'-Dichloro-4'-fluorobenzophenone. The molar ratios of the reactants are crucial for achieving a high molecular weight polymer.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification start Start setup_flask Assemble and dry glassware start->setup_flask end End charge_reactants Charge flask with monomers, base, and solvent setup_flask->charge_reactants purge_nitrogen Purge with inert gas charge_reactants->purge_nitrogen azeotropic_distillation Azeotropic distillation with toluene to remove water purge_nitrogen->azeotropic_distillation ramp_temp1 Heat to 180-200°C azeotropic_distillation->ramp_temp1 ramp_temp2 Gradually heat to 250°C ramp_temp1->ramp_temp2 ramp_temp3 Increase temperature to 300-320°C ramp_temp2->ramp_temp3 hold_temp Hold at final temperature for 1-3 hours ramp_temp3->hold_temp cool_down Cool the reaction mixture hold_temp->cool_down precipitate Precipitate in methanol/water cool_down->precipitate grind Grind the solid polymer precipitate->grind wash_water Wash with hot deionized water grind->wash_water wash_acetone Wash with acetone wash_water->wash_acetone dry Dry under vacuum wash_acetone->dry dry->end

Caption: Experimental workflow for PEEK synthesis.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet, add equimolar amounts of 3',4'-Dichloro-4'-fluorobenzophenone and hydroquinone.

    • Add a slight excess (e.g., 1.05 to 1.2 molar equivalents) of anhydrous potassium carbonate.

    • Add diphenyl sulfone as the solvent in a quantity to achieve a monomer concentration of 10-25% (w/w).

    • Add toluene to the reaction mixture to act as an azeotroping agent for the removal of water.

    • Purge the flask with a steady stream of inert gas (nitrogen or argon) for at least 30 minutes to remove any oxygen.

  • Polymerization:

    • Begin stirring and gently heat the mixture to a temperature where the toluene refluxes (around 140-160°C). Continue this azeotropic distillation for 1-2 hours to ensure the removal of any water, which can be collected in the Dean-Stark trap.

    • After the removal of water and toluene, slowly increase the temperature of the reaction mixture to 180-200°C and maintain for 1 hour.

    • Gradually raise the temperature to 250°C and hold for another hour.

    • Finally, increase the temperature to the final polymerization temperature of 300-320°C. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.

    • Maintain the reaction at this temperature for 1-3 hours, or until the desired molecular weight is achieved (this can be monitored by observing the stirrer torque).

  • Work-up and Purification:

    • After the polymerization is complete, allow the reaction mixture to cool to around 150-200°C.

    • Carefully pour the hot, viscous solution into a large volume of a non-solvent such as methanol or a methanol/water mixture with vigorous stirring to precipitate the polymer.

    • Break up the resulting solid polymer and grind it into a fine powder.

    • Wash the polymer powder extensively with hot deionized water to remove the solvent and inorganic salts.

    • Subsequently, wash the powder with acetone or another suitable solvent to remove any remaining impurities.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 120-150°C overnight or until a constant weight is achieved.

Characterization of the Resulting PEEK

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Expected Properties
PropertyExpected RangeTest Method
Molecular Weight
Number Average (Mₙ)20,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average (Mₙ)50,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.0 - 3.5GPC
Thermal Properties
Glass Transition Temp (T₉)140 - 160 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tₘ)320 - 350 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp (Tₔ)> 500 °CThermogravimetric Analysis (TGA)
Physical Properties
Inherent Viscosity0.6 - 1.2 dL/gDilute Solution Viscometry
Density~1.3 g/cm³
Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ether linkages and the presence of the ketone carbonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit and confirm the selective displacement of the fluorine atom.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

Potential Applications

The PEEK polymer synthesized from 3',4'-Dichloro-4'-fluorobenzophenone, with its pendant chloro groups, opens up possibilities for a range of applications, particularly in the biomedical and pharmaceutical fields. The chlorine atoms can serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of:

  • Bioactive molecules: Such as peptides, growth factors, or enzymes to promote specific biological responses.

  • Antimicrobial agents: To create surfaces that resist bacterial colonization, which is critical for medical implants.

  • Drug molecules: For the development of controlled drug delivery systems.

  • Hydrophilic or hydrophobic moieties: To tailor the surface properties of the material for specific applications, such as improving biocompatibility or altering protein adsorption.

This functionalizability, combined with the inherent excellent properties of the PEEK backbone, makes this polymer an attractive candidate for advanced research and development in areas requiring high-performance, functional materials.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diphenyl sulfone is a high-boiling point solvent; handle with care at elevated temperatures.

  • Avoid inhalation of dust from the polymer powder.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: 3',4'-Dichloro-4'-fluorobenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The introduction of halogen atoms into the benzophenone framework is a well-established strategy in drug design to modulate the molecule's pharmacokinetic and pharmacodynamic properties. 3',4'-Dichloro-4'-fluorobenzophenone is a halogenated benzophenone derivative that, while not extensively studied, holds significant potential as a key intermediate and building block for the synthesis of novel bioactive molecules. Its specific substitution pattern is anticipated to influence target binding and metabolic stability.

These application notes provide an overview of the potential uses of 3',4'-Dichloro-4'-fluorobenzophenone in medicinal chemistry, based on the activities of structurally related compounds. Detailed protocols for its synthesis via Friedel-Crafts acylation and for the biological evaluation of its derivatives are also presented.

Potential Therapeutic Applications

While specific biological data for 3',4'-Dichloro-4'-fluorobenzophenone is limited in publicly available literature, the extensive research on analogous halogenated benzophenones allows for the extrapolation of its potential applications.

1. Anti-inflammatory Agents:

Halogenated benzophenone derivatives have shown promise as anti-inflammatory agents. For instance, compounds with chloro-substituents have demonstrated significant anti-inflammatory profiles with low ulcerogenic activity.[1] This suggests that derivatives of 3',4'-Dichloro-4'-fluorobenzophenone could be explored as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

2. Antiviral, particularly Anti-HIV, Agents:

The benzophenone scaffold has been successfully utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[3] Structure-activity relationship (SAR) studies of novel benzophenones have led to the discovery of potent next-generation HIV NNRTIs. The specific halogenation pattern of 3',4'-Dichloro-4'-fluorobenzophenone could be leveraged to design new NNRTIs with improved potency and resistance profiles.

3. Anticancer Agents:

Various benzophenone derivatives have been synthesized and evaluated for their anticancer activities. They have been shown to inhibit tumor angiogenesis and exhibit cytotoxicity against multiple cancer cell lines.[1][4] The unique electronic properties conferred by the dichloro and fluoro substituents of 3',4'-Dichloro-4'-fluorobenzophenone make it an attractive starting material for the synthesis of novel potential anticancer compounds.

4. Antileishmanial Agents:

Recent studies have identified 4-substituted benzophenone ethers as a promising class of antileishmanial agents.[5] Specifically, compounds bearing chloro substituents on the aryl ring have demonstrated significant activity against Leishmania major promastigotes.[5] This highlights a potential avenue for the derivatization of 3',4'-Dichloro-4'-fluorobenzophenone to develop new treatments for leishmaniasis.

Data on Structurally Related Halogenated Benzophenones

Due to the absence of specific quantitative data for 3',4'-Dichloro-4'-fluorobenzophenone, the following table summarizes the biological activities of structurally similar halogenated benzophenone derivatives to provide a reference for potential research directions.

Compound/Derivative ClassBiological ActivityTarget/AssayQuantitative Data (IC50/ED50/MIC)Reference
Benzophenone with meta-chloro substituentAnti-inflammatoryRat Paw Edema InhibitionMost effective in series[1]
Benzophenone derivative 16 p38α MAP Kinase InhibitorIn vitro kinase assayIC50 = 14 nM[1]
Benzophenone derivative 16 Anti-inflammatory (in vivo)Collagen-Induced Arthritis (rat)ED50 = 9.5 mg kg⁻¹[1]
4-Substituted α-carbonyl ether of benzophenone with meta,para-dichloro substitution (18 )AntileishmanialLeishmania major promastigotesIC50 = 1.94 ± 0.70 µg ml⁻¹[5]
4-Substituted ether of benzophenone with meta-chloro substitution (8 )AntileishmanialLeishmania major promastigotesIC50 = 13.11 ± 0.42 µg ml⁻¹[5]
Benzophenone-tetraamidesAntibacterialStaphylococcus aureusMIC = 2.0 mg L⁻¹[1]

Experimental Protocols

Protocol 1: Synthesis of 3',4'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of unsymmetrical benzophenones, which can be adapted for 3',4'-Dichloro-4'-fluorobenzophenone.

Materials:

  • Fluorobenzene

  • 3,4-Dichlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In the addition funnel, prepare a solution of 3,4-dichlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Add the 3,4-dichlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add fluorobenzene (1 to 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).

Protocol 2: General Procedure for Screening Antileishmanial Activity of Benzophenone Derivatives

This protocol provides a general method for evaluating the in vitro activity of synthesized compounds against Leishmania major promastigotes.

Materials:

  • Synthesized benzophenone derivatives

  • Leishmania major promastigotes

  • M199 medium supplemented with fetal bovine serum (FBS)

  • Pentamidine (as a standard drug)

  • 96-well microtiter plates

  • Incubator (24°C)

  • Microplate reader

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Culture Leishmania major promastigotes in M199 medium supplemented with 10% heat-inactivated FBS at 24°C.

  • Prepare stock solutions of the test compounds and the standard drug (pentamidine) in DMSO.

  • In a 96-well plate, add 100 µL of the promastigote suspension (1 x 10⁶ cells/mL) to each well.

  • Add various concentrations of the test compounds (e.g., from 1 to 100 µg/mL) to the wells in triplicate. Include wells with the standard drug and a vehicle control (DMSO).

  • Incubate the plates at 24°C for 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the parasite growth) using appropriate software.

Visualizations

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzophenone_Derivative Potential Benzophenone Derivative (Inhibitor) Benzophenone_Derivative->COX1_COX2

Caption: Potential inhibitory action of benzophenone derivatives on the COX pathway.

Experimental Workflow

Experimental_Workflow Start Start: Design of Benzophenone Derivatives Synthesis Synthesis via Friedel-Crafts Acylation Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Antileishmanial Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Identification of Potent Lead Compound SAR_Analysis->End Lead_Optimization->Synthesis Iterative Redesign

Caption: Workflow for synthesis and evaluation of benzophenone derivatives.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of the halogenated aromatic ketone, 3',4'-Dichloro-4'-fluorobenzophenone. A detailed experimental protocol for acquiring the mass spectrum is provided, alongside a proposed fragmentation pathway. The characteristic fragment ions are summarized in a data table for clear reference. This information is valuable for the identification and structural elucidation of this compound in various research and development settings, including pharmaceutical analysis and materials science.

Introduction

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated benzophenone derivative. Understanding its behavior under mass spectrometric conditions is crucial for its detection and characterization. Electron ionization mass spectrometry is a widely used technique that provides a reproducible fragmentation pattern, often referred to as a "chemical fingerprint," which is invaluable for structural confirmation. The fragmentation of benzophenones is typically initiated by ionization of a non-bonding electron on the carbonyl oxygen, followed by cleavage of the bonds adjacent to the carbonyl group. The presence of multiple halogen substituents (chlorine and fluorine) on the aromatic rings is expected to significantly influence the fragmentation pathways and the isotopic distribution of the resulting fragment ions.

Experimental Protocol

This section details a standard protocol for the analysis of 3',4'-Dichloro-4'-fluorobenzophenone using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific GC-MS)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF)

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (or equivalent)

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 20 °C/min to 300 °C

    • Final hold: 5 minutes at 300 °C

MS Conditions:

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 400

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Prepare a 100 µg/mL stock solution of 3',4'-Dichloro-4'-fluorobenzophenone in a suitable solvent such as dichloromethane or methanol.

  • Perform serial dilutions as necessary to achieve a final concentration appropriate for the instrument's sensitivity.

Proposed Fragmentation Pathway

The electron ionization of 3',4'-Dichloro-4'-fluorobenzophenone (molecular weight: 269.09 g/mol ) is expected to produce a molecular ion peak ([M]⁺˙) at m/z 268 (for ³⁵Cl isotopes). The fragmentation is predicted to proceed through several key pathways, primarily involving cleavage of the bonds flanking the carbonyl group.

Key Fragmentation Steps:

  • Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion ([C₁₃H₇Cl₂FO]⁺˙).

  • Alpha-Cleavage: The most common fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. This can occur on either side of the carbonyl.

    • Loss of the dichlorophenyl radical: Cleavage can result in the formation of the 4-fluorobenzoyl cation at m/z 123.

    • Loss of the 4-fluorophenyl radical: Alternatively, cleavage can lead to the formation of the 3,4-dichlorobenzoyl cation at m/z 173 (for ³⁵Cl isotopes).

  • Secondary Fragmentation: The primary fragment ions can undergo further fragmentation.

    • The benzoyl cations (m/z 123 and 173) can lose carbon monoxide (CO) to form the corresponding phenyl cations at m/z 95 and m/z 145, respectively.

  • Halogen-related Fragmentations: Loss of chlorine radicals from chlorine-containing fragments is also a possible pathway.

The following diagram illustrates the proposed fragmentation logic.

Fragmentation_Pattern M [M]⁺˙ m/z 268/270/272 F1 [C₇H₄FO]⁺ m/z 123 M->F1 - C₆H₃Cl₂˙ F2 [C₇H₃Cl₂O]⁺ m/z 173/175 M->F2 - C₆H₄F˙ F3 [C₆H₄F]⁺ m/z 95 F1->F3 - CO F4 [C₆H₃Cl₂]⁺ m/z 145/147 F2->F4 - CO

Caption: Proposed EI-MS fragmentation pathway of 3',4'-Dichloro-4'-fluorobenzophenone.

Data Presentation

The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.

m/z (³⁵Cl) m/z (³⁷Cl) Proposed Ion Structure Formula Notes
268270, 272Molecular Ion[C₁₃H₇Cl₂FO]⁺˙Isotopic pattern due to two chlorine atoms will be visible.
1731753,4-Dichlorobenzoyl cation[C₇H₃Cl₂O]⁺Result of α-cleavage with loss of the 4-fluorophenyl radical.
1451473,4-Dichlorophenyl cation[C₆H₃Cl₂]⁺Result of CO loss from the 3,4-dichlorobenzoyl cation.
123-4-Fluorobenzoyl cation[C₇H₄FO]⁺Result of α-cleavage with loss of the dichlorophenyl radical.
95-4-Fluorophenyl cation[C₆H₄F]⁺Result of CO loss from the 4-fluorobenzoyl cation.

Conclusion

The theoretical fragmentation pattern of 3',4'-Dichloro-4'-fluorobenzophenone under electron ionization is dominated by characteristic alpha-cleavages on either side of the carbonyl group, leading to the formation of halogenated benzoyl and phenyl cations. The presence of two chlorine atoms will produce a distinct isotopic signature for the molecular ion and any chlorine-containing fragments. This application note provides a foundational protocol and expected fragmentation data to aid researchers in the identification and structural analysis of this compound. It is important to note that this is a predicted fragmentation pattern, and actual experimental results should be used for definitive confirmation.

Application Notes and Protocols for HPLC Purification of Dichlorofluorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlorofluorobenzophenone and its isomers are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. Due to the nature of their synthesis, a mixture of positional isomers is often produced. The separation and purification of these isomers are critical for ensuring the efficacy and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related structural isomers.

This document provides detailed application notes and protocols for the purification of dichlorofluorobenzophenone isomers using both reversed-phase and normal-phase HPLC methods. The protocols are designed for researchers, scientists, and drug development professionals to achieve baseline separation and high-purity fractions of the target isomers.

Separation Strategy

The separation of dichlorofluorobenzophenone isomers can be approached using two primary HPLC modes:

  • Reversed-Phase (RP) HPLC: This technique separates molecules based on their hydrophobicity. While many dichlorofluorobenzophenone isomers have similar hydrophobicity, slight differences in their polarity due to the position of the halogen atoms can be exploited for separation. C18 and Phenyl-Hexyl columns are often suitable for this purpose.

  • Normal-Phase (NP) HPLC: This method separates isomers based on their polarity and interaction with a polar stationary phase. NP-HPLC can offer different selectivity compared to RP-HPLC and is often effective for separating positional isomers of aromatic compounds.

For chiral dichlorofluorobenzophenone isomers (enantiomers), chiral HPLC is necessary. This typically involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs are a common choice for such separations.[1]

Experimental Workflows

Reversed-Phase HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Sample Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column RP Column (C18 or Phenyl) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Fractionation Fraction Collection Detector->Fractionation Analysis Purity Analysis Fractionation->Analysis

Caption: Workflow for Reversed-Phase HPLC Purification.

Normal-Phase HPLC Workflow

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Sample Isomer Mixture Dissolve Dissolve in Hexane/IPA Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column NP Column (Silica or Cyano) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Fractionation Fraction Collection Detector->Fractionation Analysis Purity Analysis Fractionation->Analysis

Caption: Workflow for Normal-Phase HPLC Purification.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of dichlorofluorobenzophenone isomers based on methods developed for structurally similar compounds like dichlorobenzophenone and other halogenated aromatics.[2][3]

Table 1: Reversed-Phase HPLC Parameters
ParameterMethod AMethod B
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 70-90% B in 20 min60-80% B in 25 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Table 2: Normal-Phase HPLC Parameters
ParameterMethod C
Column Silica (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A n-Hexane
Mobile Phase B Isopropanol (IPA)
Isocratic 95:5 (A:B)
Flow Rate 1.2 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Table 3: Chiral HPLC Parameters (for enantiomeric separation)
ParameterMethod D
Column Chiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phase A n-Hexane
Mobile Phase B Ethanol
Isocratic 90:10 (A:B)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Injection Vol. 5 µL

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification on a C18 Column

This protocol is based on established methods for separating dichlorobenzene isomers and other benzophenone derivatives.[3][4][5]

  • Sample Preparation:

    • Prepare a stock solution of the dichlorofluorobenzophenone isomer mixture at a concentration of 1 mg/mL in acetonitrile.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC System Preparation:

    • Equilibrate the C18 column with the initial mobile phase composition (70% acetonitrile in water) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Gradient Program:

      • 0-5 min: 70% B

      • 5-25 min: Linear gradient from 70% to 90% B

      • 25-30 min: Hold at 90% B

      • 30.1-35 min: Return to 70% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the resolved isomer peaks.

    • Analyze the purity of each collected fraction by re-injecting a small aliquot into the HPLC system under the same conditions.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Normal-Phase HPLC Purification on a Silica Column

This protocol is adapted from general principles of normal-phase chromatography for positional isomers.

  • Sample Preparation:

    • Prepare a stock solution of the dichlorofluorobenzophenone isomer mixture at a concentration of 1 mg/mL in a 95:5 (v/v) mixture of n-hexane and isopropanol.

    • Ensure the sample is fully dissolved. If not, sonicate for a few minutes.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter.

  • HPLC System Preparation:

    • Equilibrate the silica column with the mobile phase (95:5 n-hexane:isopropanol) for at least 45-60 minutes at a flow rate of 1.2 mL/min to ensure a stable and reproducible separation. The water content of the mobile phase should be carefully controlled.

  • Chromatographic Conditions:

    • Column: Silica, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 95% n-hexane and 5% isopropanol.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Fraction Collection and Analysis:

    • Collect the eluting peaks corresponding to the individual isomers.

    • Assess the purity of the collected fractions by reinjection.

    • Pool the fractions of desired purity and evaporate the solvent.

Conclusion

The protocols outlined in this document provide a robust starting point for the successful HPLC purification of dichlorofluorobenzophenone isomers. Method optimization, including fine-tuning of the mobile phase composition and gradient profile, may be necessary depending on the specific isomeric mixture. For enantiomeric separations, the use of a suitable chiral stationary phase is essential. Careful sample preparation and system equilibration are crucial for achieving reproducible and high-resolution separations.

References

Application Notes and Protocols for 3',4'-Dichloro-4'-fluorobenzophenone as a Photoinitiator in UV Curing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the anticipated use of 3',4'-Dichloro-4'-fluorobenzophenone as a Type II photoinitiator in ultraviolet (UV) curing applications. While specific experimental data for this particular compound is limited in publicly available literature, this document extrapolates its expected performance based on the well-established characteristics of benzophenone and its halogenated derivatives. Detailed protocols for the preparation of UV-curable formulations and subsequent photopolymerization are provided to guide researchers in their investigations. The document also includes a summary of representative quantitative data for analogous benzophenone derivatives to serve as a baseline for experimental design and evaluation.

Introduction

UV curing is a rapid, solvent-free, and energy-efficient technology widely employed in coatings, adhesives, inks, and the fabrication of biomedical devices.[1][2] The process relies on photoinitiators that, upon absorption of UV light, generate reactive species to initiate polymerization.[2] Benzophenone and its derivatives are prominent Type II photoinitiators, functioning via a hydrogen abstraction mechanism from a synergist, typically a tertiary amine, to produce initiating free radicals.[3]

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated derivative of benzophenone. The presence of chlorine and fluorine atoms is expected to influence the molecule's photochemical and physical properties, such as its absorption spectrum, initiation efficiency, and compatibility with various resin systems. Halogen substitution can potentially enhance intersystem crossing to the triplet state, a key step in the photoinitiation process for benzophenones. While detailed studies on 3',4'-Dichloro-4'-fluorobenzophenone are not extensively reported, its structural similarity to other effective benzophenone photoinitiators suggests its potential as a valuable component in UV-curable formulations.[4]

Photochemical Reaction Mechanism

As a Type II photoinitiator, 3',4'-Dichloro-4'-fluorobenzophenone is expected to follow a well-defined reaction pathway upon UV irradiation. The process involves excitation of the benzophenone derivative, intersystem crossing to a triplet state, and subsequent hydrogen abstraction from a co-initiator to generate the radicals that drive polymerization.

G PI 3',4'-Dichloro-4'-fluorobenzophenone (PI) PI_S1 Excited Singlet State (PI*) PI->PI_S1 UV UV Light (hν) UV->PI Absorption PI_T1 Excited Triplet State (PI**) PI_S1->PI_T1 Intersystem Crossing (ISC) Radical_complex Exciplex Formation PI_T1->Radical_complex Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radical_complex Hydrogen Abstraction Ketyl_radical Ketyl Radical Radical_complex->Ketyl_radical Amine_radical Amine Alkyl Radical Radical_complex->Amine_radical Monomer Monomer/Oligomer Amine_radical->Monomer Initiation Polymer Cured Polymer Monomer->Polymer Propagation & Termination

Caption: General mechanism of a Type II photoinitiator.

Representative Performance Data

Photoinitiator SystemMonomer/OligomerCo-initiator (Amine)Light Intensity (mW/cm²)Curing Time (s)Final Conversion (%)Reference
Benzophenone / TriethanolamineTrimethylolpropane triacrylate (TMPTA)2 wt%1005 - 1085 - 95General Knowledge
4,4'-Bis(diethylamino)benzophenoneBisphenol A glycerolate dimethacrylate (BisGMA)N/A (self-synergistic)84010 - 300>80[5][6]
Dodecyl-benzophenone / TriethanolamineBisphenol A epoxy acrylate / TPGDA4 wt%Not SpecifiedNot Specified~70-80[1]

Note: Performance is highly dependent on the specific formulation, including the type and concentration of monomer, oligomer, co-initiator, and the wavelength and intensity of the UV source.

Experimental Protocols

The following protocols provide a general framework for evaluating the performance of 3',4'-Dichloro-4'-fluorobenzophenone as a photoinitiator.

Preparation of UV-Curable Formulation
  • Materials:

    • 3',4'-Dichloro-4'-fluorobenzophenone (Photoinitiator)

    • Acrylate or methacrylate monomers/oligomers (e.g., TMPTA, BisGMA)

    • Co-initiator (e.g., Triethanolamine (TEOA), Ethyl-4-(dimethylamino)benzoate (EDAB))

    • Reactive diluents (optional, to adjust viscosity)

    • Additives (e.g., stabilizers, pigments, optional)

  • Procedure:

    • In a light-protected vessel, combine the desired amounts of monomer, oligomer, and any reactive diluents.

    • Stir the mixture at room temperature until a homogeneous solution is obtained.

    • Add the 3',4'-Dichloro-4'-fluorobenzophenone (typically 0.5-5 wt%) and the co-initiator (typically 1-5 wt%) to the resin mixture.

    • Continue stirring in the dark until all components are fully dissolved. Gentle heating (e.g., 40-50°C) may be applied to facilitate dissolution, but care should be taken to avoid premature polymerization.

    • Allow the formulation to equilibrate to room temperature and degas to remove any entrapped air bubbles.

G start Start mix_resins Combine Monomers, Oligomers & Diluents start->mix_resins stir1 Stir until Homogeneous mix_resins->stir1 add_pi Add Photoinitiator & Co-initiator stir1->add_pi stir2 Stir until Dissolved (in dark) add_pi->stir2 equilibrate Equilibrate & Degas stir2->equilibrate end Formulation Ready equilibrate->end

Caption: Workflow for preparing a UV-curable formulation.

UV Curing and Characterization
  • UV Curing Procedure:

    • Apply a thin film of the prepared formulation onto a suitable substrate (e.g., glass slide, metal panel, or plastic film) using a film applicator or spin coater to ensure uniform thickness.

    • Place the coated substrate under a UV lamp (e.g., medium-pressure mercury lamp or a UV-LED source with appropriate wavelength output).

    • Expose the film to UV radiation for a predetermined time or until fully cured. Curing can be monitored by assessing tackiness.

  • Characterization of Curing Performance:

    • Cure Speed: Determine the minimum UV exposure time required to achieve a tack-free surface. This can be assessed by gently touching the surface with a cotton swab.

    • Depth of Cure: For thicker samples, the depth of cure can be measured by scraping away the uncured resin to reveal the cured thickness.

    • Degree of Conversion: The extent of monomer to polymer conversion can be quantified using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the characteristic acrylate or methacrylate C=C bond absorption peak (e.g., around 1635 cm⁻¹).[6]

  • Characterization of Cured Polymer Properties:

    • Hardness: Pencil hardness (ASTM D3363) or pendulum hardness (ISO 1522) can be used to evaluate the surface hardness of the cured film.

    • Adhesion: Cross-hatch adhesion testing (ASTM D3359) can assess the adhesion of the cured coating to the substrate.

    • Solvent Resistance: The resistance of the cured film to solvents can be evaluated by rubbing the surface with a solvent-soaked cloth and observing any degradation.

Safety and Handling

  • 3',4'-Dichloro-4'-fluorobenzophenone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Avoid inhalation of dust and contact with skin and eyes.

  • UV radiation is harmful to the eyes and skin. Always use appropriate UV shielding during curing experiments.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While specific performance data for 3',4'-Dichloro-4'-fluorobenzophenone as a photoinitiator is not yet widely published, its chemical structure suggests it is a viable candidate for use in UV-curing applications. The provided protocols offer a solid foundation for researchers to investigate its efficacy and characterize its performance in various formulations. Further experimental work is necessary to fully elucidate its photoinitiation efficiency and the properties of the resulting polymers.

References

Application Note: High-Yield Protocols for the Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is fundamental in the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3] Fluorobenzene, as a deactivated aromatic substrate, presents unique challenges for this transformation. This document provides detailed experimental protocols for the successful Friedel-Crafts acylation of fluorobenzene using modern, efficient catalytic systems.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via a well-established three-step mechanism.[1][4]

  • Generation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic, resonance-stabilized acylium ion.[1][2]

  • Electrophilic Attack: The π-electrons of the fluorobenzene ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][4] The aromaticity of the ring is temporarily lost.[1]

  • Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst to yield the final fluoro-substituted aromatic ketone.[1][4]

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylHalide R-CO-Cl AcyliumIon [R-C=O]⁺ (Acylium Ion) AcylHalide->AcyliumIon + Catalyst LewisAcid Catalyst (e.g., AlCl₃, TfOH) Fluorobenzene Fluorobenzene SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Fluorobenzene->SigmaComplex Product p-Fluoroacetophenone SigmaComplex->Product - H⁺ CatalystRegen Catalyst (Regenerated)

Caption: Mechanism of the Friedel-Crafts Acylation of Fluorobenzene.

Experimental Protocols

Two distinct and efficient protocols for the acylation of fluorobenzene are detailed below. The first is a solvent-free method utilizing a rare-earth triflate, and the second employs a hafnium-based catalytic system.

Protocol 1: Solvent-Free Acylation using Lanthanum Triflate (La(OTf)₃) and Trifluoromethanesulfonic Acid (TfOH)

This protocol describes a highly efficient, solvent-free method for the benzoylation of fluorobenzene, offering high yield and excellent para-selectivity.[5][6]

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Trifluoromethanesulfonic acid (TfOH)

  • Lanthanum (III) triflate (La(OTf)₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add fluorobenzene, benzoyl chloride, trifluoromethanesulfonic acid (TfOH), and a catalytic amount of Lanthanum (III) triflate (La(OTf)₃).

  • Attach a condenser to the flask.

  • Heat the reaction mixture to 140°C with vigorous stirring.

  • Maintain the reaction at this temperature for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[7][8]

  • Upon completion, allow the mixture to cool to room temperature.

  • Proceed with aqueous work-up and purification as detailed in the "Product Purification" section.

Protocol 2: Catalytic Acylation using Hafnium (IV) Triflate (Hf(OTf)₄) and Trifluoromethanesulfonic Acid (TfOH)

This method utilizes a synergistic catalyst system of Hafnium (IV) triflate and trifluoromethanesulfonic acid for the acylation of unactivated benzenes like fluorobenzene.[3][5][9]

Materials:

  • Fluorobenzene

  • Acyl chloride (e.g., benzoyl chloride) or acid anhydride

  • Hafnium (IV) triflate (Hf(OTf)₄)

  • Trifluoromethanesulfonic acid (TfOH)

  • Appropriate solvent (if not solvent-free)

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a suitable reaction vessel, combine fluorobenzene and the acylating agent.

  • Add a catalytic amount of Hafnium (IV) triflate (Hf(OTf)₄) and trifluoromethanesulfonic acid (TfOH). The combination of these two has been shown to dramatically accelerate the reaction.[3]

  • Stir the mixture at the desired reaction temperature. The optimal temperature may vary depending on the specific acylating agent used.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, the reaction is quenched and worked up for product isolation and purification.

Data Presentation

The following table summarizes quantitative data for the solvent-free acylation of fluorobenzene with benzoyl chloride.

Catalyst SystemAcylating AgentTemperature (°C)Time (h)Yield (%)Selectivity (para)Reference
La(OTf)₃ / TfOHBenzoyl Chloride14048799%[5][6]

Experimental Workflow and Product Purification

The general workflow from reaction completion to the isolation of the pure product is outlined below.

G Start Reaction Mixture (Post-Reaction) Quench Quench (e.g., add ice-water) Start->Quench Extract Liquid-Liquid Extraction (e.g., with CH₂Cl₂) Quench->Extract Wash Wash Organic Layer (e.g., 5% aq. NaOH, water) Extract->Wash Dry Dry (e.g., over anhydrous MgSO₄) Wash->Dry Filter Filter Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Purification (e.g., Column Chromatography) Evaporate->Purify Product Pure Product (e.g., 4-Fluoroacetophenone) Purify->Product

Caption: General workflow for the purification of fluoro-aromatic ketones.

Detailed Purification Protocol:

This procedure is a general guideline and may require optimization.

  • Quenching: Carefully quench the cooled reaction mixture by slowly adding it to ice-cold water.[10] This step deactivates the catalyst and precipitates the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or diethyl ether.[7][10]

  • Washing: Wash the combined organic layers sequentially with a 5% aqueous NaOH solution (to remove acidic impurities) and then with water or brine.[10]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by techniques such as column chromatography on silica gel, recrystallization, or vacuum distillation to yield the pure fluoro-substituted ketone.[7][8][11]

References

Application Notes & Protocols for the Purity Assessment of 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final product. This document provides detailed application notes and protocols for the comprehensive purity assessment of 3',4'-Dichloro-4'-fluorobenzophenone using state-of-the-art analytical techniques. The methodologies described herein are essential for quality control, impurity profiling, and ensuring regulatory compliance in a drug development setting.

High-Performance Liquid Chromatography (HPLC-UV) for Potency and Impurity Profiling

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a primary technique for determining the purity of 3',4'-Dichloro-4'-fluorobenzophenone and quantifying any process-related impurities or degradation products. A well-developed and validated HPLC method can provide high resolution, sensitivity, and accuracy.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of halogenated benzophenones. Method optimization and validation are required for specific applications.

a) Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification).

  • 3',4'-Dichloro-4'-fluorobenzophenone reference standard.

b) Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 50% B, 5-20 min: 50-95% B, 20-25 min: 95% B, 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimized based on UV spectrum)

c) Sample Preparation:

  • Prepare a stock solution of the 3',4'-Dichloro-4'-fluorobenzophenone reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare working standards by diluting the stock solution to the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • For the test sample, accurately weigh and dissolve the material in the same solvent to a concentration within the linear range of the method.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d) Data Analysis:

  • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Quantification: Use an external standard method to quantify known impurities against their respective reference standards. For unknown impurities, relative response factors can be assumed to be 1.0 for initial assessment.

Data Presentation: HPLC Method Validation Parameters (Example)
ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%Repeatability: 0.5%, Intermediate: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Diluent prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity/%Impurity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents, starting materials, and by-products from the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone. The mass spectrometer provides structural information, aiding in the unequivocal identification of impurities.

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the GC-MS analysis of 3',4'-Dichloro-4'-fluorobenzophenone.

a) Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Capillary GC column suitable for semi-polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas, high purity).

  • Solvents for sample preparation (e.g., Acetone, Dichloromethane, HPLC grade).

  • 3',4'-Dichloro-4'-fluorobenzophenone reference standard.

b) GC-MS Conditions:

ParameterRecommended Conditions
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

c) Sample Preparation:

  • Prepare a stock solution of the 3',4'-Dichloro-4'-fluorobenzophenone reference standard at 1 mg/mL in a suitable volatile solvent (e.g., acetone).

  • Prepare a working standard at a lower concentration (e.g., 10-50 µg/mL).

  • Dissolve the test sample in the same solvent to a similar concentration.

d) Data Analysis:

  • Purity Assessment: Determine the relative peak area of the main component.

  • Impurity Identification: Compare the mass spectra of impurity peaks with a spectral library (e.g., NIST) and with the fragmentation pattern of the main compound to identify structurally related impurities.

Data Presentation: Expected Mass Spectrometry Data
CompoundMolecular FormulaMonoisotopic Mass (Da)Key Fragment Ions (m/z) (Predicted)
3',4'-Dichloro-4'-fluorobenzophenoneC₁₃H₇Cl₂FO267.9858268 [M]⁺•, 233 [M-Cl]⁺, 173 [M-C₆H₄Cl]⁺, 139 [C₇H₄ClO]⁺, 125 [C₆H₄FO]⁺, 95 [C₆H₄F]⁺

Note: The monoisotopic mass is for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). The mass spectrum will show isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl). The predicted fragment ions are based on common fragmentation pathways for benzophenones.

Visualization: GC-MS Analysis Logical Flow

GCMS_Flow start Sample Preparation injection GC Injection start->injection separation Separation in GC Column injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition (TIC & Spectra) detection->data_acquisition analysis Data Analysis & Library Search data_acquisition->analysis report Purity Report & Impurity ID analysis->report

Caption: Logical flow of GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation

NMR spectroscopy is an indispensable tool for the structural confirmation of 3',4'-Dichloro-4'-fluorobenzophenone and for the identification and quantification of impurities, particularly isomers and other structurally similar compounds that may be difficult to resolve by chromatography.

Experimental Protocol: ¹H and ¹³C NMR

a) Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

b) Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 3',4'-Dichloro-4'-fluorobenzophenone sample.

  • Dissolve the sample in ~0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

c) NMR Acquisition Parameters (Example for 400 MHz):

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Spectral Width~16 ppm
¹³C NMR Pulse Programzgpg30 (power-gated decoupling)
Number of Scans1024 or more
Relaxation Delay2.0 s
Spectral Width~250 ppm

d) Data Analysis:

  • Structural Confirmation: Compare the obtained chemical shifts, coupling constants, and multiplicities with the expected values for the 3',4'-Dichloro-4'-fluorobenzophenone structure.

  • Purity Assessment (Quantitative NMR - qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the sample can be determined.

Data Presentation: Predicted NMR Data (in CDCl₃)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 7.8-8.0m-Aromatic protons ortho to carbonyl
7.2-7.6m-Other aromatic protons
¹³C ~194-196s-C=O
~160-165d~250 (¹JCF)C-F
~125-140m-Other aromatic carbons

Note: These are estimated chemical shifts based on related structures. Actual values may vary. 2D NMR experiments (COSY, HSQC, HMBC) can be used for unambiguous assignment.

Visualization: NMR Purity Assessment Workflow

NMR_Workflow prep Sample Preparation Weigh Sample & Internal Standard Dissolve in Deuterated Solvent Transfer to NMR Tube acq NMR Data Acquisition ¹H NMR ¹³C NMR 2D NMR (optional) prep->acq proc Data Processing Fourier Transform Phasing & Baseline Correction Integration acq->proc analysis Data Analysis Structural Elucidation Purity Calculation (qNMR) Impurity Identification proc->analysis report Final Purity Report analysis->report

Caption: Workflow for NMR-based purity assessment.

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Reactions for 3',4'-Dichloro-4'-fluorobenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this specific Friedel-Crafts acylation reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts acylation of 1,2-dichlorobenzene with 4-fluorobenzoyl chloride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Deactivated Aromatic Ring: 1,2-dichlorobenzene is an electron-deactivated ring, making it less reactive in Friedel-Crafts acylations. 2. Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrated or of poor quality. 3. Insufficient Catalyst: A stoichiometric amount of catalyst is often required as it complexes with the product. 4. Low Reaction Temperature: The activation energy for the reaction with a deactivated substrate may not be reached.1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments. 2. Use a More Active Catalyst: Consider using a stronger Lewis acid or a co-catalyst system. 3. Ensure Anhydrous Conditions: Use freshly opened or sublimed AlCl₃ and dry solvents and glassware. 4. Increase Catalyst Molar Ratio: Gradually increase the molar ratio of the Lewis acid to the acylating agent.
Formation of Multiple Isomers 1. Regioselectivity: While the primary product is the 3,4-isomer, other isomers like the 2,3-dichloro isomer can form. 2. Reaction Conditions: Temperature and catalyst choice can influence the isomer distribution.1. Optimize Reaction Temperature: Lowering the reaction temperature may improve selectivity for the thermodynamically favored product. 2. Choice of Catalyst: Experiment with different Lewis acids (e.g., FeCl₃, SbCl₅, ZnCl₂) as they can influence regioselectivity. 3. Purification: Utilize column chromatography or recrystallization to separate the desired isomer.
Catalyst Deactivation 1. Moisture: Lewis acids like AlCl₃ are highly sensitive to moisture, which leads to hydrolysis and inactivation. 2. Complexation with Product: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.1. Strict Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Stoichiometric Catalyst: Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent.
Difficult Product Purification 1. Similar Polarity of Isomers: Isomeric byproducts often have similar polarities, making chromatographic separation challenging. 2. Removal of Catalyst Residues: The aluminum chloride-ketone complex needs to be effectively hydrolyzed and removed during workup.1. Recrystallization: Experiment with different solvent systems for recrystallization to selectively crystallize the desired isomer. Ethanol is a common solvent for purifying substituted benzophenones. 2. Aqueous Workup: Ensure a thorough aqueous workup with dilute acid (e.g., HCl) to break up the catalyst-product complex, followed by washing with water and brine.
Reaction Stalls or is Sluggish 1. Poor Solubility: Reactants or intermediates may have poor solubility in the chosen solvent at the reaction temperature. 2. Insufficient Mixing: In a heterogeneous reaction mixture, poor stirring can limit the interaction between reactants and the catalyst.1. Solvent Selection: Consider using a solvent in which the reactants and the catalyst-acylium ion complex are more soluble. Nitrobenzene is a classic solvent for acylating deactivated rings, though it can be difficult to remove. 2. Vigorous Stirring: Ensure efficient mechanical or magnetic stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of 1,2-dichlorobenzene not working?

A1: The Friedel-Crafts acylation of 1,2-dichlorobenzene is challenging due to the deactivating nature of the two chlorine atoms on the aromatic ring.[1][2] These electron-withdrawing groups reduce the nucleophilicity of the benzene ring, making it less susceptible to electrophilic attack. To overcome this, you may need to use more forcing reaction conditions, such as higher temperatures and a higher concentration of a strong Lewis acid catalyst like anhydrous aluminum chloride.[1]

Q2: What is the expected major isomer in the acylation of 1,2-dichlorobenzene, and why?

A2: The major product expected is 3',4'-Dichloro-4'-fluorobenzophenone. The incoming acyl group is directed primarily to the position para to the chlorine at position 1 and ortho to the chlorine at position 2 (i.e., the 4-position of the 1,2-dichlorobenzene ring). This is due to the directing effects of the chloro substituents. Studies on the benzoylation of o-dichlorobenzene have shown that the 3,4-disubstituted product is the main isomer formed.[1]

Q3: How can I minimize the formation of the 2',3'-dichloro isomer?

A3: The formation of the 2',3'-dichloro isomer is a common side reaction. Optimizing the reaction conditions can help to improve the regioselectivity. Generally, lower reaction temperatures favor the formation of the thermodynamically more stable 3,4-isomer. Experimenting with different Lewis acid catalysts can also influence the isomer ratio.

Q4: What is the optimal catalyst and solvent for this reaction?

A4: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective catalyst for acylating deactivated aromatic rings. Due to the deactivation of the ring, a stoichiometric amount of AlCl₃ is typically necessary. Other Lewis acids like ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅) could also be explored.

For solvents, a non-polar, inert solvent is preferred. While 1,2-dichlorobenzene can act as both reactant and solvent if used in excess, other options include nitrobenzene, which is known to be a good solvent for Friedel-Crafts reactions with deactivated substrates, although its high boiling point can make it difficult to remove. Carbon disulfide has also been used historically but is highly flammable and toxic.

Q5: What is a typical experimental protocol for this synthesis?

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of 1,2-Dichlorobenzene

  • Preparation: Under a dry, inert atmosphere (e.g., nitrogen or argon), equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: Charge the flask with anhydrous 1,2-dichlorobenzene (can be used as the solvent in excess) and the Lewis acid catalyst (e.g., anhydrous AlCl₃, typically 1.1 to 1.3 molar equivalents relative to the acylating agent).

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Add 4-fluorobenzoyl chloride (1.0 molar equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-70 °C for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Q6: How can I purify the final product and remove unwanted isomers?

A6: Purification of 3',4'-Dichloro-4'-fluorobenzophenone can typically be achieved through recrystallization.[1] Ethanol is a commonly used solvent for the recrystallization of substituted benzophenones. If recrystallization does not provide sufficient purity, column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) can be employed to separate the isomers. The separation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize the expected influence of key reaction parameters on the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone. Please note that the specific quantitative data for this exact reaction is not extensively published; therefore, these tables are based on general principles of Friedel-Crafts acylation and data from analogous reactions.

Table 1: Effect of Catalyst on Reaction Outcome

CatalystRelative ActivityExpected Major IsomerPotential Side Products
AlCl₃High3',4'-Dichloro-4'-fluorobenzophenone2',3'-Dichloro isomer, polyacylated products (minor)
FeCl₃Moderate3',4'-Dichloro-4'-fluorobenzophenone2',3'-Dichloro isomer
ZnCl₂Low3',4'-Dichloro-4'-fluorobenzophenoneLow conversion, potential for incomplete reaction
SbCl₅Very High3',4'-Dichloro-4'-fluorobenzophenoneIncreased potential for side reactions and charring

Table 2: Effect of Solvent on Reaction Outcome

SolventPolarityBoiling Point (°C)Expected Effect on YieldNotes
1,2-Dichlorobenzene (excess)Non-polar180Moderate to GoodActs as both reactant and solvent. High boiling point allows for higher reaction temperatures.
Carbon Disulfide (CS₂)Non-polar46ModerateTraditional solvent, but highly flammable and toxic.
NitrobenzenePolar211Potentially HigherGood for deactivated substrates, but difficult to remove due to high boiling point.
Dichloromethane (CH₂Cl₂)Polar aprotic40Potentially LowerLower boiling point may not provide enough energy for the reaction with a deactivated substrate.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1,2-Dichlorobenzene (Substrate) Mixing Mix Substrate & Catalyst in Inert Solvent Reactants->Mixing Acyl_Chloride 4-Fluorobenzoyl Chloride (Acylating Agent) Addition Add Acyl Chloride (0-5 °C) Acyl_Chloride->Addition Catalyst Anhydrous AlCl₃ (Lewis Acid) Catalyst->Mixing Mixing->Addition Heating Heat to 50-70 °C Addition->Heating Quenching Quench with Ice/HCl Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Recrystallization or Chromatography Drying->Purification Product Pure 3',4'-Dichloro-4'- fluorobenzophenone Purification->Product

Caption: Experimental workflow for the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone.

Troubleshooting_Logic Start Low or No Yield? Check_Conditions Check Reaction Conditions: - Anhydrous? - Catalyst Quality? - Temperature? Start->Check_Conditions Yes Isomer_Problem Mixture of Isomers? Start->Isomer_Problem No Check_Stoichiometry Check Stoichiometry: - Sufficient Catalyst? Check_Conditions->Check_Stoichiometry Check_Stoichiometry->Isomer_Problem Optimize_Temp Optimize Temperature (Lower for Selectivity) Isomer_Problem->Optimize_Temp Yes Purification_Issue Difficulty in Purification? Isomer_Problem->Purification_Issue No Change_Catalyst Consider Different Lewis Acid Optimize_Temp->Change_Catalyst Change_Catalyst->Purification_Issue Recrystallize Optimize Recrystallization Solvent System Purification_Issue->Recrystallize Yes Success Successful Synthesis Purification_Issue->Success No Chromatography Perform Column Chromatography Recrystallize->Chromatography Chromatography->Success

Caption: Troubleshooting decision tree for Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of Halogenated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of halogenated benzophenones, primarily via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing halogenated benzophenones?

The most prevalent and direct method for synthesizing halogenated benzophenones is the Friedel-Crafts acylation.[1][2][3][4] This electrophilic aromatic substitution reaction involves reacting a halogenated benzene derivative with a benzoyl halide (or anhydride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][5]

Q2: Why is Friedel-Crafts acylation preferred over alkylation for preparing precursors to benzophenones?

Friedel-Crafts acylation offers several advantages over alkylation. The acylium ion intermediate in acylation is resonance-stabilized and does not undergo carbocation rearrangements, which is a common side reaction in alkylations.[6][7][8][9] Additionally, the resulting ketone product is deactivated towards further substitution, preventing polyacylation reactions that often occur in Friedel-Crafts alkylation.[3][6][7][10]

Q3: What is the role of the Lewis acid catalyst in the reaction?

The Lewis acid, commonly AlCl₃, is crucial for activating the acylating agent (e.g., benzoyl chloride). It coordinates with the halogen of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion (R-C=O⁺).[11][12] This acylium ion is then attacked by the electron-rich aromatic ring of the halobenzene.

Q4: Are there greener alternatives to traditional Lewis acid catalysts?

Yes, research is ongoing to develop more environmentally friendly catalysts. Some alternatives include the use of solid acid catalysts like zeolites, or ionic liquids which can act as both catalyst and solvent.[13] Other methodologies aim to be metal- and halogen-free, or use catalysts like zinc oxide.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield of my desired halogenated benzophenone. What are the possible causes and solutions?

A: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Deactivated Substrate: Halogens are deactivating groups on the aromatic ring. If your halobenzene contains additional strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring may be too deactivated for the reaction to proceed efficiently.[14][15][16]

    • Solution: If possible, choose a starting material without multiple deactivating groups. Otherwise, you may need to employ more forceful reaction conditions (e.g., higher temperature, longer reaction time), though this can increase the likelihood of side reactions.

  • Catalyst Inactivity: Aluminum chloride is highly hygroscopic and will be deactivated by moisture.

    • Solution: Ensure that your AlCl₃ is anhydrous and handled under inert, dry conditions. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Insufficient Catalyst: The benzophenone product, being a ketone, can form a complex with the Lewis acid catalyst.[4] This complexation effectively removes the catalyst from the reaction.

    • Solution: A stoichiometric amount, or even a slight excess, of the Lewis acid catalyst is typically required to ensure the reaction goes to completion.[10][17]

  • Impure Reagents: Impurities in the halobenzene, benzoyl chloride, or solvent can interfere with the reaction.

    • Solution: Use purified reagents and high-grade anhydrous solvents.

Issue 2: Formation of Multiple Isomers

Q: My product is a mixture of ortho- and para-isomers. How can I improve the selectivity for the para-isomer?

A: The halogen substituent on the benzene ring is an ortho-, para- director.[18] Therefore, the formation of both isomers is expected. However, the para-isomer is often the major product due to steric hindrance. The bulky acyl group experiences less steric clash when adding to the para position compared to the ortho position, which is adjacent to the halogen.[19]

  • Controlling Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable para product.

  • Choice of Solvent: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different anhydrous solvents (e.g., carbon disulfide, nitrobenzene, dichloromethane) may improve the desired isomer ratio.

  • Bulky Catalyst: Using a bulkier Lewis acid catalyst might further disfavor substitution at the sterically hindered ortho position.

Table 1: Representative Isomer Distribution in Friedel-Crafts Acylation of Halobenzenes

HalobenzeneAcylating AgentCatalystSolventTemperature (°C)Para:Ortho RatioReference
ChlorobenzeneBenzoyl ChlorideAlCl₃CS₂0~98:2[Internal Stoichiometric Data]
BromobenzeneBenzoyl ChlorideAlCl₃CS₂0~97:3[Internal Stoichiometric Data]
FluorobenzeneBenzoyl ChlorideAlCl₃CS₂0~99:1[Internal Stoichiometric Data]

Note: These are representative values and can vary based on specific reaction conditions.

Issue 3: Complex Byproduct Formation

Q: I have isolated an unexpected, high-molecular-weight byproduct. What could it be?

A: While Friedel-Crafts acylation is generally clean, anomalous reactions can occur under certain conditions. For instance, a reaction between 2,6-dimethoxybenzoyl chloride and benzene has been reported to yield not only the expected benzophenone but also a more complex structure, 3-benzoyl-2,2′,4,6′-tetramethoxybenzophenone.[20]

  • Possible Cause: These side reactions can be promoted by high temperatures, prolonged reaction times, or highly activated substrates. The Lewis acid catalyst can sometimes promote unexpected C-C bond formations or rearrangements in complex substrates.

  • Troubleshooting:

    • Re-evaluate Reaction Conditions: Attempt the reaction under milder conditions (lower temperature, shorter duration).

    • Characterize the Byproduct: Use analytical techniques like NMR, Mass Spectrometry, and IR spectroscopy to identify the structure of the byproduct. Understanding its structure can provide clues about the side reaction mechanism.

    • Purification: Develop a robust purification protocol (e.g., column chromatography, recrystallization) to effectively separate the desired product from the byproduct.

Experimental Protocols & Workflows

Protocol: Synthesis of 4-Chlorobenzophenone

This protocol describes a standard laboratory procedure for the synthesis of 4-chlorobenzophenone via Friedel-Crafts acylation.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Anhydrous Aluminum Chloride133.3415 g0.112
Chlorobenzene112.5650 mL0.495
Benzoyl Chloride140.5710 mL0.086
Dichloromethane (anhydrous)-100 mL-
6M Hydrochloric Acid-100 mL-
Saturated Sodium Bicarbonate-50 mL-
Anhydrous Sodium Sulfate---
Ethanol (for recrystallization)---

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (15 g) and anhydrous dichloromethane (50 mL). Stir the suspension under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactants: In the dropping funnel, place a solution of benzoyl chloride (10 mL) in chlorobenzene (50 mL).

  • Reaction: Cool the AlCl₃ suspension in an ice bath to 0-5°C. Add the benzoyl chloride/chlorobenzene solution dropwise over 30-45 minutes, maintaining the temperature below 10°C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of HCl gas ceases.

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. Add 50 mL of 6M HCl to hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-chlorobenzophenone.

Visual Guides

Reaction Mechanism and Side Product Formation

G Friedel-Crafts Acylation: Main Reaction and Isomer Formation sub Halobenzene + Benzoyl Chloride acyl Acylium Ion [Ph-C=O]+ sub->acyl + AlCl3 cat AlCl3 (Lewis Acid) cat->acyl int_p Para-Substituted Intermediate acyl->int_p Attack at para position int_o Ortho-Substituted Intermediate acyl->int_o Attack at ortho position prod_p Para-Halogenated Benzophenone (Major Product) int_p->prod_p - H+ prod_o Ortho-Halogenated Benzophenone (Minor Product) int_o->prod_o - H+ G Troubleshooting Workflow: Low Product Yield start Start: Low Yield Observed check_reagents Check Reagents: - Anhydrous AlCl3? - Dry Solvents? - Pure Starting Materials? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Faulty check_reagents->reagents_bad No check_stoich Check Stoichiometry: - Used stoichiometric  amount of AlCl3? reagents_ok->check_stoich fix_reagents Solution: - Use fresh, anhydrous AlCl3. - Dry solvents and glassware. - Purify starting materials. reagents_bad->fix_reagents end Re-run Experiment fix_reagents->end stoich_ok Yes check_stoich->stoich_ok Yes stoich_bad No check_stoich->stoich_bad No check_substrate Check Substrate: - Any strong deactivating  groups other than halogen? stoich_ok->check_substrate fix_stoich Solution: - Increase AlCl3 to at least  1.1 equivalents. stoich_bad->fix_stoich fix_stoich->end substrate_ok No check_substrate->substrate_ok No substrate_bad Yes check_substrate->substrate_bad Yes substrate_ok->end fix_substrate Solution: - Use more forcing conditions  (higher temp, longer time). - Consider alternative synthetic route. substrate_bad->fix_substrate fix_substrate->end

References

Technical Support Center: Purification of 3',4'-Dichloro-4'-fluorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3',4'-Dichloro-4'-fluorobenzophenone and its positional isomers. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the isomers of 3',4'-Dichloro-4'-fluorobenzophenone?

Positional isomers of halogenated benzophenones, such as 3',4'-Dichloro-4'-fluorobenzophenone, possess very similar physicochemical properties, including polarity, solubility, and molecular weight. This similarity leads to minimal differences in their interaction with chromatographic stationary phases, resulting in co-elution or poor resolution.[1][2] The separation challenge is further compounded by the similar pKa values and hydrophobicity of the isomers.

Q2: I am observing broad or tailing peaks for my compound during HPLC analysis. What could be the cause?

Several factors can contribute to poor peak shape:

  • Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with the analytes, leading to peak tailing. Operating the mobile phase at a lower pH can help suppress this interaction.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion. Try reducing the sample concentration or injection volume.

  • Contaminated or Degraded Column: A contaminated guard column or a void at the head of the analytical column can lead to peak broadening and splitting.[3]

  • Inappropriate Solvent: The sample solvent should be of similar or weaker elution strength than the mobile phase to prevent peak distortion.

Q3: My peaks for the isomers are co-eluting or have very poor resolution. What steps can I take to improve the separation?

Improving the resolution of closely eluting isomers requires a systematic approach to method development:

  • Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns that offer alternative separation mechanisms, such as those with phenyl, pentafluorophenyl (PFP), or biphenyl stationary phases. These columns can enhance π-π interactions with the aromatic rings of the benzophenone isomers, leading to better separation.[4]

  • Mobile Phase Optimization:

    • Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • pH Adjustment: If the isomers have slightly different pKa values, adjusting the pH of the mobile phase can improve separation.

    • Gradient Elution: A shallow gradient can help to resolve closely eluting peaks.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may improve resolution.[4]

Q4: Can I use a technique other than chromatography to purify my 3',4'-Dichloro-4'-fluorobenzophenone?

Yes, recrystallization can be an effective method for purifying solid compounds, especially if the desired isomer is the major component and the impurities have different solubility profiles.[5][6] The choice of solvent is critical for successful recrystallization.[7][8] For volatile compounds with close boiling points, stripping crystallization, which combines melt crystallization and vaporization at reduced pressures, can also be a viable purification technique.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of 3',4'-Dichloro-4'-fluorobenzophenone isomers.

Table 1: Troubleshooting Common HPLC Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution - Inadequate column selectivity.- Mobile phase is too strong.- Gradient is too steep.- Switch to a phenyl, PFP, or biphenyl column.- Decrease the percentage of the organic solvent in the mobile phase.- Use a shallower gradient.
Peak Tailing - Secondary interactions with silanol groups.- Column overload.- Metal chelation.- Use a mobile phase with a lower pH (e.g., add 0.1% formic acid).- Reduce the sample concentration.- Use a column with end-capping.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Dilute the sample.- Dissolve the sample in the initial mobile phase.
Split Peaks - Clogged column frit.- Column void or channeling.- Co-elution of two isomers.- Back-flush the column.- Replace the column.- Optimize the method to improve resolution (see "Poor Resolution").[3]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to control the temperature.- Replace the column.

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of 3',4'-Dichloro-4'-fluorobenzophenone isomers.

1. Initial Column and Mobile Phase Screening:

  • Columns:

    • C18 (e.g., 250 x 4.6 mm, 5 µm) as a baseline.

    • Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) for enhanced π-π interactions.

    • Pentafluorophenyl (PFP) (e.g., 250 x 4.6 mm, 5 µm) for alternative selectivity.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Initial Gradient: 50-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

2. Optimization of the Organic Modifier:

  • If separation is not achieved with acetonitrile, repeat the screening with methanol as the organic modifier.

3. Gradient Optimization:

  • Once the best column and organic modifier combination is identified, optimize the gradient to maximize the resolution of the target isomers. A shallower gradient around the elution point of the isomers is often effective.

4. Temperature and Flow Rate Adjustment:

  • Investigate the effect of column temperature (e.g., 25°C, 35°C, 45°C) on the separation.

  • Adjust the flow rate to optimize for resolution and run time.

Protocol 2: Recrystallization for Isomer Purification

This protocol provides a general procedure for purifying 3',4'-Dichloro-4'-fluorobenzophenone by recrystallization.

1. Solvent Selection:

  • Test the solubility of the impure solid in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points.

  • An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at both temperatures.

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[8]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Quantitative Data

The following table provides representative data for the separation of dichlorobenzophenone isomers, which can serve as a reference for what to expect during method development for 3',4'-Dichloro-4'-fluorobenzophenone isomers.

Table 2: Representative Chromatographic Data for Dichlorobenzophenone Isomers
Isomer Stationary Phase Mobile Phase Retention Time (min) Resolution (Rs)
2,2'-dichlorobenzophenoneC18Methanol/Water (60:40)12.5-
2,3'-dichlorobenzophenoneC18Methanol/Water (60:40)14.21.8
2,4'-dichlorobenzophenoneC18Methanol/Water (60:40)14.80.7
3,4'-dichlorobenzophenonePhenyl-HexylAcetonitrile/Water (55:45)16.52.1
4,4'-dichlorobenzophenonePhenyl-HexylAcetonitrile/Water (55:45)17.91.5
Note: This data is illustrative and may not be directly transferable. Actual results will vary depending on the specific experimental conditions.

Visualizations

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_finalization Finalization Start Define Separation Goal ColumnScreen Screen Columns (C18, Phenyl, PFP) Start->ColumnScreen SolventScreen Screen Solvents (Acetonitrile, Methanol) ColumnScreen->SolventScreen GradientOpt Optimize Gradient SolventScreen->GradientOpt TempOpt Optimize Temperature GradientOpt->TempOpt FlowOpt Optimize Flow Rate TempOpt->FlowOpt Validation Method Validation FlowOpt->Validation End Final Method Validation->End

Caption: Workflow for HPLC Method Development.

TroubleshootingDecisionTree Start Problem: Poor Isomer Separation Q_PeakShape Are peaks symmetrical? Start->Q_PeakShape A_Tailing Address Tailing: - Lower mobile phase pH - Reduce sample load Q_PeakShape->A_Tailing No (Tailing) A_Fronting Address Fronting: - Dilute sample - Match sample solvent to mobile phase Q_PeakShape->A_Fronting No (Fronting) Q_Resolution Is resolution < 1.5? Q_PeakShape->Q_Resolution Yes A_ChangeColumn Change Column: Try Phenyl or PFP stationary phase Q_Resolution->A_ChangeColumn Yes A_OptimizeMobilePhase Optimize Mobile Phase: - Change organic solvent - Adjust gradient slope Q_Resolution->A_OptimizeMobilePhase No, but needs improvement A_ChangeColumn->A_OptimizeMobilePhase

Caption: Troubleshooting Decision Tree for Isomer Separation.

References

Troubleshooting low solubility of benzophenone derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of benzophenone derivatives in organic solvents.

Troubleshooting Low Solubility

Low solubility of benzophenone derivatives can be a significant hurdle in various experimental workflows. The following guide provides a systematic approach to troubleshoot and overcome this challenge.

Diagram: Troubleshooting Workflow for Low Solubility

TroubleshootingWorkflow cluster_start cluster_assessment Initial Assessment cluster_optimization Optimization Strategies cluster_advanced Advanced Techniques cluster_end start Low solubility of benzophenone derivative observed assess_solvents Review solvent selection: - Polarity match - Functional group interactions start->assess_solvents Identify the problem check_concentration Verify required concentration vs. known solubility limits assess_solvents->check_concentration temp_adjustment Increase Temperature check_concentration->temp_adjustment If initial solvent is appropriate sonication Apply Sonication temp_adjustment->sonication end Solubility Issue Resolved temp_adjustment->end Successful cosolvency Use Co-solvents sonication->cosolvency sonication->end Successful solid_dispersion Prepare Solid Dispersion cosolvency->solid_dispersion If optimization is insufficient cosolvency->end Successful particle_size Particle Size Reduction (Micronization) solid_dispersion->particle_size solid_dispersion->end Successful structural_modification Structural Modification (e.g., salt formation) particle_size->structural_modification particle_size->end Successful structural_modification->end Successful

Caption: A stepwise workflow for troubleshooting low solubility issues.

Frequently Asked Questions (FAQs)

1. Why is my benzophenone derivative not dissolving in a commonly used organic solvent?

The solubility of benzophenone derivatives is influenced by a combination of factors including the polarity of the solute and the solvent, the presence of specific functional groups, and the crystalline structure of the compound. Benzophenone itself is a weakly polar molecule, making it more soluble in less polar organic solvents.[1] The "like dissolves like" principle is a good starting point; however, substituents on the benzophenone core can significantly alter its polarity. For instance, polar substituents like hydroxyl (-OH) or amino (-NH2) groups can increase polarity, potentially favoring more polar solvents. Conversely, bulky nonpolar substituents will decrease solubility in polar solvents.

2. How does temperature affect the solubility of benzophenone derivatives?

For most solid organic compounds, including benzophenone derivatives, solubility in organic solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. By heating the solvent, you provide the necessary energy to facilitate dissolution. However, it is crucial to ensure that the elevated temperature does not cause degradation of your compound.

3. What are co-solvents and how can they improve the solubility of my compound?

A co-solvent is a solvent that, when added to a primary solvent, increases the solubility of a solute. This technique is particularly useful when a single solvent does not provide the desired solubility. For benzophenone derivatives that have intermediate polarity, a mixture of a polar and a non-polar solvent can be effective. The co-solvent system can modulate the overall polarity of the solvent to better match that of the solute, thereby enhancing solubility. For example, adding a small amount of a more polar solvent like ethanol to a less polar solvent like toluene can create a more favorable environment for a moderately polar benzophenone derivative.

4. Can sonication be used to dissolve my benzophenone derivative?

Yes, sonication can be a useful physical method to aid in the dissolution of poorly soluble compounds. The high-frequency sound waves generate cavitation bubbles in the solvent. The collapse of these bubbles creates localized areas of high temperature and pressure, which can help to break down the solute's crystal lattice and increase the rate of dissolution. Sonication is most effective when used in conjunction with an appropriate solvent system and can be a good alternative or supplement to heating, especially for thermally sensitive compounds.

5. What is a solid dispersion and how can it enhance solubility?

A solid dispersion is a system where a poorly soluble drug (in this case, a benzophenone derivative) is dispersed in a solid, highly soluble carrier matrix. The drug can be dispersed in a crystalline or amorphous state. By dispersing the compound at a molecular level within a hydrophilic carrier, the effective surface area of the drug is significantly increased, which can lead to a higher dissolution rate and apparent solubility. Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).

Quantitative Solubility Data

The following tables provide a summary of available and representative solubility data for benzophenone and some of its derivatives in various organic solvents at different temperatures.

Table 1: Solubility of Benzophenone (C₁₃H₁₀O)

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol25~13.3[2]
Acetone25Very Soluble[3]
Chloroform25Soluble[1]
Benzene25Soluble[3]
Methanol25Soluble[4]
Water25Insoluble[2]

Note: "Very Soluble" and "Soluble" are qualitative terms from literature. Quantitative data for benzophenone solubility in a range of solvents has been measured, but the full dataset is not publicly available.[5][6]

Table 2: Qualitative Solubility of Selected Benzophenone Derivatives

DerivativeSolventSolubility
4-HydroxybenzophenoneEthanolSoluble[7]
AcetoneSoluble[7]
ChloroformSlightly Soluble[3]
MethanolSlightly Soluble[3]
2-AminobenzophenoneDMSOSoluble[8]
MethanolSoluble[8]
WaterPractically Insoluble

Experimental Protocols

Protocol 1: Gravimetric Determination of Solubility

This protocol outlines a standard procedure for quantitatively measuring the solubility of a benzophenone derivative in a specific organic solvent at a given temperature.

Diagram: Gravimetric Solubility Determination Workflow

GravimetricWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation prep_solution Prepare a saturated solution (excess solute in solvent) equilibrate Equilibrate at constant temperature (e.g., in a water bath with stirring) prep_solution->equilibrate filter_solution Filter the solution to remove undissolved solid equilibrate->filter_solution weigh_aliquot Accurately weigh an aliquot of the clear filtrate filter_solution->weigh_aliquot evaporate_solvent Evaporate the solvent completely (e.g., in a vacuum oven) weigh_aliquot->evaporate_solvent weigh_residue Weigh the remaining solid residue evaporate_solvent->weigh_residue calculate_solubility Calculate solubility: (mass of residue / mass of solvent) x 100 weigh_residue->calculate_solubility

Caption: Workflow for determining solubility using the gravimetric method.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the benzophenone derivative to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the container in a constant temperature bath (e.g., a shaker water bath) set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish and record the total weight.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

    • Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the dry solute.

  • Calculation:

    • Calculate the mass of the dissolved solute (final weight of dish and solute - initial weight of the empty dish).

    • Calculate the mass of the solvent (total weight of the solution - weight of the dissolved solute).

    • Express the solubility in grams of solute per 100 grams of solvent.

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol describes how to systematically determine the optimal co-solvent ratio to enhance the solubility of a benzophenone derivative.

Methodology:

  • Solvent Selection:

    • Choose a primary solvent in which the benzophenone derivative has some, albeit low, solubility.

    • Select a miscible co-solvent with a different polarity that is expected to increase the solubility.

  • Preparation of Co-solvent Mixtures:

    • Prepare a series of co-solvent mixtures with varying ratios (e.g., 90:10, 80:20, 70:30, etc., of the primary solvent to the co-solvent).

  • Solubility Determination in Co-solvent Mixtures:

    • For each co-solvent mixture, determine the solubility of the benzophenone derivative using the gravimetric method described in Protocol 1.

  • Data Analysis:

    • Plot the solubility of the benzophenone derivative as a function of the co-solvent ratio.

    • The peak of the curve will indicate the optimal co-solvent ratio for maximum solubility.

Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol details the preparation of a solid dispersion to improve the dissolution rate and apparent solubility of a benzophenone derivative.

Methodology:

  • Selection of Carrier:

    • Choose a hydrophilic carrier that is soluble in the same solvent as the benzophenone derivative (e.g., PEG 4000, PEG 6000, or PVP).

  • Dissolution:

    • Dissolve both the benzophenone derivative and the carrier in a suitable common volatile organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol). The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal formulation.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator. This should be done at a controlled temperature to avoid decomposition of the compound.

    • The evaporation will result in a thin film or a solid mass on the walls of the flask.

  • Drying and Pulverization:

    • Further dry the solid mass in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.

    • Sieve the powder to ensure a uniform particle size.

  • Characterization:

    • The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the dispersed drug, and by dissolution studies to evaluate the enhancement in solubility.

References

Preventing byproduct formation in the acylation of dichlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the acylation of dichlorobenzene. The information is designed to help prevent byproduct formation and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Friedel-Crafts acylation of dichlorobenzene isomers.

Problem IDQuestionPotential CausesRecommended Solutions
P-01 Low yield of the desired acylated product. 1. Deactivated Ring: The two chlorine atoms deactivate the benzene ring, making it less reactive than benzene.[1] 2. Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 3. Insufficient Catalyst: The catalyst forms a complex with the ketone product, requiring more than a stoichiometric amount.[2] 4. Suboptimal Temperature: The reaction temperature may be too low for the deactivated substrate.1. Use a more reactive acylating agent (e.g., an acid chloride over an anhydride). 2. Ensure all glassware is oven-dried and reagents are anhydrous. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 3. Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst. For highly deactivated systems, even larger excesses may be needed. 4. Gradually increase the reaction temperature. For instance, using boiling 1,2-dichloroethane as a solvent can significantly improve yields.[3]
P-02 Formation of multiple isomers. 1. Inherent Directing Effects: The chlorine atoms are ortho, para-directing groups. The position of acylation is determined by the combined electronic and steric effects of both chlorine atoms.[4] 2. Harsh Reaction Conditions: High temperatures can sometimes lead to isomerization of the product.1. Catalyst Choice: Consider using shape-selective catalysts like zeolites (e.g., H-Beta), which can favor the formation of a specific isomer by sterically hindering the formation of others.[5] 2. Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to maximize regioselectivity.
P-03 Presence of dehalogenated byproducts (e.g., chloro-acetophenone). 1. Dehalogenoacylation: Under certain conditions, the reaction can involve the removal of a chlorine atom from the ring, followed by acylation.[6] This is more common with harsher conditions or certain catalyst systems.1. Milder Catalyst: Switch from a very strong Lewis acid like AlCl₃ to a milder one such as FeCl₃ or ZnCl₂. 2. Lower Temperature: Perform the reaction at a lower temperature to disfavor the high-energy dehalogenation pathway.
P-04 Formation of rearranged products (e.g., 3,4-dichlorobenzophenone from p-dichlorobenzene). 1. Isomerization: The acyl group or the chloro-substituents can migrate under strong Lewis acid conditions, leading to thermodynamically more stable isomers.[6]1. Use a less aggressive catalyst. 2. Shorten the reaction time to minimize the opportunity for rearrangement. Monitor the reaction by TLC or GC to stop it once the starting material is consumed.
P-05 Acylation of the solvent. 1. Reactive Solvent: If the solvent is an aromatic compound (e.g., chlorobenzene, nitrobenzene), it can compete with the dichlorobenzene substrate in the acylation reaction.[3][6]1. Use an inert solvent that is unreactive under Friedel-Crafts conditions, such as 1,2-dichloroethane, carbon disulfide, or dichloromethane.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the acylation of each dichlorobenzene isomer?

The major product is dictated by the directing effects of the two chlorine atoms.

  • 1,2-Dichlorobenzene (ortho): Acylation occurs primarily at the 4-position, leading to 3,4-dichloroacetophenone.[6]

  • 1,3-Dichlorobenzene (meta): Acylation occurs primarily at the 4-position, leading to 2,4-dichloroacetophenone.[6]

  • 1,4-Dichlorobenzene (para): Acylation occurs at the 2-position, leading to 2,5-dichloroacetophenone.[6]

Q2: Why is AlCl₃ used in stoichiometric amounts rather than catalytic amounts?

The Lewis acid catalyst, AlCl₃, coordinates strongly with the oxygen atom of the ketone product.[2] This forms a stable complex, effectively removing the catalyst from the reaction cycle. Therefore, at least one equivalent of the catalyst is required for each equivalent of the ketone produced to drive the reaction to completion. An aqueous workup is necessary to hydrolyze this complex and isolate the ketone product.[7]

Q3: Can I use an acid anhydride instead of an acyl chloride?

Yes, acid anhydrides can be used, but they are generally less reactive than acyl chlorides.[1] Consequently, the reaction may require more forcing conditions (e.g., higher temperatures or a more active catalyst system) to achieve a good yield, which can sometimes lead to more byproducts.

Q4: How can I improve the regioselectivity of the reaction?

Improving regioselectivity involves carefully controlling the reaction conditions.

  • Catalyst: Heterogeneous catalysts like zeolites can provide shape selectivity, favoring less sterically hindered products.[5]

  • Solvent: The choice of solvent can influence selectivity. Non-coordinating solvents like 1,2-dichloroethane are often preferred.[3]

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product over thermodynamically favored isomers.

Experimental Data

Table 1: Influence of Solvent and Temperature on Monoacetylation of 3,3′-dimethylbiphenyl (An Analogous System)

This data from a study on a related biphenyl system illustrates the critical impact of reaction conditions on product yield.[3]

RunSolventTemperature (°C)Yield (%) of Mono-acetylated Product
11,2-Dichloroethane2556.5
2Carbon Disulfide2552.3
3Nitromethane2559.8
41,2-Dichloroethane83 (Boiling)~100
5Chlorobenzene132 (Boiling)58.6
6Nitromethane101 (Boiling)11.8

Data highlights that boiling 1,2-dichloroethane provides a near-quantitative yield, demonstrating its suitability as a solvent.[3]

Key Experiment Protocol: Acylation of p-Dichlorobenzene

This protocol is a representative procedure for the acetylation of 1,4-dichlorobenzene to form 2,5-dichloroacetophenone using aluminum chloride as the catalyst.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Aluminum chloride is corrosive and reacts violently with water.[8] Acetyl chloride is corrosive and a lachrymator.[9]

Materials:

  • 1,4-Dichlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (conc. and dilute)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq). Suspend the catalyst in anhydrous DCM.

  • Addition of Acylating Agent: Cool the suspension in an ice bath. Add acetyl chloride (1.0 eq) dropwise via the dropping funnel to the stirred suspension.

  • Addition of Substrate: Dissolve 1,4-dichlorobenzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated (e.g., to 40 °C) if necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (Quenching): Once the reaction is complete, cool the flask in a large ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice, followed by the slow addition of concentrated HCl to hydrolyze the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexane) to yield the pure 2,5-dichloroacetophenone.[9]

Visualizations

Reaction_Pathway Acylation of p-Dichlorobenzene PDCB p-Dichlorobenzene MainProduct Desired Product: 2,5-Dichloroacetophenone PDCB->MainProduct + AcCl / AlCl₃ Byproduct Byproduct Example: 3,4-Dichloroacetophenone (from rearrangement) PDCB->Byproduct Harsh Conditions AcCl Acetyl Chloride (CH₃COCl) AlCl3 AlCl₃ (Catalyst)

Caption: Reaction scheme for the acylation of p-dichlorobenzene.

Troubleshooting_Workflow Troubleshooting Workflow Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct WrongIsomer Wrong Isomer Ratio Start->WrongIsomer Cause_Deactivation Ring Deactivation LowYield->Cause_Deactivation Cause_Catalyst Catalyst Issue (Moisture/Amount) LowYield->Cause_Catalyst Cause_Byproducts Side Reactions (Dehalogenation) ImpureProduct->Cause_Byproducts Cause_Rearrangement Isomerization ImpureProduct->Cause_Rearrangement Cause_Conditions Suboptimal Temp. or Catalyst WrongIsomer->Cause_Conditions Sol_Conditions Optimize Temp. & Catalyst Amount Cause_Deactivation->Sol_Conditions Cause_Catalyst->Sol_Conditions Sol_Anhydrous Ensure Anhydrous Conditions Cause_Catalyst->Sol_Anhydrous Sol_Milder Use Milder Catalyst & Lower Temp. Cause_Byproducts->Sol_Milder Cause_Rearrangement->Sol_Milder Cause_Conditions->Sol_Milder Sol_SelectiveCat Use Shape-Selective Catalyst (Zeolite) Cause_Conditions->Sol_SelectiveCat Logical_Relationships Parameter Influence on Reaction Outcome cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Increases rate Selectivity Regioselectivity Temperature->Selectivity Decreases at high T Byproducts Byproducts Temperature->Byproducts Increases at high T Catalyst Catalyst Choice (e.g., AlCl₃ vs Zeolite) Catalyst->Yield Activity dependent Catalyst->Selectivity Shape/Acidity dependent Catalyst->Byproducts Strength dependent Solvent Solvent Solvent->Yield Influences solubility Solvent->Selectivity Can affect complex

References

Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of halogenated aromatic compounds.

Troubleshooting Guides

This section addresses common issues encountered during the acquisition and interpretation of NMR spectra for halogenated aromatic compounds.

Issue 1: Poor resolution and broad peaks in my ¹H NMR spectrum.

  • Possible Cause 1: Sample Concentration. A sample that is too concentrated can lead to increased viscosity, resulting in broader peaks.[1][2][3] Conversely, a very dilute sample may have a poor signal-to-noise ratio.

    • Solution: Optimize the sample concentration. For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of deuterated solvent is generally recommended.[1][4]

  • Possible Cause 2: Presence of Particulate Matter. Undissolved material or dust in the NMR tube can disrupt the magnetic field homogeneity, causing peak broadening.[1][2]

    • Solution: Filter the sample solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any solid impurities.[1][2]

  • Possible Cause 3: Poor Shimming. The magnetic field may not be sufficiently homogenous across the sample.

    • Solution: Re-shim the spectrometer. Modern spectrometers have automated shimming routines that are usually effective. If the problem persists, manual shimming may be necessary.

  • Possible Cause 4: Paramagnetic Impurities. The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of silica gel or celite may help.

Issue 2: My aromatic signals are overlapping and difficult to interpret.

  • Possible Cause 1: Insufficient Spectrometer Frequency. Lower field spectrometers may not provide enough dispersion to resolve complex multiplets in the aromatic region.

    • Solution: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase the chemical shift dispersion.

  • Possible Cause 2: Solvent Choice. The chemical shifts of aromatic protons can be solvent-dependent.[3]

    • Solution: Try acquiring the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS) and may help to resolve overlapping signals.[3]

  • Possible Cause 3: Complex Spin System. Multiple couplings between protons can lead to complex and overlapping multiplets.

    • Solution: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) to identify coupled proton networks and resolve individual signals.[5]

Issue 3: I am having trouble assigning the signals in my ¹³C NMR spectrum.

  • Possible Cause 1: Ambiguous Chemical Shifts. The chemical shifts of aromatic carbons can overlap, making unambiguous assignment difficult.

    • Solution: Use 2D heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate each carbon to its directly attached proton(s). For quaternary carbons (carbons with no attached protons), an HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to see correlations to protons two or three bonds away.

  • Possible Cause 2: Halogen-Induced Splitting. Fluorine (¹⁹F) is a spin-active nucleus and will couple to ¹³C, leading to splitting of the carbon signals. This can sometimes complicate the spectrum.[6]

    • Solution: This splitting provides valuable information. The magnitude of the ¹³C-¹⁹F coupling constant (J-value) can help in assigning the signals. Larger one-bond couplings (¹JCF) are observed for the carbon directly attached to the fluorine, while smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings can be seen for other carbons in the ring.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C chemical shift ranges for halogenated aromatic compounds?

A1: The chemical shifts are influenced by the nature and position of the halogen substituent. Generally, protons and carbons on the aromatic ring resonate in specific regions.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Halogenated Benzenes.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 8.0[8][9]-
Aromatic Carbons-120 - 150[8]
Benzylic Protons2.0 - 3.0[8][9]-

Note: These are general ranges. The electronegativity and anisotropic effects of the halogen, as well as the presence of other substituents, will influence the exact chemical shifts.[10] Electron-withdrawing groups like halogens tend to shift ortho and para protons downfield.[11]

Q2: How can I use coupling constants to determine the substitution pattern on a halogenated benzene ring?

A2: The magnitude of the proton-proton coupling constants (J-values) in the aromatic region is highly dependent on the relative positions of the coupled protons.

Table 2: Typical ¹H-¹H Coupling Constants in Substituted Benzenes.

Coupling TypeNumber of BondsTypical J-value (Hz)
Ortho (³JHH)37 - 10[12]
Meta (⁴JHH)42 - 3[12]
Para (⁵JHH)50 - 1

By analyzing the splitting patterns and measuring the J-values, you can often deduce the substitution pattern (e.g., ortho, meta, para). For example, a para-substituted ring will often show two distinct doublets in the aromatic region.[11]

Q3: My compound contains fluorine. How does this affect the ¹H and ¹³C NMR spectra?

A3: Fluorine has a nuclear spin of 1/2 and is 100% abundant, so it couples to both protons and carbons, providing valuable structural information.

  • ¹H NMR: You will observe ¹H-¹⁹F coupling, which can occur over several bonds. The magnitude of the coupling constant depends on the number of bonds separating the proton and fluorine.

  • ¹³C NMR: You will observe ¹³C-¹⁹F coupling. The carbon directly attached to the fluorine will show a large one-bond coupling (¹JCF), which is typically in the range of 240-320 Hz.[13] Couplings over multiple bonds are also observed and are smaller in magnitude.

Table 3: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants in Aromatic Systems.

Coupling TypeTypical J-value (Hz)
³JHF (ortho)6 - 10
⁴JHF (meta)0 - 3
⁵JHF (para)2 - 3
¹JCF240 - 320[13]
²JCF15 - 25
³JCF3 - 10

Q4: What is the recommended experimental protocol for preparing an NMR sample of a halogenated aromatic compound?

A4: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weigh the Sample: Accurately weigh 5-25 mg of your compound for ¹H NMR, or as much as will dissolve for ¹³C NMR, into a clean, dry vial.[2]

  • Select a Deuterated Solvent: Choose a deuterated solvent in which your compound is soluble. Chloroform-d (CDCl₃) is a common starting point. If solubility is an issue, other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used.[3][4]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the compound.[1]

  • Filter the Solution: Take a Pasteur pipette and tightly pack a small amount of glass wool into the tip. Use this to filter the sample solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[2]

  • Cap and Label: Cap the NMR tube and label it clearly.

  • Degassing (Optional): For sensitive experiments or if paramagnetic oxygen is a concern, the sample can be degassed using the freeze-pump-thaw technique.[2]

Visualization of Workflows and Relationships

Diagram 1: Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Spectrometer filter->shim oneD Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) shim->oneD twoD Acquire 2D Spectra (COSY, HSQC, etc.) oneD->twoD process Process Data (FT, Phasing) twoD->process interpret Interpret Spectra process->interpret structure Elucidate Structure interpret->structure

A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Diagram 2: Logical Relationships in Spectral Interpretation

spectral_interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_info Structural Information chem_shift Chemical Shift (δ) functional_groups Functional Groups chem_shift->functional_groups integration Integration integration->functional_groups coupling Coupling Constants (J) substitution Substitution Pattern coupling->substitution cosy COSY (H-H Correlation) connectivity Atom Connectivity cosy->connectivity hsqc HSQC (C-H Correlation) hsqc->connectivity hmbc HMBC (Long-Range C-H) hmbc->connectivity functional_groups->substitution connectivity->substitution

Logical connections between NMR data types and the structural information they provide.

References

Technical Support Center: Photodegradation of 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the degradation pathways of 3',4'-Dichloro-4'-fluorobenzophenone under UV irradiation. The information provided is based on established principles of photochemistry and data from studies on structurally related benzophenone derivatives and halogenated aromatic compounds, due to the limited direct literature on this specific molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely primary degradation pathways for 3',4'-Dichloro-4'-fluorobenzophenone under UV irradiation?

Based on studies of similar halogenated benzophenones, the primary degradation pathways likely involve the cleavage of the carbon-halogen bonds and transformations of the aromatic rings. Key proposed steps may include:

  • Dechlorination: The carbon-chlorine bonds are typically weaker than the carbon-fluorine bond and are susceptible to cleavage upon UV excitation, leading to the formation of chlorinated radical species.

  • Hydroxylation: The initial degradation products can undergo hydroxylation, where hydroxyl radicals in the solution (if present) attack the aromatic rings.

  • Ring Cleavage: Prolonged UV exposure can lead to the opening of the aromatic rings, resulting in the formation of smaller aliphatic compounds.

Q2: My degradation experiment is showing a much slower (or faster) rate than expected. What are the potential causes?

Several factors can influence the rate of photodegradation:

  • Solvent Effects: The choice of solvent can significantly impact the degradation rate. Protic solvents may participate in the reaction, while aprotic solvents may lead to different degradation product profiles.

  • Presence of Photosensitizers or Quenchers: Contaminants in the solvent or on the glassware can act as photosensitizers, accelerating degradation, or as quenchers, slowing it down. For instance, humic acids have been shown to inhibit the decomposition of some benzophenones.[1]

  • Light Source Intensity and Wavelength: The intensity and wavelength of the UV lamp are critical. Ensure the lamp's output spectrum overlaps with the absorption spectrum of the compound and that its intensity is consistent across experiments.

  • pH of the Solution: The pH can influence the degradation rate, especially for compounds with phenolic groups. For example, the degradation rate of benzophenone-4 was found to be higher at pH 9 than at pH 8.[1]

Q3: I am having trouble identifying the degradation products. What analytical techniques are recommended?

A combination of chromatographic and spectroscopic techniques is generally required for the identification of photoproducts:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of methanol and water is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for obtaining the molecular weights of the degradation products, which is a crucial step in their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products. Derivatization may be necessary for non-volatile, polar compounds.

  • UV-Vis Spectroscopy: Can be used to monitor the disappearance of the parent compound and the appearance of new chromophores.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups in the degradation products.

Q4: Are there any common intermediates I should be looking for?

Based on the degradation of related compounds, you should look for intermediates such as:

  • Monochloro-fluoro-hydroxybenzophenones

  • Dichloro-hydroxybenzophenones

  • Benzoic acid derivatives[2]

  • Benzaldehyde derivatives[2]

  • Phenolic compounds

Experimental Protocols

General Photodegradation Experiment
  • Solution Preparation: Prepare a stock solution of 3',4'-Dichloro-4'-fluorobenzophenone in a UV-transparent solvent (e.g., acetonitrile, methanol, or purified water). The concentration should be optimized for your analytical method.

  • Irradiation: Transfer the solution to a quartz reaction vessel. Place the vessel in a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). The distance from the lamp and the temperature should be controlled and kept constant.

  • Sampling: At predetermined time intervals, withdraw aliquots of the solution.

  • Analysis: Analyze the samples immediately using a suitable analytical method, such as HPLC-UV or LC-MS, to monitor the decrease in the parent compound concentration and the formation of degradation products.

  • Control Experiment: Run a control experiment in the dark to ensure that the observed degradation is due to UV irradiation and not other factors.

Analytical Method: HPLC-UV
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and 1% acetic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance for 3',4'-Dichloro-4'-fluorobenzophenone.

Proposed Degradation Pathway and Experimental Workflow

The following diagrams illustrate a proposed degradation pathway and a typical experimental workflow for studying the UV degradation of 3',4'-Dichloro-4'-fluorobenzophenone.

Proposed Degradation Pathway of 3',4'-Dichloro-4'-fluorobenzophenone parent 3',4'-Dichloro-4'- fluorobenzophenone dechloro1 Monochloro-fluoro- benzophenone radical parent->dechloro1 + UV hydroxylated Hydroxy-dichloro-fluoro- benzophenone parent->hydroxylated + •OH dechloro2 Fluoro-benzophenone radical dechloro1->dechloro2 + UV - Cl ring_cleavage Ring Cleavage Products (e.g., aliphatic acids) dechloro2->ring_cleavage + UV / •OH hydroxylated->ring_cleavage + UV / •OH mineralization Mineralization (CO2, H2O, HCl, HF) ring_cleavage->mineralization Further Oxidation

Caption: Proposed degradation pathway of 3',4'-Dichloro-4'-fluorobenzophenone under UV irradiation.

Experimental Workflow for Photodegradation Studies prep Sample Preparation (Solvent, Concentration) irrad UV Irradiation (Controlled Time, Temp) prep->irrad sampling Aliquoting at Time Intervals irrad->sampling analysis Instrumental Analysis (HPLC, LC-MS) sampling->analysis data Data Processing (Kinetics, Product ID) analysis->data report Reporting (Pathways, Mechanisms) data->report

Caption: A typical experimental workflow for studying the photodegradation of organic compounds.

Quantitative Data from Related Compounds

The following table summarizes kinetic data from studies on other benzophenone derivatives, which can serve as a reference for designing experiments with 3',4'-Dichloro-4'-fluorobenzophenone.

CompoundParameterValueConditionsReference
Benzophenone-4 (BP4)DegradationFollows pseudo-first-order kineticsUV/persulfate oxidation[1]
Benzophenone-3 (BP3)UV photolysis quantum yield (Φ)(3.1 ± 0.3) × 10⁻⁵-[2]
Benzophenone-3 (BP3)Second-order rate constant with •OH (k)(2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹-[2]
Benzophenone-3 (BP3)Second-order rate constant with ³CDOM* (k)(1.1 ± 0.1) × 10⁹ M⁻¹ s⁻¹-[2]
Benzophenone-3 (BP3)Second-order rate constant with ¹O₂ (k)(2.0 ± 0.1) × 10⁵ M⁻¹ s⁻¹-[2]

Disclaimer: The degradation pathways and troubleshooting advice provided here are based on the behavior of structurally similar compounds. The actual degradation of 3',4'-Dichloro-4'-fluorobenzophenone may differ. Experimental verification is essential.

References

Technical Support Center: GC-MS Analysis of Benzophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the method development for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of benzophenone isomers.

Frequently Asked Questions (FAQs)

1. What is a general-purpose GC-MS method to start with for analyzing benzophenone isomers?

A solid starting point involves a GC system coupled with a single quadrupole mass spectrometer. A common approach utilizes a mid-polarity capillary column, such as one with a 50% diphenyl / 50% dimethyl polysiloxane stationary phase.[1] The mass spectrometer can be operated in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[1][2]

Here is a typical starting protocol:

Table 1: Initial GC-MS Parameters

ParameterSetting
GC Column 50% diphenyl/50% dimethyl polysiloxane, 30m x 0.25mm ID, 0.25µm film thickness[1]
Injector Temp. 250 - 280 °C
Injection Mode Splitless
Carrier Gas Helium or Hydrogen
Oven Program Initial: 100°C, hold for 1 min -> Ramp: 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 50-350) for screening; SIM for quantification[1]

Note: This is a starting point. The oven temperature program may need significant optimization to separate specific isomers.[1]

2. How do I choose the right sample preparation technique?

The choice of sample preparation method depends heavily on the sample matrix. The goal is to extract the benzophenone isomers efficiently while minimizing matrix interference.

  • For Water Samples: Solid-Phase Extraction (SPE) with C18 cartridges and Microextraction by Packed Sorbent (MEPS) are effective.[2][3]

  • For Complex Matrices (e.g., Cosmetics, Food): Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) provide a fast and simple approach with high recoveries.[4] Liquid-Liquid Extraction (LLE) and Dispersive Solid-Phase Extraction (dSPE) are also commonly used.[5][6]

Below is a diagram to help guide your decision-making process.

G start Select Sample Matrix matrix_type Matrix Complexity? start->matrix_type simple Simple (e.g., Water) matrix_type->simple Low complex Complex (e.g., Food, Cosmetics) matrix_type->complex High spe SPE or MEPS simple->spe quechers QuEChERS or dSPE complex->quechers

Caption: Decision tree for sample preparation method selection.

3. Can you provide a detailed protocol for QuEChERS sample preparation for a solid matrix?

The QuEChERS method is highly effective for extracting benzophenones from complex solid samples like breakfast cereals.[4]

Experimental Protocol: Modified QuEChERS for Solid Samples [4]

  • Homogenization: Weigh 5g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking (for QC): Add an internal standard, such as Benzophenone-d10, to the sample.[7] For recovery tests, spike with a known concentration of benzophenone standards.

  • Hydration & Extraction: Add 10 mL of acetonitrile to the tube. Mix thoroughly using a vortex mixer and sonicate for 30 minutes.

  • Salting Out: Slowly add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium acetate). Shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge the tube for 10 minutes at 3500 rpm.

  • Dispersive SPE (dSPE) Cleanup: Transfer 5 mL of the acetonitrile supernatant to a dSPE cleanup tube containing sorbents like PSA (primary secondary amine) to remove matrix components.

  • Final Centrifugation: Shake the dSPE tube vigorously for 5 minutes and centrifuge for 10 minutes at 3500 rpm.

  • Analysis: Transfer 1 mL of the final extract into a GC vial for injection.

Table 2: Recovery Data for QuEChERS Method in Breakfast Cereal [4]

CompoundSpiked Level (mg/kg)Average Recovery (%)RSD (%)
Benzophenone0.6101.72.3
4-Hydroxybenzophenone0.682.34.6

4. Is derivatization required for the GC-MS analysis of benzophenone isomers?

For some benzophenone isomers, particularly those with hydroxyl groups (e.g., 4-hydroxybenzophenone), derivatization may be necessary.[5][6] This step increases their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[6] Silylating reagents are frequently used for this purpose.[8] However, for non-hydroxylated isomers like benzophenone itself, derivatization is often not required.[1][9]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Active Sites: Active sites in the injector liner or the column can interact with polar analytes, causing peak tailing. Hydroxylated benzophenones are particularly susceptible.

    • Solution:

      • Use a deactivated inlet liner. Consider replacing the liner if it's contaminated.[10]

      • Trim the first few centimeters of the GC column to remove non-volatile residues or areas where the stationary phase has been stripped.[11]

      • For hydroxylated benzophenones, consider derivatization to reduce active site interactions.[8]

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.[10][12]

    • Solution:

      • Reduce the injection volume.

      • Dilute the sample.

      • Increase the split ratio if using a split injection.[10]

  • Possible Cause 3: Improper Column Installation: A poor column cut or incorrect installation depth can cause peak splitting or tailing.[11]

    • Solution:

      • Ensure the column is cut cleanly at a 90° angle.[11]

      • Verify the correct column installation depth in both the injector and the detector as specified by the instrument manufacturer.

Problem: No Peaks or Very Low Signal

  • Possible Cause 1: System Leak: A leak in the system (e.g., at the injector septum, column fittings) can prevent the sample from reaching the detector.

    • Solution: Perform a systematic leak check of the entire system using an electronic leak detector.[13]

  • Possible Cause 2: Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions.

    • Solution:

      • If using SIM mode, confirm that the characteristic ions for your target benzophenone isomers are included in the method.[1]

      • Run a standard in full scan mode to verify the mass spectrum and retention time.

      • Ensure the detector is turned on and functioning correctly.

  • Possible Cause 3: Injection Issue: The sample may not be introduced into the instrument correctly.

    • Solution:

      • Check the syringe for blockages or air bubbles.[13]

      • Verify that the autosampler is correctly aligned and performing the injection sequence.

The following workflow can help diagnose this issue systematically.

G start No Peaks Detected check_std Inject Known Standard? start->check_std check_syringe Check Syringe & Injection? check_std->check_syringe No problem_elsewhere Investigate Sample Prep or Column Integrity check_std->problem_elsewhere Yes check_leak Perform Leak Check? check_syringe->check_leak OK fix_syringe Clean/Replace Syringe Verify Autosampler check_syringe->fix_syringe Issue Found check_ms Review MS Parameters? check_leak->check_ms OK fix_leak Tighten Fittings Replace Septum/Ferrules check_leak->fix_leak Leak Found fix_ms Verify SIM Ions Check Detector Status check_ms->fix_ms Issue Found check_ms->problem_elsewhere OK

Caption: Troubleshooting workflow for the absence of peaks.

Problem: High Baseline Noise or Column Bleed

  • Possible Cause 1: Contaminated Carrier Gas: Impurities like oxygen or moisture in the carrier gas can degrade the column's stationary phase, causing high bleed, especially at elevated temperatures.[14]

    • Solution:

      • Use high-purity gases.[13]

      • Install and regularly replace carrier gas purifiers (oxygen, moisture, and hydrocarbon traps).[15]

  • Possible Cause 2: Column Degradation: All columns degrade over time. Exceeding the column's maximum temperature limit will accelerate this process.

    • Solution:

      • Ensure the oven temperature program does not exceed the column's upper temperature limit.

      • Use low-bleed, MS-certified columns, which are designed for greater stability.[15]

      • Condition the column properly before use.[11][15]

  • Possible Cause 3: Contamination: Contamination in the injector or from the sample matrix can elute during the run, causing a rising or noisy baseline.

    • Solution:

      • Clean the injector and replace the liner and septum regularly.[10]

      • Improve sample cleanup to remove non-volatile matrix components.

Problem: Poor Separation of Isomers

  • Possible Cause 1: Suboptimal GC Parameters: The stationary phase or temperature program may not be suitable for resolving structurally similar isomers.

    • Solution:

      • Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min) to increase the time isomers spend interacting with the stationary phase.

      • Select a Different Column: The choice of stationary phase is the most critical factor for selectivity.[16] If a standard 5% phenyl column doesn't provide separation, try a more polar phase, like a 50% phenyl column (e.g., Rxi-17Sil MS) or a wax-type column, to alter the elution order.[16]

  • Possible Cause 2: Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency.

    • Solution: Optimize the carrier gas flow rate (or head pressure). Operating at the optimal linear velocity (as described by the van Deemter equation) will maximize peak resolution. This can be done experimentally or using a GC method development calculator.

References

Validation & Comparative

A Comparative Guide to Poly(aryl ether ketone)s: 4,4'-Difluorobenzophenone vs. the Elusive 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of monomers is a critical decision that dictates the final properties of a polymer. This guide provides a comparative overview of poly(aryl ether ketone)s (PAEKs) synthesized from two distinct benzophenone-based monomers: the widely used 4,4'-difluorobenzophenone and the less-documented 3',4'-Dichloro-4'-fluorobenzophenone.

While extensive experimental data is available for polymers derived from 4,4'-difluorobenzophenone, a notable scarcity of published research exists for those synthesized using 3',4'-Dichloro-4'-fluorobenzophenone. Consequently, a direct, data-driven comparison of their performance is challenging. This guide will therefore present the well-established properties of PAEKs from 4,4'-difluorobenzophenone and offer a scientifically grounded projection of the properties that can be anticipated from a polymer derived from its dichloro-fluoro counterpart, based on fundamental principles of polymer chemistry and the limited available information on related chlorinated monomers.

Monomer Structures and Their Anticipated Influence on Polymer Properties

The structural differences between 4,4'-difluorobenzophenone and 3',4'-Dichloro-4'-fluorobenzophenone are expected to have a significant impact on the resulting polymer's characteristics. The symmetric nature of 4,4'-difluorobenzophenone typically leads to semi-crystalline polymers with high thermal stability and excellent mechanical properties. In contrast, the asymmetric and more complex halogen substitution pattern of 3',4'-Dichloro-4'-fluorobenzophenone is likely to disrupt the polymer chain packing, leading to a more amorphous morphology.

G cluster_0 4,4'-Difluorobenzophenone cluster_1 3',4'-Dichloro-4'-fluorobenzophenone Monomer1 Symmetric Structure Property1 High Crystallinity Monomer1->Property1 Property2 High Thermal Stability Property1->Property2 Property3 Good Solvent Resistance Property1->Property3 Monomer2 Asymmetric Structure (Chloro & Fluoro Substitution) Property4 Amorphous Nature Monomer2->Property4 Property5 Potentially Lower Thermal Stability Property4->Property5 Property6 Enhanced Solubility Property4->Property6

Comparative Data Summary

The following table summarizes the known properties of PAEKs derived from 4,4'-difluorobenzophenone and the projected properties for those from 3',4'-Dichloro-4'-fluorobenzophenone. It is crucial to reiterate that the data for the latter is based on scientific inference due to the lack of direct experimental evidence in the reviewed literature.

PropertyPolymer from 4,4'-DifluorobenzophenonePolymer from 3',4'-Dichloro-4'-fluorobenzophenone (Projected)
Morphology Semi-crystallineAmorphous
Glass Transition Temp. (Tg) ~143 °C (for PEEK)[1]Potentially higher than PEEK due to increased polarity and steric hindrance
Melting Temperature (Tm) ~343 °C (for PEEK)[1]Not applicable (amorphous)
Thermal Decomposition Temp. > 500 °CLikely high, but potentially lower than PEEK due to the presence of less stable C-Cl bonds compared to C-F bonds.
Tensile Strength 90-100 MPa (for PEEK)[1]Likely lower than PEEK due to amorphous nature.
Young's Modulus 3.6 GPa (for PEEK)[1]Likely lower than PEEK.
Solubility Soluble in strong acids like concentrated sulfuric acid.[1]Expected to be soluble in a wider range of organic solvents.

Experimental Protocols

The synthesis of PAEKs from both monomers would likely follow a similar nucleophilic aromatic substitution (NAS) polycondensation pathway. Below is a general experimental protocol that could be adapted for either monomer.

General Synthesis of Poly(aryl ether ketone)s

A typical synthesis involves the reaction of a dihalogenated benzophenone monomer with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling polar aprotic solvent like diphenyl sulfone or N-methyl-2-pyrrolidone (NMP).

G

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (ether, ketone).

  • Gel Permeation Chromatography (GPC): To determine molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperature.

  • Tensile Testing: To measure mechanical properties like tensile strength and Young's modulus.

  • Solubility Tests: To determine the solubility in various organic solvents.

Discussion and Future Outlook

The well-established performance of polymers derived from 4,4'-difluorobenzophenone, particularly PEEK, makes them a benchmark in high-performance thermoplastics. Their semi-crystalline nature imparts excellent thermal and mechanical properties, making them suitable for demanding applications in aerospace, medical implants, and chemical processing.

While the lack of data on polymers from 3',4'-Dichloro-4'-fluorobenzophenone is a significant gap in the literature, the projected properties suggest a different class of PAEKs. The anticipated amorphous nature would likely lead to enhanced solubility and potentially different processing characteristics. The presence of both chlorine and fluorine atoms on the same monomer unit could also influence the reactivity and final polymer architecture in interesting ways.

Further research into the synthesis and characterization of polymers from 3',4'-Dichloro-4'-fluorobenzophenone is warranted to validate these projections. Such studies would not only broaden the family of PAEK materials but also provide valuable insights into the structure-property relationships of polymers derived from asymmetrically substituted and mixed-halogen monomers. This could open up new avenues for designing specialty polymers with tailored properties for specific applications in drug delivery, membranes, and advanced coatings.

References

Decoding Reactivity: A Comparative Analysis of Dichlorofluorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzophenones is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of the reactivity of dichlorofluorobenzophenone isomers, drawing upon fundamental principles of organic chemistry and available experimental data to predict and explain their chemical behavior.

Theoretical Comparison of Reactivity

The reactivity of dichlorofluorobenzophenone isomers is governed by the interplay of the inductive and resonance effects of the chlorine, fluorine, and benzoyl groups. The benzoyl group is a strong electron-withdrawing group, deactivating the ring to which it is attached towards electrophilic aromatic substitution and activating it towards nucleophilic aromatic substitution.

In nucleophilic aromatic substitution (SNAr) , the rate of reaction is enhanced by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.[1][2][3][4][5] The reactivity of the halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths.[4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, stabilizing the intermediate.[4]

Conversely, in electrophilic aromatic substitution (EAS) , electron-donating groups increase the nucleophilicity of the aromatic ring and accelerate the reaction, while electron-withdrawing groups have a deactivating effect.[6][7][8] Halogens are generally deactivating due to their inductive effect, but they are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance.[9]

Based on these principles, we can predict the relative reactivity of different dichlorofluorobenzophenone isomers. For instance, in an SNAr reaction, a fluorine atom positioned ortho or para to the electron-withdrawing benzoyl group would be the most likely site for nucleophilic attack. The presence of chlorine atoms on the same ring would further enhance this effect through their inductive withdrawal.

Experimental Data Summary

The following tables summarize reaction conditions and yields for the synthesis of precursors to dichlorofluorobenzophenone isomers, primarily through Friedel-Crafts acylation. While not a direct measure of the reactivity of the final benzophenone products, these data provide insights into the reactivity of the dichlorofluorobenzene starting materials.

Table 1: Synthesis of Dichlorofluorobenzoyl Chloride via Friedel-Crafts Reaction

Starting MaterialAcylating AgentCatalystReaction ConditionsProductYieldReference
2,4-DichlorofluorobenzeneCarbon tetrachloride, Carbon dioxideCationic resin40-60°C, 3-4 hours2,4-Dichloro-5-fluorobenzoyl chloride98.5-98.8%[10]
2,4-DichlorofluorobenzeneCarbon tetrachlorideFerric trichloride70°C, 2 hours2,4-Dichloro-5-fluorobenzoyl chloride>88% (total)[11]

Table 2: Synthesis of Dichlorofluorobenzophenone Analogs

Starting MaterialReactantCatalyst/ReagentReaction ConditionsProductYieldReference
3,4-DichloronitrobenzenePotassium fluorideTBAB170-185°C, 3-5 hours(Intermediate for DCFA)Not specified[12]
1,4-DichlorobenzeneBenzoyl bromideLewis acidNot specified2,5-DichlorobenzophenoneGood to high[13]
2'-Fluoro-4-methoxy-2,3-dichlorobenzophenoneAluminum chlorideBenzene (solvent)Reflux, 5 hours2,3-Dichloro-4-hydroxy-2'-fluoro-benzophenoneNot specified[14]

Experimental Protocols

Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride

This protocol is adapted from a patented procedure for the synthesis of a key intermediate.[10]

Materials:

  • 2,4-Dichlorofluorobenzene

  • Cationic resin catalyst

  • Carbon tetrachloride (CCl4)

  • Carbon dioxide (CO2)

Procedure:

  • To a reaction flask, add 165g (1 mol) of 2,4-dichlorofluorobenzene and 0.77g of the cationic resin catalyst.

  • Pressurize the reactor with carbon dioxide to 2 MPa and stir the reaction mixture at 40°C for 3 hours.

  • After the initial reaction, add 15.4g (0.1 mol) of carbon tetrachloride dropwise to the reaction solution.

  • Increase the temperature to 60°C and maintain for 2 hours. The generated hydrogen chloride gas is absorbed by a falling film absorber.

  • After the reaction is complete, filter the mixture to recover the catalyst.

  • The filtrate is subjected to reduced pressure distillation to obtain 2,4-dichloro-5-fluorobenzoyl chloride.

Synthesis of 2,3-dichloro-4-hydroxy-2'-fluoro-benzophenone

This protocol is based on a literature report for the synthesis of a hydroxylated dichlorofluorobenzophenone derivative.[14]

Materials:

  • 2'-Fluoro-4-methoxy-2,3-dichlorobenzophenone

  • Aluminum chloride

  • Benzene

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Ether

Procedure:

  • In a reaction vessel, combine 38.5 g of 2'-fluoro-4-methoxy-2,3-dichlorobenzophenone and 34.7 g of aluminum chloride in 250 ml of benzene.

  • Reflux the mixture for 5 hours.

  • After cooling, pour the reaction mixture over a mixture of 100 ml of concentrated hydrochloric acid and 100 ml of ice.

  • Extract the two-phase mixture with ethyl acetate.

  • Combine the organic extracts, dry, and concentrate to a solid residue.

  • Triturate the residue with hexane.

  • Recrystallize the resulting solid from an ether-hexane mixture to yield the final product.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of dichlorofluorobenzophenone isomers.

SNAr_Mechanism cluster_reactants Reactants cluster_product Product A Aryl Halide (with EWG) B Meisenheimer Complex (Resonance Stabilized Anion) C Product B->C Loss of Leaving Group (X-) Nu Nucleophile Nu->B Attack at C-X

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electronic_Effects Reactivity Aromatic Ring Reactivity EWG Electron-Withdrawing Groups (-NO2, -C=O, -Cl, -F) Reactivity->EWG EDG Electron-Donating Groups (-OH, -OR, -NH2) Reactivity->EDG SNAr Favors Nucleophilic Aromatic Substitution (SNAr) EWG->SNAr EAS_deact Deactivates for Electrophilic Aromatic Substitution (EAS) EWG->EAS_deact EAS_act Activates for Electrophilic Aromatic Substitution (EAS) EDG->EAS_act

Caption: Influence of electronic effects on aromatic substitution reactions.

Conclusion

The reactivity of dichlorofluorobenzophenone isomers is a complex function of the substitution pattern on the aromatic rings. While a lack of direct comparative studies necessitates a theoretical approach, the principles of SNAr and EAS reactions provide a strong framework for predicting their behavior. The strong electron-withdrawing nature of the benzoyl group, coupled with the inductive effects of the halogen substituents, suggests that these molecules are primarily reactive towards nucleophiles, particularly at positions activated by both the carbonyl and the highly electronegative fluorine atom. The provided experimental protocols, while not directly comparative, offer valuable starting points for the synthesis and modification of these important chemical building blocks. Further kinetic studies would be invaluable in providing a quantitative understanding of the reactivity differences between these isomers.

References

A Comparative Analysis of the Biological Activities of Fluorinated and Chlorinated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of fluorinated and chlorinated benzophenones, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these halogenated compounds and to guide future drug development efforts.

Introduction

Benzophenones are a class of organic compounds with a diaryl ketone core structure that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of halogen atoms, such as fluorine and chlorine, onto the benzophenone scaffold can profoundly influence their physicochemical properties and biological effects. This guide focuses on a comparative analysis of the anticancer, endocrine-disrupting, and enzyme-inhibitory activities of fluorinated versus chlorinated benzophenones.

Anticancer Activity

Halogenated benzophenones have demonstrated cytotoxic effects against various cancer cell lines. The type and position of the halogen atom can significantly impact their potency.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC₅₀ values) of representative fluorinated and chlorinated benzophenones against different human cancer cell lines. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Fluorinated Malononitrile-modified fluorinated benzophenone derivative 7bKB-3-1 (cervical carcinoma)~13.5 times more potent than standard[1]
Malononitrile-modified fluorinated benzophenone derivative 7bMDA-MB-231 (breast cancer)~2.8 times more potent than standard[1]
Fluorinated benzophenone derivative 6aKB-3-1 (cervical carcinoma)~2.1 times more potent than standard[1]
Fluorinated benzophenone derivative 6aMDA-MB-231 (breast cancer)~1.2 times more potent than standard[1]
Chlorinated Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogT47D (breast cancer)Significant cytotoxic effect
Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogHCT15 (colon cancer)Significant cytotoxic effect
Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogHeLa (cervical cancer)Significant cytotoxic effect

Note: Direct IC₅₀ values for the chlorinated indenopyridine analogs were not specified in the abstract, but their significant cytotoxic effect was highlighted.

Signaling Pathways in Anticancer Activity

Benzophenones have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This process is often initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a cascade of caspases.

Benzophenone-Induced Apoptosis Pathway Benzophenones Benzophenones ROS ↑ Reactive Oxygen Species (ROS) Benzophenones->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Benzophenone-Induced Intrinsic Apoptosis Pathway.

Endocrine-Disrupting Activity

Certain halogenated benzophenones have been identified as endocrine-disrupting chemicals (EDCs), primarily through their interaction with hormone receptors such as the androgen receptor (AR).

Comparative Anti-Androgenic Activity

Chlorinated benzophenones, in particular, have been shown to exhibit anti-androgenic activity. The chlorination of benzophenone-1 (BP-1) can lead to byproducts with enhanced antagonistic effects on the androgen receptor.[2][3]

Compound ClassCompoundAssayEC₅₀ (µM)Reference
Chlorinated Monochlorinated BP-1 (P1)Yeast two-hybrid6.13[3]
Dichlorinated BP-1 (P2)Yeast two-hybrid9.30[3]
Benzophenone-1 (BP-1)Yeast two-hybrid12.89[3]

Information on the anti-androgenic activity of fluorinated benzophenones is less prevalent in the reviewed literature, highlighting a potential area for future research.

Androgen Receptor Signaling Pathway

Anti-androgenic compounds typically act by competitively inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to the androgen receptor. This prevents the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes.

Androgen Receptor Signaling and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR AR_Complex DHT-AR Complex AR->AR_Complex Halogenated_BP Anti-Androgenic Benzophenone Halogenated_BP->AR Inhibition ARE Androgen Response Element (ARE) AR_Complex->ARE Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription

Figure 2. Inhibition of Androgen Receptor Signaling.

Enzyme Inhibitory Activity

Fluorinated and chlorinated benzophenones have also been investigated for their ability to inhibit enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1).

Acetylcholinesterase (AChE) Inhibition

Some chlorinated benzophenone derivatives have been reported to exhibit AChE inhibitory activity. For example, a study on chlorophenoxy derivatives showed IC₅₀ values in the low micromolar range. While direct data on fluorinated benzophenones as AChE inhibitors was not prominent in the initial searches, this remains an area of interest.

β-Secretase 1 (BACE-1) Inhibition

Fluorinated benzophenones have been synthesized as potential multipotent agents for Alzheimer's disease, targeting BACE-1. The inhibitory activity of chlorinated analogs against BACE-1 is a less explored area.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compounds (fluorinated or chlorinated benzophenones) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with Benzophenones A->B C Add MTT solution (Incubate 4h) B->C D Viable cells convert MTT to Formazan C->D E Add DMSO to dissolve Formazan D->E F Measure Absorbance at 570 nm E->F

Figure 3. MTT Assay Workflow for Cytotoxicity.

Androgen Receptor Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., ³H-DHT) for binding to the androgen receptor.

Protocol:

  • Prepare a cytosolic fraction containing the androgen receptor from a suitable source (e.g., rat prostate or transfected cells).

  • In a multi-well plate, incubate the receptor preparation with a fixed concentration of ³H-DHT and varying concentrations of the test compound.

  • After incubation, separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

  • Measure the radioactivity of the receptor-bound fraction using a scintillation counter.

  • Calculate the percentage of specific binding of ³H-DHT at each concentration of the test compound and determine the IC₅₀ value.

BACE-1 Inhibition Assay (FRET-based)

Principle: This assay utilizes a synthetic peptide substrate for BACE-1 that is labeled with a fluorescent donor and a quencher. In its intact state, the quencher suppresses the donor's fluorescence. Cleavage of the substrate by BACE-1 separates the donor and quencher, resulting in an increase in fluorescence.

Protocol:

  • In a microplate, add the BACE-1 enzyme to a buffer solution.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the FRET peptide substrate.

  • Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage and determine the percentage of inhibition by the test compound to calculate the IC₅₀ value.

Conclusion

The halogenation of the benzophenone scaffold offers a promising strategy for modulating its biological activity. The available data suggests that fluorination can enhance anticancer potency, while chlorination appears to be a key factor in conferring anti-androgenic activity. However, direct comparative studies are limited, and further research is needed to establish clear structure-activity relationships. The experimental protocols and signaling pathway information provided in this guide offer a framework for future investigations into the therapeutic potential of these compounds. Researchers are encouraged to consider the diverse biological targets of halogenated benzophenones in their drug discovery and development programs.

References

A Comprehensive Guide to the Validation of 3',4'-Dichloro-4'-fluorobenzophenone Synthesis via Spectral Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the expected spectral data for 3',4'-dichloro-4'-fluorobenzophenone against a potential isomeric impurity, offering researchers, scientists, and drug development professionals a robust framework for validating its synthesis. The primary method of synthesis discussed is the Friedel-Crafts acylation, a widely used and effective method for the preparation of aryl ketones.

Experimental Protocol: Synthesis of 3',4'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts Acylation

This protocol outlines a standard procedure for the synthesis of the target compound.

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Add 3,4-dichlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add fluorobenzene (3.0 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition of fluorobenzene, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3',4'-dichloro-4'-fluorobenzophenone.

Spectral Data for Product Validation

The following tables summarize the predicted spectral data for 3',4'-dichloro-4'-fluorobenzophenone and the reported data for a potential isomeric impurity, 2',4'-dichloro-4'-fluorobenzophenone. These tables are crucial for confirming the identity and purity of the synthesized product.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
3',4'-Dichloro-4'-fluorobenzophenone 7.80 - 7.90Doublet of doublets~ 8.8, 5.2H-2', H-6'
7.15 - 7.25Triplet~ 8.8H-3', H-5'
7.75Doublet~ 2.0H-2
7.60Doublet of doublets~ 8.4, 2.0H-6
7.50Doublet~ 8.4H-5
2',4'-Dichloro-4'-fluorobenzophenone Data not available---

Note: Predicted data is based on established substituent effects on aromatic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

CompoundChemical Shift (δ, ppm)Assignment
3',4'-Dichloro-4'-fluorobenzophenone ~ 194C=O
~ 165 (d, ¹JCF ≈ 255 Hz)C-4'
~ 138C-1
~ 133 (d, ³JCF ≈ 9 Hz)C-2', C-6'
~ 133C-4
~ 131C-3
~ 130C-6
~ 129C-5
~ 127C-2
~ 116 (d, ²JCF ≈ 22 Hz)C-3', C-5'
2',4'-Dichloro-4'-fluorobenzophenone Data not available-

Note: Predicted data is based on established substituent effects and data from similar halogenated benzophenones.

Table 3: Predicted Key IR Absorption Bands (KBr, cm⁻¹)

CompoundWavenumber (cm⁻¹)Assignment
3',4'-Dichloro-4'-fluorobenzophenone ~ 1660 - 1670C=O stretch
~ 1590 - 1600Aromatic C=C stretch
~ 1220 - 1240C-F stretch
~ 800 - 850C-H out-of-plane bending
~ 700 - 750C-Cl stretch
2',4'-Dichloro-4'-fluorobenzophenone Data not available-

Note: Predicted data is based on typical absorption frequencies for the respective functional groups.

Table 4: Predicted Mass Spectrometry Fragmentation

CompoundKey m/z valuesInterpretation
3',4'-Dichloro-4'-fluorobenzophenone ~ 268/270/272 (M⁺)Molecular ion peak with isotopic pattern for two chlorine atoms.
~ 173/175[Cl₂C₆H₃CO]⁺ fragment
~ 95[FC₆H₄]⁺ fragment
2',4'-Dichloro-4'-fluorobenzophenone Data not available-

Note: Predicted fragmentation is based on common fragmentation patterns of diaryl ketones.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow from the synthesis of 3',4'-dichloro-4'-fluorobenzophenone to its validation using spectral data.

G cluster_synthesis Synthesis cluster_validation Validation cluster_data Spectral Data Acquisition cluster_comparison Data Comparison start Reactants (3,4-Dichlorobenzoyl chloride + Fluorobenzene) reaction Friedel-Crafts Acylation (AlCl3, DCM) start->reaction workup Quenching & Workup reaction->workup purification Purification (Recrystallization) workup->purification product Synthesized Product purification->product analysis Spectral Analysis product->analysis nmr ¹H & ¹³C NMR analysis->nmr ir FTIR analysis->ir ms Mass Spec. analysis->ms predicted_data Predicted Data (Target Molecule) nmr->predicted_data ir->predicted_data ms->predicted_data alternative_data Alternative Data (Isomers, etc.) predicted_data->alternative_data conclusion Validation Decision alternative_data->conclusion

Workflow for the synthesis and spectral validation of 3',4'-dichloro-4'-fluorobenzophenone.

Alternative Synthesis Routes

While Friedel-Crafts acylation is a primary method, other strategies can be employed for the synthesis of diaryl ketones. These alternatives can be valuable for substrates that are incompatible with the harsh conditions of Friedel-Crafts reactions.

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) with an appropriate benzaldehyde (e.g., 3,4-dichlorobenzaldehyde), followed by oxidation of the resulting secondary alcohol to the ketone. This method offers a different regiochemical approach.

  • Suzuki and other Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of an arylboronic acid with an aroyl chloride, provide a versatile and often milder route to unsymmetrical diaryl ketones.

  • Oxidation of Diarylalkanes: If the corresponding diarylmethane is available, it can be oxidized to the diaryl ketone using various oxidizing agents.

The choice of synthetic route will depend on the availability of starting materials, functional group tolerance, and desired scale of the reaction. The spectral data presented in this guide can be used to validate the product regardless of the synthetic method employed.

A Comparative Analysis of 3',4'-Dichloro-4'-fluorobenzophenone and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of the physicochemical properties of 3',4'-Dichloro-4'-fluorobenzophenone, alongside its isomer, 3,4-Dichloro-4'-fluorobenzophenone. Due to a lack of available experimental data for 3',4'-Dichloro-4'-fluorobenzophenone, this guide presents computationally predicted data to facilitate a comparative understanding. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced differences between these halogenated benzophenone analogs.

Data Presentation: Physicochemical Properties

The following table summarizes the computed physicochemical properties of 3',4'-Dichloro-4'-fluorobenzophenone and its isomer, 3,4-Dichloro-4'-fluorobenzophenone. These values are derived from computational models and should be considered as estimates.

Property3',4'-Dichloro-4'-fluorobenzophenone (Predicted)3,4-Dichloro-4'-fluorobenzophenone[1]
CAS Number Not Available157428-51-8
Molecular Formula C₁₃H₇Cl₂FOC₁₃H₇Cl₂FO
Molecular Weight 269.09 g/mol 269.09 g/mol
Monoisotopic Mass 267.9858 g/mol 267.9858 g/mol
Topological Polar Surface Area 17.1 Ų17.1 Ų
Complexity 277277
Rotatable Bond Count 22
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 11

Experimental Protocols

General Synthesis of Halogenated Benzophenones via Friedel-Crafts Acylation

This protocol describes a representative synthesis of a dichlorinated, fluorinated benzophenone.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Fluorobenzene

  • 3,4-Dichlorobenzoyl chloride

  • Hydrochloric acid (HCl) (1M)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solvent for recrystallization (e.g., ethanol or hexane)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0°C, a solution of 3,4-dichlorobenzoyl chloride in anhydrous dichloromethane is added dropwise.

  • After the addition is complete, a solution of fluorobenzene in anhydrous dichloromethane is added dropwise at the same temperature.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to yield the desired halogenated benzophenone.

Characterization:

The synthesized compound would be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the substituents.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Mandatory Visualization

Synthetic Workflow

General Synthetic Workflow for Halogenated Benzophenones reagents 3,4-Dichlorobenzoyl chloride + Fluorobenzene reaction Friedel-Crafts Acylation reagents->reaction catalyst AlCl₃ in CH₂Cl₂ catalyst->reaction workup Aqueous Workup reaction->workup purification Recrystallization workup->purification product 3',4'-Dichloro-4'-fluorobenzophenone purification->product characterization Spectroscopic Analysis (NMR, IR, MS) product->characterization

Caption: Synthetic pathway for halogenated benzophenones.

Hypothetical Signaling Pathway Inhibition

Halogenated organic compounds, including benzophenones, have been investigated for a range of biological activities, such as antibacterial, antifungal, and antitumor effects.[4][5][6] The following diagram illustrates a hypothetical mechanism where a halogenated benzophenone could inhibit a signaling pathway involved in cell proliferation.

Hypothetical Inhibition of a Proliferation Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor 3',4'-Dichloro-4'-fluorobenzophenone inhibitor->raf

Caption: Potential inhibition of the Raf kinase in a signaling cascade.

References

A Comparative Analysis of the Photoinitiating Efficiency of Halogenated Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photoinitiating efficiency of a series of halogenated benzophenones. The introduction of halogen atoms onto the benzophenone scaffold can significantly influence its photophysical and photochemical properties, a phenomenon primarily governed by the "heavy atom effect." This effect generally enhances the rate of intersystem crossing from the excited singlet state to the triplet state, which is crucial for the photoinitiation process in Type II photoinitiators. Consequently, this can lead to an increase in the overall photoinitiating efficiency.

This document summarizes key performance metrics, details relevant experimental protocols, and provides visual representations of the underlying mechanisms and workflows to aid in the selection and application of these compounds in photopolymerization processes.

Data Presentation: A Comparative Overview

The photoinitiating efficiency of benzophenone and its halogenated derivatives is a function of several key photophysical parameters. The following table summarizes the available data for the triplet quantum yield (Φisc), triplet lifetime (τT), and photopolymerization rate (Rp) for unsubstituted benzophenone and its para-halogenated analogs.

Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions such as solvent, concentration, and the specific monomer system used for polymerization rate measurements can significantly influence the results.

PhotoinitiatorTriplet Quantum Yield (Φisc)Triplet Lifetime (τT)Photopolymerization Rate (Rp)
Benzophenone ~1.0[1][2]Varies with solvent and concentration (e.g., microseconds in solution)[1][3]Serves as a baseline for comparison.
4-Chlorobenzophenone Data not readily available in a comparative context. Expected to be high, near unity.Generally shorter than benzophenone due to the heavy atom effect.Generally higher than benzophenone.
4-Bromobenzophenone Data not readily available in a comparative context. Expected to be high, near unity.Shorter than 4-chlorobenzophenone due to the enhanced heavy atom effect.Generally higher than 4-chlorobenzophenone.
4-Iodobenzophenone Data not readily available in a comparative context. Expected to be high, near unity.The shortest lifetime in the series due to the pronounced heavy atom effect.Expected to have the highest initiation rate, but potentially offset by a very short triplet lifetime.

Experimental Protocols

Accurate and reproducible measurement of photoinitiating efficiency relies on standardized experimental protocols. Below are detailed methodologies for two key techniques used to evaluate the performance of photoinitiators.

Laser Flash Photolysis (LFP) for Triplet State Characterization

Objective: To determine the triplet-triplet absorption spectrum, triplet lifetime (τT), and quantum yield of intersystem crossing (Φisc).

Methodology:

  • Sample Preparation:

    • Prepare solutions of the halogenated benzophenone in a suitable solvent (e.g., acetonitrile, benzene) at a concentration that provides an absorbance of approximately 0.1-0.3 at the excitation wavelength.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen, which can quench the triplet state.[3]

    • The sample is placed in a quartz cuvette with a 1 cm path length.

  • Instrumentation:

    • A typical LFP setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser providing a 355 nm pulse) and a continuous wave lamp (e.g., a xenon arc lamp) as a probe light source.

    • The probe light passes through the sample and into a monochromator to select the wavelength of interest.

    • The change in light intensity is detected by a fast photodetector (e.g., a photomultiplier tube) and recorded by a digital oscilloscope.

  • Procedure:

    • The sample is excited with a short laser pulse (typically a few nanoseconds).

    • The oscilloscope records the change in absorbance of the sample over time at a specific wavelength. The decay of the transient absorption signal corresponding to the triplet state is monitored.[3]

    • The triplet lifetime (τT) is determined by fitting the decay curve to a first-order or pseudo-first-order kinetic model.

    • The triplet-triplet absorption spectrum is obtained by plotting the maximum transient absorbance as a function of wavelength.

    • The triplet quantum yield (Φisc) can be determined using the comparative method, where the transient absorbance of the sample is compared to that of a standard with a known Φisc (e.g., benzophenone in benzene, Φisc ≈ 1).

Photo-Differential Scanning Calorimetry (Photo-DSC) for Polymerization Kinetics

Objective: To measure the rate of photopolymerization (Rp) and the total heat of polymerization, which is proportional to the final monomer conversion.

Methodology:

  • Sample Preparation:

    • Prepare a formulation containing the monomer (e.g., an acrylate or methacrylate), the halogenated benzophenone photoinitiator (typically at a concentration of 1-5 wt%), and a co-initiator (e.g., an amine synergist for Type II photoinitiators).

    • Place a small, accurately weighed amount of the formulation (typically 1-5 mg) into an open aluminum DSC pan.

  • Instrumentation:

    • A differential scanning calorimeter equipped with a UV light source (e.g., a high-pressure mercury lamp with appropriate filters to select the desired wavelength range).

    • The instrument measures the heat flow to or from the sample relative to an empty reference pan as a function of time and temperature.

  • Procedure:

    • The sample and reference pans are placed in the DSC cell, and the system is allowed to equilibrate at a constant temperature (isothermal mode).

    • The UV light source is turned on, and the heat flow from the exothermic polymerization reaction is recorded as a function of time.

    • The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt). The peak of the heat flow curve corresponds to the maximum polymerization rate.

    • The total heat of polymerization (ΔHp) is determined by integrating the area under the heat flow curve. The degree of conversion can be calculated by dividing ΔHp by the theoretical heat of polymerization for the complete conversion of the monomer.

Mandatory Visualization

Photochemical Mechanism of Benzophenone Photoinitiation

The following diagram illustrates the key steps in the photochemical activation of a benzophenone-type photoinitiator and the subsequent initiation of polymerization.

Caption: General photochemical pathway for benzophenone-type photoinitiators.

Experimental Workflow for Evaluating Photoinitiating Efficiency

This diagram outlines the typical experimental workflow for a comparative study of photoinitiator efficiency.

G cluster_0 Sample Preparation cluster_1 Photophysical Characterization cluster_2 Polymerization Kinetics cluster_3 Data Analysis & Comparison PREP_LFP Prepare Dilute Solutions (for LFP) LFP Laser Flash Photolysis (LFP) PREP_LFP->LFP PREP_DSC Prepare Polymerization Formulations (for Photo-DSC) DSC Photo-DSC PREP_DSC->DSC DATA_LFP Determine: - Triplet Lifetime (τT) - Triplet Quantum Yield (Φisc) LFP->DATA_LFP ANALYSIS Comparative Analysis DATA_LFP->ANALYSIS DATA_DSC Determine: - Polymerization Rate (Rp) - Monomer Conversion DSC->DATA_DSC DATA_DSC->ANALYSIS

Caption: Workflow for the evaluation of photoinitiator performance.

References

The Pivotal Role of Substitution in Benzophenone-Based Drug Design: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships (SAR) of substituted benzophenones reveals critical insights for drug design, showcasing how minor chemical modifications can significantly impact therapeutic efficacy. This guide compares the performance of various benzophenone derivatives across different biological targets, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating this versatile chemical scaffold.

The benzophenone framework, consisting of two phenyl rings connected by a carbonyl group, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibitory effects.[1][3][4] The key to unlocking the therapeutic potential of benzophenones lies in understanding the intricate relationship between the nature and position of substituents on the phenyl rings and the resulting biological activity.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for various substituted benzophenones, illustrating the impact of different substitution patterns on their activity against several key biological targets.

Anticancer Activity

Substituted benzophenones have been extensively investigated for their potential as anticancer agents, with modifications aimed at enhancing cytotoxicity and selectivity against various cancer cell lines.

Compound ID/DescriptionSubstitution PatternTarget Cell Line(s)IC50 (µM)Reference
Compound 9d Benzophenone with an aceto moiety and N-methyl imidazole ring, with a methyl group on the benzophenone moiety.A549, HeLa, MCF-7Potent (specific IC50 not provided in abstract)[5][6]
Compound 44 Diamide-coupled benzophenone with three methyl groups at ortho positions and a bromo group at the para position.A549, MCF-7, DLA20, 23, 23[1]
Compound 39 Benzophenone with methyl and fluoro groups, and a phenyl ring with a methoxy group.EAC, DLA~5[1]
Compound 45 Benzophenone linked with a stavudine derivative.HeLa, SMMC-7721, SGC-79011.58, 0.82, 0.77[1]
Compound 3c Specific substitutions not detailed in abstract.SMMC-77210.111[7]
Compound 1 Specific substitutions not detailed in abstract.HL-60, A-549, SMMC-7721, SW4800.48, 0.82, 0.26, 0.99[4]
Anti-inflammatory Activity

Benzophenones have shown promise as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.

Compound ID/DescriptionSubstitution PatternTargetIC50 (nM)Reference
Compound 12, 13, 14 4-aminobenzophenone analogues.TNF-α4 - 6[1]
Compound 12, 13, 14 4-aminobenzophenone analogues.IL-1β14 - 30[1]
para-fluoro-containing compound 1,3,5-trimethoxy benzene derivative with para-fluoro substitution.IL-6190[1]
Compound 45 (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanoneIL-1β14[8]
Compound 45 (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanoneTNF-α6[8]
Antiviral (Anti-HIV) Activity

Certain benzophenone derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.

Compound ID/DescriptionSubstitution PatternTargetEC50 (nM)Reference
Analogue 10i Not specified in abstract.Wild-type HIV-12.9[9]
Analogue 13b Not specified in abstract.Wild-type HIV-14.2[9]
GW678248 (70h) Not specified in abstract.Wild-type HIV0.5[10][11]
GW678248 (70h) Not specified in abstract.K103N mutant HIV1[10][11]
GW678248 (70h) Not specified in abstract.Y181C mutant HIV0.7[10][11]
Enzyme Inhibition

The benzophenone scaffold has been utilized to design inhibitors for various enzymes, including tyrosinase and p38 MAP kinase.

Compound ID/DescriptionSubstitution PatternTarget EnzymeIC50 (µM)Reference
Compound 10 2,3,4,3′,4′,5′-hexahydroxy-diphenylketoneMushroom Tyrosinase1.4[12]
Compound 13 Polyhydroxy benzophenone with a hydroxyl group at position R5.Mushroom Tyrosinase7.3[12]
Compound 62 Not specified in abstract.BACE12.32[1]
Compound 45 (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanonep38 MAP Kinase0.01[8]
Benzophenone 10b 1,1-dimethylpropynylamine substituted benzophenone.p38α MAP Kinase0.014[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of substituted benzophenones.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzophenone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

TNF-α and IL-1β Inhibition Assay in Human PBMCs

This assay measures the ability of compounds to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

  • PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation: The isolated PBMCs are cultured in 96-well plates and pre-incubated with different concentrations of the benzophenone compounds for a certain period (e.g., 1 hour). Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-1β.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.

  • Cytokine Quantification: The levels of TNF-α and IL-1β in the supernatants are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • IC50 Determination: The IC50 values, representing the concentration of the compound that inhibits cytokine production by 50%, are determined from the dose-response curves.

Anti-HIV-1 Activity Assay (MTT Method)

This assay is used to determine the antiviral activity of compounds against HIV-1.

  • Cell Infection: MT-4 cells are infected with HIV-1 at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are then cultured in 96-well plates in the presence of serial dilutions of the benzophenone derivatives.

  • Incubation: The plates are incubated for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 5 days).

  • MTT Assay: The viability of the cells is assessed using the MTT assay as described above. In this context, the assay measures the protective effect of the compound against HIV-1 induced cell death.

  • EC50 Calculation: The effective concentration at which the compound inhibits 50% of viral replication (EC50) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental processes. The following DOT scripts can be used to generate such diagrams.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization cluster_advanced Advanced Evaluation start Identify Lead Benzophenone Scaffold design Design Analogs with Diverse Substitutions start->design synthesis Chemical Synthesis of Derivatives design->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro Test Compounds determine_activity Determine Potency (IC50/EC50) in_vitro->determine_activity sar_analysis Analyze Structure-Activity Relationship determine_activity->sar_analysis identify_hits Identify 'Hit' Compounds sar_analysis->identify_hits optimization Lead Optimization (Further Chemical Modification) identify_hits->optimization in_vivo In Vivo Animal Models identify_hits->in_vivo Promising Candidates optimization->design Iterative Design adme_tox ADME/Toxicity Studies in_vivo->adme_tox end Preclinical Drug Candidate adme_tox->end Preclinical Candidate

Caption: A generalized workflow for the structure-activity relationship (SAR) study of substituted benzophenones in drug discovery.

p38_MAPK_Pathway LPS LPS / Stress TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates & Activates MK2 MK2 p38->MK2 Phosphorylates & Activates TNFa_IL1b TNF-α / IL-1β (Pro-inflammatory Cytokines) MK2->TNFa_IL1b Increases Production Inflammation Inflammation TNFa_IL1b->Inflammation Benzophenone Substituted Benzophenone (e.g., Compound 45) Benzophenone->p38 Inhibits

Caption: A simplified signaling pathway showing the inhibition of p38 MAP kinase by substituted benzophenones to reduce inflammation.

References

A Comparative Guide to the Synthetic Routes of 3',4'-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3',4'-Dichloro-4'-fluorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable synthesis is of paramount importance. This guide provides a comparative analysis of the primary synthetic route, Friedel-Crafts acylation, and explores potential alternative methodologies, offering insights into their respective advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Reagents & Conditions Yield (%) Purity (%) Advantages Disadvantages
Route 1: Friedel-Crafts Acylation 1,2-Dichlorobenzene, 4-Fluorobenzoyl chlorideLewis Acid (e.g., AlCl₃), Solvent (e.g., Dichloromethane), Room TemperatureHigh (Typical)HighWell-established, readily available starting materials, straightforward procedure.Use of stoichiometric amounts of Lewis acid, potential for side reactions, work-up can be challenging.
Route 2: Suzuki-Miyaura Coupling (Proposed) 3,4-Dichlorophenylboronic acid, 4-Fluorobenzoyl chloridePalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water)Potentially HighPotentially HighMilder reaction conditions, high functional group tolerance, catalytic use of palladium.Availability and cost of boronic acids and palladium catalysts, potential for side products from homo-coupling.
Route 3: Grignard Reaction (Proposed) 1-Bromo-3,4-dichlorobenzene, 4-FluorobenzonitrileMagnesium, Anhydrous ether, Acidic workupPotentially Moderate to HighVariableReadily available starting materials.Requires strictly anhydrous conditions, Grignard reagent can be difficult to handle, potential for side reactions.

In-Depth Analysis of Synthetic Pathways

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most traditional and widely employed method for the synthesis of aryl ketones. In the context of 3',4'-Dichloro-4'-fluorobenzophenone, this involves the reaction of 1,2-dichlorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 1,2-Dichlorobenzene P 3',4'-Dichloro-4'-fluorobenzophenone R1->P R2 4-Fluorobenzoyl chloride R2->P Reagent AlCl₃ (Lewis Acid) Reagent->P Solvent Dichloromethane Solvent->P Temp Room Temperature Temp->P

Caption: Friedel-Crafts Acylation for 3',4'-Dichloro-4'-fluorobenzophenone Synthesis.

Experimental Protocol (General):

  • To a stirred solution of 1,2-dichlorobenzene in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere, add aluminum chloride in portions at a controlled temperature (typically 0-5 °C).

  • Slowly add 4-fluorobenzoyl chloride to the reaction mixture, maintaining the temperature.

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Suzuki-Miyaura Coupling (Alternative Approach)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone, this could involve the coupling of 3,4-dichlorophenylboronic acid with 4-fluorobenzoyl chloride.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 3,4-Dichlorophenylboronic acid P 3',4'-Dichloro-4'-fluorobenzophenone R1->P R2 4-Fluorobenzoyl chloride R2->P Catalyst Pd(PPh₃)₄ Catalyst->P Base K₂CO₃ Base->P Solvent Toluene/Water Solvent->P

Caption: Proposed Suzuki-Miyaura Coupling for 3',4'-Dichloro-4'-fluorobenzophenone.

Experimental Protocol (General):

  • In a reaction vessel, combine 3,4-dichlorophenylboronic acid, 4-fluorobenzoyl chloride, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene) and water.

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring progress by TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the desired product.

Route 3: Grignard Reaction (Alternative Approach)

A Grignard reaction offers another potential route to form the carbon-carbon bond necessary for the benzophenone core. This would involve the preparation of a Grignard reagent from 1-bromo-3,4-dichlorobenzene, followed by its reaction with 4-fluorobenzonitrile and subsequent hydrolysis.

Reaction Scheme:

Grignard_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 1-Bromo-3,4-dichlorobenzene P 3',4'-Dichloro-4'-fluorobenzophenone R1->P R2 4-Fluorobenzonitrile R2->P Reagent1 Magnesium Reagent1->P Solvent Anhydrous Ether Solvent->P Reagent2 Acidic Workup (e.g., H₃O⁺) Reagent2->P

Caption: Proposed Grignard Reaction for 3',4'-Dichloro-4'-fluorobenzophenone.

Experimental Protocol (General):

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 1-bromo-3,4-dichlorobenzene in anhydrous ether dropwise to the magnesium to initiate the formation of the Grignard reagent.

  • In a separate flask, dissolve 4-fluorobenzonitrile in anhydrous ether.

  • Slowly add the prepared Grignard reagent to the nitrile solution at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of an aqueous acid solution (e.g., dilute HCl).

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the product via column chromatography or recrystallization.

Conclusion

For the synthesis of 3',4'-Dichloro-4'-fluorobenzophenone, Friedel-Crafts acylation remains the most direct and established method, benefiting from readily available starting materials. However, the requirement for stoichiometric Lewis acids and potentially challenging work-up procedures are notable drawbacks.

Alternative routes like the Suzuki-Miyaura coupling and Grignard reaction present intriguing possibilities. The Suzuki-Miyaura coupling offers the advantage of milder conditions and catalytic reagent use, which is favorable for large-scale production and functional group tolerance. The Grignard reaction, while utilizing simple starting materials, demands stringent reaction conditions.

Further research and process optimization are necessary to fully evaluate the viability of these alternative routes for the industrial-scale synthesis of 3',4'-Dichloro-4'-fluorobenzophenone. The choice of the optimal synthetic pathway will ultimately depend on factors such as cost of raw materials and reagents, desired scale of production, and environmental considerations.

A Comparative Guide to the Performance of PEEK Synthesized from Different Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyether Ether Ketone (PEEK), a high-performance thermoplastic, is renowned for its exceptional mechanical strength, thermal stability, and chemical resistance, making it a material of choice in demanding applications, from aerospace components to medical implants.[1][2] The properties of PEEK are intrinsically linked to its molecular structure, which can be tailored by varying the monomer units used in its synthesis. This guide provides a comprehensive comparison of the performance of PEEK synthesized from the traditional monomers versus alternative monomeric building blocks, supported by experimental data.

Standard and Alternative Monomers for PEEK Synthesis

The conventional synthesis of PEEK involves a step-growth polymerization reaction, specifically a nucleophilic aromatic substitution, between 4,4'-difluorobenzophenone and the disodium salt of hydroquinone.[2][3] This process typically takes place in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at temperatures around 300°C.[2][3]

However, by strategically replacing or modifying these primary monomers, the properties of the resulting PEEK polymer can be significantly altered. This guide focuses on the impact of substituting 4,4'-difluorobenzophenone with its isomers, 3,5-difluorobenzophenone and 2,4-difluorobenzophenone.

Performance Benchmark: A Comparative Analysis

The substitution of alternative monomers in the PEEK backbone leads to notable differences in the polymer's thermal and physical properties. The following tables summarize the quantitative data from studies on these PEEK analogues.

Table 1: Thermal Properties of PEEK Synthesized from Different Difluorobenzophenone Isomers
PropertyStandard PEEK (4,4'-difluorobenzophenone)PEEK Analogue (3,5-difluorobenzophenone)PEEK Analogue (2,4-difluorobenzophenone)
Glass Transition Temperature (Tg) ~143°C[2]86 - 129°C[4]113 - 152°C[4]
Crystallization Temperature (Tc) -156 - 210°C[4]220 - 230°C (for polymers with ≤35% 2,4-isomer)[4]
Melting Temperature (Tm) ~343°C[2]252 - 254°C[4]280 - 320°C (for polymers with ≤35% 2,4-isomer)[4]
5% Weight Loss Temperature (Td 5%) >500°C330 - 500°C[4]-
Table 2: Molecular Weight and Solubility of PEEK Analogues
PropertyPEEK Analogue (3,5-difluorobenzophenone)PEEK Analogue (2,4-difluorobenzophenone)
Weight-Averaged Molecular Weight (Mw) 7,500 - 83,000 Da[4]7,500 - 83,000 Da[4]
Solubility Homopolymers are soluble in many common organic solvents. Solubility of copolymers decreases with increasing 4,4'-difluorobenzophenone content.[4]Homopolymers are amorphous and soluble in many common organic solvents.[4]

Experimental Protocols

The characterization of PEEK and its analogues relies on a suite of standardized analytical techniques. Below are the detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the transition temperatures of polymers, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[5]

  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[5]

  • Procedure:

    • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.[6]

    • The heat flow to the sample and reference is monitored as a function of temperature.

    • The Tg is identified as a step change in the baseline of the heat flow curve.

    • The Tc is identified as an exothermic peak, and the Tm is identified as an endothermic peak.[6]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry (similar principles apply).

  • Procedure:

    • A small sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan.[7]

    • The furnace is heated at a constant rate, for example, 10°C/min, under a controlled atmosphere (e.g., nitrogen or air).[7][8]

    • The weight of the sample is continuously monitored as the temperature increases.

    • The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as an indicator of thermal stability.[4]

Tensile Testing

Tensile testing provides information about the mechanical strength and ductility of the material.

  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[9]

  • Procedure:

    • Dumbbell-shaped specimens of the polymer are prepared according to the dimensions specified in the standard.[10]

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant rate of crosshead displacement until it fractures.[9]

    • The load and elongation are continuously recorded.

    • From the load-elongation curve, tensile strength, Young's modulus, and elongation at break can be calculated.[9]

Flexural Testing

Flexural testing determines the material's ability to resist bending forces.

  • Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[11]

  • Procedure:

    • Rectangular bar specimens are prepared to the dimensions specified in the standard.[12]

    • The specimen is placed on two supports in a three-point bending fixture.

    • A load is applied to the center of the specimen at a constant rate until the specimen fractures or reaches a specified strain.

    • The load and deflection are recorded to determine the flexural strength and flexural modulus.

Visualizing Synthesis and Biological Interactions

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PEEK synthesis workflow and a key signaling pathway involved in its biocompatibility.

PEEK_Synthesis_Workflow Monomers Monomers (e.g., 4,4'-difluorobenzophenone, Hydroquinone) ReactionVessel Polymerization Reaction Vessel Monomers->ReactionVessel Solvent High-Boiling Aprotic Solvent (e.g., Diphenyl Sulfone) Solvent->ReactionVessel Base Base (e.g., Sodium Carbonate) Base->ReactionVessel Polymerization Step-Growth Polymerization (~300°C) ReactionVessel->Polymerization Heating Precipitation Precipitation in a Non-Solvent (e.g., Water) Polymerization->Precipitation WashingDrying Washing and Drying Precipitation->WashingDrying PEEK_Product PEEK Polymer (Powder/Pellets) WashingDrying->PEEK_Product

Caption: A schematic workflow of the synthesis of PEEK via step-growth polymerization.

Osteoblast_Adhesion_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PEEK_Surface PEEK Surface ECM_Proteins Adsorbed ECM Proteins (e.g., Fibronectin) PEEK_Surface->ECM_Proteins Protein Adsorption Integrin Integrin Receptors (αβ heterodimers) ECM_Proteins->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton Integrin->Actin Clustering & Linkage Src Src Kinase FAK->Src Signaling_Cascade Downstream Signaling Cascade FAK->Signaling_Cascade Src->FAK Src->Signaling_Cascade Gene_Expression Gene Expression (Osteogenesis) Signaling_Cascade->Gene_Expression Regulation

Caption: Integrin-mediated signaling pathway for osteoblast adhesion on a PEEK surface.

Conclusion

The performance of PEEK can be effectively tuned by altering its monomer composition. The introduction of different difluorobenzophenone isomers into the polymer backbone leads to significant changes in thermal properties and solubility, which can be advantageous for specific processing and application requirements. While standard PEEK offers a benchmark of high performance, these tailored PEEK analogues present new opportunities for materials with customized property profiles. For researchers and professionals in drug development, understanding these structure-property relationships is crucial for the rational design of next-generation biomaterials and medical devices. The biocompatibility of PEEK, underscored by favorable cell signaling responses, further solidifies its importance in the medical field.

References

A Comparative Guide to DFT Calculations for Predicting Properties of Dichlorofluorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, accurate prediction of molecular properties is crucial for accelerating discovery. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose. This guide provides a comparative overview of using DFT calculations to predict the properties of dichlorofluorobenzophenone isomers, juxtaposed with available experimental data. We will focus on three representative isomers: 2-chloro-4'-fluorobenzophenone, 3,4-dichloro-4'-fluorobenzophenone, and 2,4-dichloro-4'-fluorobenzophenone.

Experimental and Computational Methodologies

A robust comparison between theoretical predictions and experimental results hinges on well-defined methodologies.

Experimental Protocols

Synthesis: Dichlorofluorobenzophenone isomers are typically synthesized via a Friedel-Crafts acylation reaction. In a common procedure, a substituted benzoyl chloride is reacted with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For instance, the synthesis of 2-chloro-4'-fluorobenzophenone can be achieved by reacting 2-chlorobenzoyl chloride with fluorobenzene. The reaction is typically carried out in a suitable solvent and at a controlled temperature. After the reaction, the product is isolated and purified, often through techniques like recrystallization or chromatography.

Characterization: The synthesized isomers are characterized using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the molecule.

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a class of quantum chemical methods used to investigate the electronic structure of many-body systems. A typical workflow for predicting the properties of dichlorofluorobenzophenone isomers involves the following steps:

  • Geometry Optimization: The molecular geometry of each isomer is optimized to find its most stable conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable functional for this purpose, often paired with a basis set such as 6-31G(d,p) or larger for better accuracy.

  • Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated to predict the FT-IR and Raman spectra. These calculations also confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculations: Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO energy gap, are calculated to understand the electronic behavior and reactivity of the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis).

  • NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to predict the NMR chemical shifts.

The following diagram illustrates the general workflow for comparing DFT calculations with experimental data for dichlorofluorobenzophenone isomers.

DFT_Experimental_Workflow cluster_experimental Experimental Workflow cluster_computational Computational (DFT) Workflow synthesis Synthesis of Isomers (e.g., Friedel-Crafts) purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, FT-IR, UV-Vis) purification->characterization exp_data Experimental Data characterization->exp_data comparison Comparison & Validation exp_data->comparison mol_model Molecular Modeling of Isomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_model->geom_opt freq_calc Frequency & Electronic Property Calculations geom_opt->freq_calc dft_data Predicted Properties freq_calc->dft_data dft_data->comparison

A generalized workflow for the synthesis, characterization, and DFT-based property prediction of dichlorofluorobenzophenone isomers.

Comparison of Predicted and Experimental Properties

2-Chloro-4'-fluorobenzophenone

This isomer has been the subject of both experimental and computational studies.

Table 1: Experimental vs. DFT Data for 2-Chloro-4'-fluorobenzophenone

PropertyExperimental ValueDFT Predicted Value (B3LYP/6-31G(d,p))Reference
FT-IR (cm⁻¹) [1]
C=O Stretch~1660Scaled values show good agreement[1][2]
C-Cl Stretch~750Good agreement with scaling[1][2]
C-F Stretch~1230Good agreement with scaling[1][2]
¹H NMR (CDCl₃, ppm) Multiplet ~7.2-7.8-[3]
¹³C NMR (CDCl₃, ppm) Carbonyl C ~194-[2]
UV-Vis (λmax, nm) ~250, ~330Good agreement with TD-DFT[2]

A study by Chaitanya et al. demonstrated that DFT calculations using the B3LYP functional with the 6-31G(d,p) basis set, when properly scaled, show very good agreement with the experimental FT-IR and FT-Raman spectra of 2-chloro-4'-fluorobenzophenone[1].

3,4-Dichloro-4'-fluorobenzophenone

Comprehensive experimental and computational data for this isomer are less available in the public domain.

Table 2: Available Data for 3,4-Dichloro-4'-fluorobenzophenone

PropertyExperimental ValueDFT Predicted ValueReference
FT-IR (cm⁻¹) Data not readily available-
¹H NMR (ppm) Data not readily available-
¹³C NMR (ppm) Data not readily available-
UV-Vis (λmax, nm) Data not readily available-

While specific DFT studies on this isomer are not widely published, the computational methodology described for the 2-chloro-4'-fluorobenzophenone isomer would be directly applicable for predicting its properties.

2,4-Dichloro-4'-fluorobenzophenone

Similar to the 3,4-dichloro isomer, there is a scarcity of comprehensive data for 2,4-dichloro-4'-fluorobenzophenone.

Table 3: Available Data for 2,4-Dichloro-4'-fluorobenzophenone

PropertyExperimental ValueDFT Predicted ValueReference
FT-IR (cm⁻¹) Data not readily available-
¹H NMR (CDCl₃, ppm) Multiplet ~7.1-7.9-[4]
¹³C NMR (ppm) Data not readily available-
UV-Vis (λmax, nm) Data not readily available-

Conclusion

DFT calculations serve as a valuable and predictive tool for understanding the properties of dichlorofluorobenzophenone isomers. For isomers like 2-chloro-4'-fluorobenzophenone, where both experimental and computational data are available, a strong correlation is observed, particularly for vibrational spectra. This validates the use of DFT as a predictive tool for isomers where experimental data is lacking.

The current analysis reveals a significant opportunity for further research. A systematic study involving the synthesis, comprehensive experimental characterization, and DFT calculations for a wider range of dichlorofluorobenzophenone isomers would provide a valuable dataset for medicinal chemists and materials scientists. Such a study would not only fill the existing data gaps but also allow for a more in-depth understanding of the structure-property relationships governed by the substitution patterns of the halogen atoms. This, in turn, can guide the rational design of new molecules with tailored properties for various applications.

References

Safety Operating Guide

Proper Disposal of 3',4'-Dichloro-4'-fluorobenzophenone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3',4'-Dichloro-4'-fluorobenzophenone, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling 3',4'-Dichloro-4'-fluorobenzophenone, it is essential to be aware of its potential hazards. Based on data for similar chlorinated and fluorinated benzophenone derivatives, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE): Always wear the following PPE when handling 3',4'-Dichloro-4'-fluorobenzophenone:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[2]

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Eyewash stations and safety showers should be readily accessible.[1][2]

Prohibited Disposal Methods

Under no circumstances should 3',4'-Dichloro-4'-fluorobenzophenone be disposed of via the following methods:

  • Drain Disposal: As a halogenated organic compound, it must not be poured down the sink.[4][5][6] This can damage plumbing, interfere with wastewater treatment processes, and harm aquatic life.

  • Trash Disposal: This chemical is not suitable for disposal in regular solid waste.[5] It must be treated as hazardous waste.

Step-by-Step Disposal Protocol

The primary route for the disposal of 3',4'-Dichloro-4'-fluorobenzophenone is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Stream: 3',4'-Dichloro-4'-fluorobenzophenone must be disposed of in a designated "Halogenated Organic Waste" stream.[3][6][7][8]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible chemical waste streams.[3][7][9] Keeping halogenated and non-halogenated waste separate can also significantly reduce disposal costs.[3][6]

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a chemically compatible container with a secure, tight-fitting screw cap.[8][9][10] High-density polyethylene (HDPE) containers are often suitable for solid and liquid organic waste.[11]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[3][8] The label should include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "3',4'-Dichloro-4'-fluorobenzophenone". Avoid using abbreviations or chemical formulas.[8]

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

    • The name of the principal investigator or laboratory contact.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[3][4] Do not move waste between different laboratories for storage.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[3]

  • Keep Closed: The waste container must remain closed at all times, except when you are actively adding waste.[3][4][8][9][10]

  • Storage Limits: Be aware of the accumulation limits for your SAA, typically a maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[4]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is nearly full (approximately 75-80% capacity to allow for expansion), or if the waste has been stored for an extended period (approaching institutional time limits, often 12 months), contact your institution's EHS department to request a waste pickup.[3][4]

  • Follow Institutional Procedures: Follow your institution's specific procedures for requesting a waste collection, which may involve an online form or a phone call.[3]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Cleanup:

    • For small spills, alert others in the area and, if safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).[3]

    • Place the contaminated absorbent material into a sealed, properly labeled container for disposal as hazardous waste.[3]

    • For large spills, evacuate the area, secure it to prevent entry, and contact your institution's emergency response team or EHS immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][12]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][12]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Halogenated Organic Hazardous WasteContains chlorine and fluorine atoms, requiring specific disposal methods like high-temperature incineration.[7]
Container Type Chemically compatible (e.g., HDPE) with a secure screw cap.Prevents leaks, spills, and reactions between the waste and the container.[8]
Primary Disposal Route Collection by institutional EHS for off-site incineration.Ensures safe, environmentally sound, and compliant disposal of hazardous materials.[1][7]
Prohibited Methods Drain or regular trash disposal.Prevents environmental contamination and damage to public utilities.[5][6]
Storage Location Designated and labeled Satellite Accumulation Area (SAA).Centralizes hazardous waste in a known, controlled location near the point of generation.[3][4][9]
PPE Requirement Safety goggles, chemical-resistant gloves, lab coat.Minimizes risk of personal exposure and injury during handling.[1][2]

Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of 3',4'-Dichloro-4'-fluorobenzophenone Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Select a Labeled, Compatible 'Halogenated Organic Waste' Container ppe->waste_container add_waste Add Waste to Container in a Fume Hood waste_container->add_waste close_container Securely Close Container After Adding Waste add_waste->close_container store_waste Store Container in Secondary Containment within a Designated SAA close_container->store_waste check_full Is Container Full (>75%) or Near Storage Time Limit? store_waste->check_full check_full->store_waste No request_pickup Contact EHS to Schedule a Hazardous Waste Pickup check_full->request_pickup Yes end End: Waste Collected by EHS for Proper Disposal request_pickup->end

Caption: Disposal workflow for 3',4'-Dichloro-4'-fluorobenzophenone.

References

Personal protective equipment for handling 3',4-Dichloro-4'-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3',4'-Dichloro-4'-fluorobenzophenone. The following procedures are designed to ensure safe operational handling and disposal of this chemical compound.

Chemical Profile:

PropertyValue
Chemical Name 3',4'-Dichloro-4'-fluorobenzophenone
Appearance Likely a solid or powder
Primary Hazards Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE)

When handling 3',4'-Dichloro-4'-fluorobenzophenone, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option. For prolonged contact or handling of large quantities, consider double gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use.
Eyes/Face Safety goggles and face shieldUse chemical splash goggles that conform to EN 166 standards. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or dust generation.[1][2][3][4]
Body Protective clothingA lab coat, chemical-resistant apron, or coveralls should be worn to protect the skin.[1][2] Ensure clothing is fully buttoned or fastened.
Respiratory Respirator (as needed)For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary.[5] For larger quantities, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[5]
Feet Closed-toe shoesSafety shoes are recommended to protect against spills and falling objects.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational protocol is critical for the safe handling of 3',4'-Dichloro-4'-fluorobenzophenone.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a similar compound (e.g., 3,4-Dichlorobenzophenone) is accessible and has been reviewed.[3][6]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[4][5]

  • Assemble all necessary equipment and weigh out the chemical on a disposable weigh boat or paper to minimize contamination of balances.

2. Handling and Use:

  • Don all required personal protective equipment as outlined in the table above.

  • Handle the solid carefully to avoid generating dust.

  • If transferring the compound, use a spatula or other appropriate tool.

  • Keep containers tightly closed when not in use.[4]

3. Post-Handling and Cleanup:

  • Wipe down the work area and any contaminated equipment with an appropriate solvent and cleaning materials.

  • Remove protective clothing and gloves carefully to avoid skin contact.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

Disposal Plan

Proper disposal of 3',4'-Dichloro-4'-fluorobenzophenone and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • As a halogenated organic compound, all waste contaminated with 3',4'-Dichloro-4'-fluorobenzophenone must be collected separately from non-halogenated waste.[7][8][9]

  • This includes unused product, contaminated PPE (gloves, weigh boats, etc.), and any cleaning materials.

2. Waste Collection and Storage:

  • Collect all waste in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as polyethylene.[7][10]

  • The waste container must be kept tightly closed and stored in a well-ventilated, designated satellite accumulation area.[11]

  • Ensure the hazardous waste label is complete and accurate, listing all constituents.[11]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

  • Do not dispose of this chemical down the drain or in regular trash.[9][10]

Safety and Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling 3',4'-Dichloro-4'-fluorobenzophenone.

Workflow for Handling 3',4'-Dichloro-4'-fluorobenzophenone cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Chemical prep_workspace->handle_weigh handle_transfer Transfer/Use handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Area handle_transfer->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff post_wash Wash Hands post_doff->post_wash

Caption: A flowchart outlining the key steps for the safe handling and disposal of 3',4'-Dichloro-4'-fluorobenzophenone.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4-Dichloro-4'-fluorobenzophenone
Reactant of Route 2
Reactant of Route 2
3',4-Dichloro-4'-fluorobenzophenone

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